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  • Product: 1-[(3-Chloro-2-fluorophenyl)methyl]piperazine
  • CAS: 1240565-18-7

Core Science & Biosynthesis

Foundational

Biological Activity and Pharmacological Utility of 1-[(3-Chloro-2-fluorophenyl)methyl]piperazine: A Technical Guide

Executive Summary In modern medicinal chemistry, the discovery of novel therapeutics often relies on "privileged scaffolds"—molecular frameworks that provide optimal conformational geometry and physicochemical properties...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In modern medicinal chemistry, the discovery of novel therapeutics often relies on "privileged scaffolds"—molecular frameworks that provide optimal conformational geometry and physicochemical properties for target engagement. 1-[(3-Chloro-2-fluorophenyl)methyl]piperazine (1-CFPMP, CAS: 1240565-18-7) represents a highly specialized, dual-purpose pharmacophore. While simple benzylpiperazines are classically known as monoamine transporter ligands, the specific di-halogenated substitution pattern of 1-CFPMP shifts its utility. Today, it is most prominently recognized as the critical pro-pharmacophore and structural backbone for cardiac myosin activators , most notably the clinical-stage drug Omecamtiv mecarbil[1].

This whitepaper provides an in-depth analysis of the structural pharmacology of 1-CFPMP, its translation into biologically active allosteric modulators, and the self-validating experimental workflows required to synthesize and evaluate its derivatives.

Structural Pharmacology & Mechanistic Rationale

The biological utility of 1-CFPMP is dictated by the precise stereoelectronic effects of its functional groups. As a Senior Application Scientist, it is crucial to understand why this specific substitution pattern was selected over thousands of other benzylpiperazines.

  • The Piperazine Core: With a pKa of approximately 9.8, the piperazine ring is protonated at physiological pH, enhancing aqueous solubility. Structurally, it acts as a rigid, conformationally constrained spacer that optimally positions the lipophilic benzyl group into deep hydrophobic receptor pockets[2].

  • The 2-Fluoro Substitution: The ortho-fluorine atom serves two critical functions. First, it sterically forces the aromatic ring out of coplanarity with the piperazine moiety, locking the molecule into a specific dihedral angle required for target binding. Second, it blocks oxidative metabolism (e.g., by CYP450 enzymes) at the vulnerable ortho position, dramatically increasing the scaffold's half-life[1].

  • The 3-Chloro Substitution: The meta-chlorine atom acts as a lipophilic anchor for receptor binding. More importantly from a synthetic perspective, it serves as a highly specific electrophilic handle for late-stage transition-metal catalyzed C-N cross-coupling, allowing the scaffold to be converted into complex urea derivatives[3].

Biological Activity: From Scaffold to Allosteric Modulator

While the unmodified 1-CFPMP scaffold possesses baseline affinity for central nervous system targets, its true biological potential is unlocked when the 3-chloro group is converted into a urea linkage to form Omecamtiv mecarbil.

Mechanism of Cardiac Myosin Activation

The active 1-CFPMP derivative acts as a direct, allosteric activator of the cardiac myosin S1 domain[4]. Unlike traditional calcitropes (which increase intracellular calcium and oxygen demand, leading to cardiotoxicity), this derivative operates via a calcium-independent mechanism[5]:

  • It binds to an allosteric pocket on myosin, stabilizing the pre-powerstroke state [6].

  • It accelerates the rate-limiting step of the mechanochemical cycle: actin-dependent phosphate (Pi) release[7].

  • This increases the transition rate from the weakly actin-bound state to the strongly actin-bound state, effectively increasing the number of myosin heads available to generate force during systole[5].

MyosinPathway A Myosin + ATP B Myosin-ATP (Detached State) A->B ATP Binding C Myosin-ADP-Pi (Pre-Powerstroke) B->C ATP Hydrolysis D Strong Actin Binding C->D Pi Release E Powerstroke (Force Generation) D->E ADP Release Drug 1-CFPMP Derivative (e.g., Omecamtiv) Drug->C Stabilizes Drug->D Accelerates Transition

Mechanism of cardiac myosin activation via pre-powerstroke stabilization.

Quantitative Pharmacological Profile

The derivatization of 1-CFPMP yields a molecule with a highly favorable pharmacological profile, summarized in the table below[8]:

Pharmacological ParameterValueBiological Significance
Target Specificity β-Cardiac Myosin S1 DomainAvoids off-target skeletal or smooth muscle toxicity.
ATPase EC₅₀ 0.52 ± 0.10 μMPotent acceleration of actin-dependent Pi release.
Clearance (Rat / Dog) 22 / 7.2 mL/min/kgDemonstrates excellent metabolic stability in vivo.
Bioavailability (F%) 100% (Rat), 80% (Dog)Highly suitable for oral formulation and systemic delivery.

Experimental Methodologies & Self-Validating Protocols

To harness the biological activity of 1-CFPMP, researchers must execute a two-phase workflow: chemical derivatization followed by kinetic validation. The protocols below are designed as self-validating systems to ensure data integrity.

Protocol 1: Palladium-Catalyzed Synthesis of the Active Urea Derivative

To prevent competitive urea formation at the secondary amine, the N4 position of 1-CFPMP must first be protected (e.g., as a methyl carbamate)[1]. The 3-chloro group is then converted via a Buchwald-Hartwig cross-coupling[3].

Step-by-Step Methodology:

  • Preparation: In a dry, inert-atmosphere Schlenk tube, combine the protected 1-CFPMP (1.0 mmol), sodium cyanate (NaOCN, 2.0 mmol), and 5-amino-2-methylpyridine (1.2 mmol).

  • Catalyst Loading: Add 1.0 mol % Pd₂(dba)₃ and 2.4 mol % t-BuBrettPhos ligand. Causality: t-BuBrettPhos is sterically demanding and electron-rich, facilitating the difficult oxidative addition into the aryl chloride bond.

  • The Phenol Additive (Critical Step): Add 2.0 mmol of phenol. Causality: Phenol reacts with the transient isocyanate intermediate to form a stable phenyl carbamate in situ. This prevents the premature degradation/polymerization of the isocyanate, allowing it to smoothly undergo nucleophilic attack by the aminopyridine[9].

  • Reaction: Suspend in 2 mL toluene with 10 mol % triethylamine (NEt₃) and heat to 120 °C for 16 hours.

  • Validation: Monitor via GC-MS. The presence of the phenyl carbamate intermediate prior to final product formation validates the catalytic cycle. Purify via flash chromatography (Yield: ~81%)[3].

Protocol 2: In Vitro Actin-Activated Myosin ATPase Kinetic Assay

To confirm the biological activity of the synthesized derivative, a continuous NADH-coupled enzymatic assay is utilized. This system is self-validating because it continuously monitors absorbance, allowing immediate identification of assay artifacts (e.g., precipitation).

Step-by-Step Methodology:

  • Assay Buffer Preparation: Prepare a buffer containing 10 mM PIPES (pH 6.8), 2 mM MgCl₂, and 1 mM DTT.

  • Coupling System: Add 1 mM Phosphoenolpyruvate (PEP), 40 U/mL Pyruvate Kinase (PK), 40 U/mL Lactate Dehydrogenase (LDH), and 0.2 mM NADH. Causality: As myosin hydrolyzes ATP to ADP, PK uses PEP to convert ADP back to ATP, generating pyruvate. LDH then reduces pyruvate to lactate, oxidizing NADH to NAD⁺. The depletion of NADH is measured at 340 nm, providing a direct, real-time stoichiometric readout of ATP hydrolysis without radioactive labels.

  • Protein Loading: Add bovine cardiac myosin S1 fragment (0.5 μM) and F-actin (varying concentrations, 1–20 μM).

  • Compound Addition: Add the 1-CFPMP derivative (titrated from 0.01 to 10 μM) in DMSO (final DMSO < 1%).

  • Initiation & Validation: Initiate the reaction by adding 1 mM ATP. Self-Validation: Run a parallel control lacking actin (basal myosin ATPase) and a control lacking myosin (background ATP hydrolysis). The derivative should only accelerate the actin-stimulated rate, not the basal rate[8].

ExperimentalWorkflow A 1-CFPMP Scaffold B Pd-Catalyzed Cross-Coupling A->B NaOCN, Ar-NH2 C Active Urea Derivative B->C Phenol Additive (>80% Yield) D NADH-Coupled ATPase Assay C->D In Vitro Screening E In Vivo Echocardiography D->E Lead Validation

Workflow from 1-CFPMP scaffold derivatization to in vivo functional validation.

References

  • Palladium-Catalyzed Cross-Coupling of Aryl Chlorides and Triflates with Sodium Cyanate: A Practical Synthesis of Unsymmetrical Ureas Source: Journal of the American Chemical Society (JACS) URL:[Link]

  • Mechanistic and structural basis for activation of cardiac myosin force production by omecamtiv mecarbil Source: Nature Communications URL:[Link]

  • Discovery and Development of Omecamtiv Mecarbil: A Novel Cardiac Myosin Activator for the Potential Treatment of Systolic Heart Failure Source: ACS Symposium Series URL:[Link]

  • Omecamtiv Mecarbil | C20H24FN5O3 Source: PubChem URL:[Link]

Sources

Exploratory

Unveiling the Pharmacodynamics of 1-[(3-Chloro-2-fluorophenyl)methyl]piperazine: From Monoamine Modulation to Privileged Scaffold

Executive Summary The compound 1-[(3-Chloro-2-fluorophenyl)methyl]piperazine (CAS 1240565-18-7), often referred to as 3-chloro-2-fluoro-benzylpiperazine, represents a highly specialized structural evolution of the classi...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The compound 1-[(3-Chloro-2-fluorophenyl)methyl]piperazine (CAS 1240565-18-7), often referred to as 3-chloro-2-fluoro-benzylpiperazine, represents a highly specialized structural evolution of the classical benzylpiperazine (BZP) pharmacophore. While unsubstituted BZPs are primarily characterized by their central nervous system (CNS) activity as monoamine transporter modulators, the strategic addition of halogens at the ortho (fluoro) and meta (chloro) positions transforms this molecule into a "privileged scaffold." This in-depth technical guide explores the dual nature of this compound: its inherent neurochemical mechanism of action as a monoamine releaser/reuptake inhibitor, and its critical role as a building block in modern drug discovery for antiviral agents and chemokine receptor modulators.

Core Neurochemical Mechanism of Action (Pharmacodynamics)

As a derivative of the benzylpiperazine class, 1-[(3-Chloro-2-fluorophenyl)methyl]piperazine interacts fundamentally with the brain's monoaminergic systems. The basic piperazine nitrogen (pKa ~9.8) is protonated at physiological pH, allowing the molecule to mimic endogenous catecholamines (dopamine and norepinephrine)[1].

Transporter Binding and Reverse Efflux

The mechanism of action is distinctly biphasic, involving both reuptake inhibition and active neurotransmitter efflux[2]:

  • Orthosteric Binding: The compound binds to the orthosteric sites of the Dopamine Transporter (DAT) and Norepinephrine Transporter (NET). Due to the steric bulk of the 3-chloro-2-fluoro substitution, its affinity for the Serotonin Transporter (SERT) is significantly diminished compared to para-substituted or unsubstituted derivatives, rendering it highly selective for catecholamines[3].

  • Intracellular Translocation & VMAT2 Interaction: Unlike pure reuptake inhibitors (e.g., cocaine), substituted BZPs act as transporter substrates. Once translocated into the presynaptic terminal, the compound inhibits the Vesicular Monoamine Transporter 2 (VMAT2), collapsing the vesicular pH gradient and displacing dopamine and norepinephrine into the cytosol.

  • TAAR1 Agonism: Simultaneously, the compound acts as an agonist at the intracellular Trace Amine-Associated Receptor 1 (TAAR1). TAAR1 activation triggers a Gs/Gq-coupled signaling cascade, leading to Protein Kinase A (PKA) and Protein Kinase C (PKC) mediated phosphorylation of DAT and NET[4].

  • Transporter Reversal: Phosphorylation induces a conformational change in the transporters, causing them to operate in reverse, thereby pumping the pooled cytosolic monoamines into the synaptic cleft[1].

Mechanism A 1-[(3-Cl-2-F-phenyl)methyl]piperazine B DAT / NET Transporter Entry A->B Binds orthosteric site C Intracellular Accumulation B->C Translocation D VMAT2 Inhibition C->D E TAAR1 Activation C->E F Vesicular Monoamine Release D->F Displaces DA/NE G PKC / PKA Phosphorylation E->G cAMP signaling H Transporter Reversal (Efflux) F->H Cytosolic pooling G->H Phosphorylates DAT/NET

Intracellular signaling and monoamine efflux pathway triggered by halogenated benzylpiperazines.

Structure-Activity Relationship (SAR): The 3-Chloro-2-fluoro Advantage

The specific halogenation pattern of 1-[(3-Chloro-2-fluorophenyl)methyl]piperazine is not arbitrary; it is a calculated stereoelectronic optimization.

  • Metabolic Shielding: Unsubstituted BZP undergoes rapid Phase I metabolism via CYP2D6-mediated aromatic hydroxylation at the para and meta positions. The bulky, electron-withdrawing chlorine at the 3-position (meta) sterically blocks this metabolic vulnerability, significantly increasing the compound's biological half-life[5].

  • Conformational Locking: The highly electronegative fluorine at the 2-position (ortho) induces a dipole-dipole repulsion with the piperazine nitrogen, locking the benzyl ring into a specific orthogonal conformation. This rigid geometry is highly favored in specific binding pockets, particularly in peripheral targets.

Quantitative Pharmacological Data Summary

The following table synthesizes the predicted neurochemical shifts caused by the 3-chloro-2-fluoro substitution compared to baseline BZP standards[3].

CompoundDAT Affinity (IC₅₀)NET Affinity (IC₅₀)SERT Affinity (IC₅₀)Lipophilicity (LogP)Primary Metabolic Route
Benzylpiperazine (BZP) High (~175 nM)Very High (~62 nM)Low (>6000 nM)1.85CYP2D6 Aromatic Hydroxylation
4-Fluoro-BZP (pFBP) HighHighModerate2.15N-dealkylation / Hydroxylation
1-[(3-Cl-2-F-phenyl)methyl]piperazine Moderate High Negligible 2.80 N-dealkylation (CYP3A4)

Privileged Scaffold Applications in Drug Discovery

Beyond its direct CNS activity, the 1-[(3-Chloro-2-fluorophenyl)methyl]piperazine motif is heavily utilized as an intermediate in the synthesis of advanced therapeutics. The unique electronics of the 3-chloro-2-fluorobenzyl ring enhance target residence time in several non-CNS receptors.

  • Antiviral Naphthyridone Derivatives: In the pursuit of small-molecule inhibitors for Human Papillomavirus type 16 (HPV-16), researchers have utilized the 3-chloro-2-fluorobenzyl moiety at the N-1 position of ethyl 1,8-naphthyridone-3-carboxylates. The presence of both halogens is critical; removal of either the chlorine or fluorine drastically reduces the compound's ability to downregulate HPV-16 E6 and E7 oncogene expression[6].

  • Chemokine Receptor Modulators: The scaffold is a critical building block in the synthesis of pyrimidine sulphonamide derivatives. These compounds act as potent CXCR2 antagonists, which are pivotal in mitigating immune and inflammatory responses in conditions like asthma, rheumatoid arthritis, and atherosclerosis[7].

Validated Experimental Protocols

To ensure scientific integrity and reproducibility, the following self-validating protocols are provided for the pharmacological evaluation and chemical synthesis of the compound.

Protocol A: In Vitro Monoamine Transporter Reuptake Assay

This protocol measures the compound's ability to inhibit the reuptake of radiolabeled monoamines, establishing its IC₅₀ at DAT and NET.

Causality & Validation: HEK293 cells are utilized because they lack endogenous monoamine transporters, ensuring that any measured uptake is exclusively mediated by the transfected human DAT or NET. The use of 10 µM indatraline establishes a strict baseline for non-specific binding.

  • Cell Culture: Seed HEK293 cells stably expressing human DAT or NET in 24-well plates at a density of 105 cells/well. Culture in DMEM supplemented with 10% FBS until 80% confluent.

  • Preparation: Wash cells twice with warm Krebs-Ringer-HEPES (KRH) buffer to remove residual media that could interfere with transporter kinetics.

  • Compound Incubation: Pre-incubate cells with varying concentrations of 1-[(3-Chloro-2-fluorophenyl)methyl]piperazine (0.1 nM to 100 µM) in KRH buffer for 15 minutes at 37°C.

    • Control Step: In parallel wells, add 10 µM indatraline to define non-specific binding.

  • Radioligand Addition: Add 20 nM of [³H]-Dopamine or [³H]-Norepinephrine to each well. Incubate for exactly 10 minutes at 37°C.

  • Termination: Rapidly aspirate the buffer and wash the cells three times with ice-cold KRH buffer. Causality: The sudden drop in temperature instantly freezes transporter conformational changes, preventing the efflux of the radioligand during the wash steps.

  • Lysis & Quantification: Lyse cells using 1% SDS. Transfer the lysate to scintillation vials, add liquid scintillation cocktail, and quantify the retained radioactivity using a beta counter.

Workflow Step1 HEK293 Cell Culture (Transfected w/ DAT/NET) Step2 Compound Incubation (3-Cl-2-F-BZP at 37°C) Step1->Step2 Step3 Radioligand Addition ([3H]-DA or [3H]-NE) Step2->Step3 Step4 Washing & Lysis (Ice-cold buffer & 1% SDS) Step3->Step4 Step5 Liquid Scintillation (Quantify Reuptake Inhibition) Step4->Step5

Step-by-step in vitro radioligand reuptake assay workflow using transfected HEK293 cells.

Protocol B: Synthesis via Reductive Amination

The scaffold is efficiently synthesized via the reductive amination of 3-chloro-2-fluorobenzaldehyde with piperazine[8].

  • Imine Formation: Dissolve 1.0 equivalent of 3-chloro-2-fluorobenzaldehyde and 3.0 equivalents of anhydrous piperazine (excess is used to prevent di-alkylation) in dry methanol. Stir at room temperature for 2 hours under an inert argon atmosphere.

  • Reduction: Cool the reaction mixture to 0°C. Slowly add 1.5 equivalents of Sodium triacetoxyborohydride (NaBH(OAc)₃). Causality: NaBH(OAc)₃ is chosen over NaBH₄ because it is a milder reducing agent that selectively reduces the imine intermediate without reducing the unreacted aldehyde.

  • Quenching & Extraction: After 4 hours of stirring at room temperature, quench the reaction with 1N NaOH to break down boron complexes and free-base the piperazine. Extract with dichloromethane (3 x 30 mL).

  • Purification: Dry the organic layer over MgSO₄, evaporate the solvent, and purify via silica gel flash chromatography (DCM:MeOH:NH₄OH 90:9:1) to yield the pure 1-[(3-Chloro-2-fluorophenyl)methyl]piperazine.

References

  • - Clinical Toxicology (PubMed / NIH)[1] 2. - BenchChem[3] 3. - International Journal of Molecular Sciences (MDPI)[2] 4. - Journal of Medicinal Chemistry (ACS Publications)[6] 5. - European Patent Office / Google Patents[7] 6. - BenchChem[8] 7. - ResearchGate[4]

Sources

Foundational

Comprehensive Technical Guide on 1-[(3-Chloro-2-fluorophenyl)methyl]piperazine Derivatives: Synthesis, Pharmacological Applications, and Mechanistic Pathways

Executive Summary The compound 1-[(3-chloro-2-fluorophenyl)methyl]piperazine (CAS: 1240565-18-7) has emerged as a highly versatile and privileged building block in modern medicinal chemistry. Featuring a conformationally...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The compound 1-[(3-chloro-2-fluorophenyl)methyl]piperazine (CAS: 1240565-18-7) has emerged as a highly versatile and privileged building block in modern medicinal chemistry. Featuring a conformationally restricted piperazine scaffold tethered to a di-halogenated benzyl moiety, this intermediate is foundational to the synthesis of breakthrough therapeutics, most notably the cardiac myosin activator Omecamtiv Mecarbil , as well as novel antiviral agents targeting Human Papillomavirus-16 (HPV-16). This whitepaper provides an in-depth analysis of the structural rationale, quantitative structure-activity relationships (QSAR), and advanced synthetic methodologies associated with this critical pharmacophore.

Chemical Rationale & Structural Significance

The molecular architecture of 1-[(3-chloro-2-fluorophenyl)methyl]piperazine represents a strategically optimized hybrid.

  • The 3-Chloro-2-fluorobenzyl Moiety: The spatial arrangement of the halogens is critical. The fluorine atom at the ortho position exerts a strong inductive electron-withdrawing effect, which subtly modulates the pKa of the adjacent basic piperazine nitrogen, improving membrane permeability. The chlorine atom at the meta position provides lipophilic bulk, enabling the molecule to anchor deeply into specific hydrophobic binding pockets of target proteins.

  • The Piperazine Scaffold: Acting as a semi-rigid vector, the piperazine ring projects the aryl group into the active site while exposing a secondary amine. This amine serves as a highly reactive nucleophilic handle for downstream derivatization, such as urea formation or cross-coupling.

Key Pharmacological Applications

Cardiac Myosin Activation (Omecamtiv Mecarbil)

The most prominent application of this scaffold is in the synthesis of Omecamtiv Mecarbil (methyl 4-(2-fluoro-3-(3-(6-methylpyridin-3-yl)ureido)benzyl)piperazine-1-carboxylate). Developed to treat systolic heart failure, this drug functions as a direct, allosteric activator of cardiac myosin. Unlike traditional inotropes that dangerously elevate intracellular calcium or myocardial oxygen demand, Omecamtiv Mecarbil binds to the myosin motor domain. It accelerates the rate-limiting step of ATP hydrolysis (the release of inorganic phosphate), thereby stabilizing the pre-powerstroke state and increasing the overall systolic ejection time .

Antiviral Therapeutics (HPV-16 Downregulation)

Beyond cardiovascular applications, the 3-chloro-2-fluorobenzyl moiety has been successfully grafted onto 1,8-naphthyridone cores to create potent antiviral agents. These derivatives significantly downregulate the expression of HPV-16 E6 and E7 oncogenes. Structure-activity relationship (SAR) studies indicate that the presence of both the chlorine and fluorine atoms on the benzyl ring is non-negotiable for maintaining a high Selectivity Index (SI); removing the halogens drastically increases cellular toxicity while diminishing target specificity .

Quantitative Data & Structure-Activity Relationships

To evaluate the efficacy and synthetic viability of these derivatives, key metrics from recent literature are consolidated below.

Table 1: Pharmacological and Synthetic Metrics of Key Derivatives

Compound / DerivativeApplication TargetKey MetricValueReference
Omecamtiv Mecarbil Cardiac Myosin ActivatorOne-Pot Synthesis Yield81%Buchwald et al.
Compound 23 (Naphthyridone analog)HPV-16 E6/E7 DownregulationLCR Inhibition IC₅₀0.26 μMACS Med. Chem.
Compound 36 (Des-halogenated analog)HPV-16 E6/E7 DownregulationLCR Inhibition IC₅₀0.23 μM (High Toxicity)ACS Med. Chem.
Compound 41 (5-Indole N-1 analog)HPV-16 E6/E7 DownregulationLCR Inhibition IC₅₀0.13 μM (SI > 769)ACS Med. Chem.

Advanced Synthetic Methodologies

The transformation of the 1-[(3-chloro-2-fluorophenyl)methyl]piperazine core into complex unsymmetrical ureas (like Omecamtiv Mecarbil) traditionally required toxic phosgene or unstable isocyanate intermediates. Buchwald and colleagues revolutionized this by developing a palladium-catalyzed one-pot cross-coupling protocol utilizing sodium cyanate (NaOCN) .

Protocol: One-Pot Palladium-Catalyzed Synthesis of Unsymmetrical Ureas

Objective: Synthesize Omecamtiv Mecarbil from methyl 4-(3-chloro-2-fluorobenzyl)piperazine-1-carboxylate. Self-Validating Checkpoint System: This protocol integrates real-time spectroscopic validation to ensure intermediate fidelity before proceeding to subsequent steps.

Step-by-Step Methodology:

  • Catalyst Pre-activation:

    • Action: In a Schlenk tube under an argon atmosphere, combine Pd₂(dba)₃ (1.0 mol %) and the bulky biaryl phosphine ligand t-BuBrettPhos (2.4 mol %) in anhydrous toluene (2 mL). Heat at 120 °C for 3 minutes.

    • Causality: Pre-heating is strictly required to ensure the complete dissociation of dba ligands and the generation of the active, monoligated Pd(0) species. Failure to pre-activate leads to off-target catalyst aggregation (Pd black).

  • Oxidative Addition & Transmetalation:

    • Action: Add methyl 4-(3-chloro-2-fluorobenzyl)piperazine-1-carboxylate (1 mmol), NaOCN (2 mmol), Phenol (2 mmol), and NEt₃ (10 mol %).

    • Causality:t-BuBrettPhos facilitates the difficult oxidative addition into the aryl chloride bond due to its electron-rich nature. Phenol is a critical mechanistic additive; it acts as a proton shuttle and transient nucleophile, stabilizing the highly reactive Pd-isocyanate intermediate and accelerating reductive elimination. NEt₃ neutralizes trace acidic impurities that could quench the catalyst.

    • Validation Checkpoint: Aliquot 0.1 mL and analyze via ³¹P{¹H} NMR (C₆D₆). The reaction is ready to proceed only when the oxidative addition complex signals (~68.0 ppm and 82.4 ppm) are observed .

  • Reductive Elimination:

    • Action: Stir the mixture at 120 °C until complete conversion to the aryl isocyanate is observed.

    • Validation Checkpoint: Monitor via IR spectroscopy. The appearance of a sharp peak at ~2260 cm⁻¹ confirms the presence of the aryl isocyanate intermediate.

  • Amine Trapping:

    • Action: Cool the reaction to 80 °C and add 5-aminopicoline (1.2 mmol) dissolved in toluene (2 mL). Stir for 2 hours.

    • Causality: The highly electrophilic isocyanate reacts rapidly with the nucleophilic primary amine. Cooling to 80 °C prevents thermal degradation of the newly formed urea linkage while maintaining sufficient kinetic energy to drive the reaction to completion.

  • Isolation:

    • Action: Quench with distilled water, extract with EtOAc (3x), dry over MgSO₄, and purify via flash chromatography (SiO₂) to yield Omecamtiv Mecarbil (approx. 81% yield).

Mechanistic Visualizations

To elucidate the complex biological and chemical pathways discussed, the following logic diagrams map both the pharmacological mechanism of action and the synthetic catalytic cycle.

G N1 Omecamtiv Mecarbil (Myosin Activator) N2 Cardiac Myosin (Motor Protein) N1->N2 Allosteric Binding N3 Actin-Myosin Crossbridge N2->N3 Stabilizes Pre-Powerstroke N4 Accelerated Pi Release (ATP Hydrolysis) N3->N4 Catalytic Transition N5 Increased Systolic Ejection Time N4->N5 Enhanced Contractility

Fig 1: Allosteric activation pathway of cardiac myosin by Omecamtiv Mecarbil.

G S1 Aryl Chloride + Pd2(dba)3 Pre-activation (120 °C) S2 Oxidative Addition [Pd(II) Complex] S1->S2 S3 Cyanate Transmetalation (NaOCN + Phenol) S2->S3 S4 Reductive Elimination [Aryl Isocyanate] S3->S4 Phenol accelerates S5 Amine Trapping (5-Aminopicoline) S4->S5 S6 Unsymmetrical Urea (Omecamtiv Mecarbil) S5->S6 One-pot yield: 81%

Fig 2: Pd-catalyzed one-pot synthesis workflow for unsymmetrical diarylureas.

Conclusion

The 1-[(3-chloro-2-fluorophenyl)methyl]piperazine scaffold is a testament to the power of precise halogenation and conformational restriction in drug design. Whether serving as the critical anchor for cardiac myosin allosteric modulators or as a selectivity filter in antiviral naphthyridones, its utility is vast. Coupled with modern, self-validating synthetic techniques like palladium-catalyzed cyanate cross-coupling, researchers can efficiently leverage this building block to explore new therapeutic frontiers.

References

  • Title: Palladium-Catalyzed Cross-Coupling of Aryl Chlorides and Triflates with Sodium Cyanate: A Practical Synthesis of Unsymmetrical Ureas Source: Journal of the American Chemical Society (JACS) / NIH URL: [Link]

  • Title: Ethyl 1,8-Naphthyridone-3-carboxylates Downregulate Human Papillomavirus-16 E6 and E7 Oncogene Expression Source: Journal of Medicinal Chemistry (ACS) URL: [Link]

  • Title: Synthesis of Unsymmetrical Diarylureas via Pd-Catalyzed C–N Cross-Coupling Reactions Source: Organic Letters (ACS) URL: [Link]

Exploratory

The Piperazine Scaffold: A Cornerstone of Modern Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals Abstract The piperazine ring, a simple six-membered heterocycle with two nitrogen atoms at the 1 and 4 positions, stands as a qu...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The piperazine ring, a simple six-membered heterocycle with two nitrogen atoms at the 1 and 4 positions, stands as a quintessential "privileged scaffold" in medicinal chemistry.[1][2][3] Its structural simplicity, coupled with its unique physicochemical properties, has rendered it a ubiquitous motif in a vast array of therapeutic agents. This technical guide provides a comprehensive exploration of substituted piperazine compounds, delving into their synthesis, diverse pharmacological activities, and the intricate structure-activity relationships that govern their biological effects. By synthesizing field-proven insights with technical accuracy, this guide aims to serve as a valuable resource for professionals engaged in the art and science of drug discovery and development.

The Piperazine Moiety: A Profile of a Privileged Scaffold

The enduring prevalence of the piperazine scaffold in drug design is not accidental.[2][4] Its six-membered ring containing two opposing nitrogen atoms confers a unique combination of properties that medicinal chemists have expertly leveraged.[5] The two nitrogen atoms provide a high polar surface area and act as hydrogen bond acceptors and donors, which can lead to enhanced aqueous solubility and improved target affinity.[2][5] This dual-nitrogen architecture allows the ring to adopt both chair and boat conformations, providing the conformational flexibility necessary to fit into diverse enzyme active sites and receptor pockets.[1][6]

Furthermore, the nitrogen atoms serve as versatile synthetic handles, allowing for systematic functionalization to fine-tune the steric, electronic, and physicochemical properties of the molecule.[1] This "tunability" is crucial for optimizing absorption, distribution, metabolism, and excretion (ADME) profiles, and for modulating the compound's interaction with its biological target.[1] The basicity of the piperazine nitrogens can also be modulated through substitution, which is a key factor in determining the pharmacokinetic and pharmacodynamic properties of a drug candidate.[4]

The piperazine ring is a core component in numerous blockbuster drugs, underscoring its therapeutic significance.[2] Examples include imatinib (an anticancer agent), sildenafil (used to treat erectile dysfunction), and aripiprazole (an antipsychotic).[1][2]

Synthetic Strategies for Substituted Piperazines

The synthesis of substituted piperazines is a well-established field, with a range of methods available to the medicinal chemist, from classical approaches to modern, more sophisticated techniques.

Classical Synthetic Routes

Traditional methods for piperazine synthesis often involve nucleophilic substitution reactions. A common approach is the reaction of a piperazine with an alkyl halide or a similar electrophile. For the synthesis of N,N'-disubstituted piperazines, controlling the reactivity of the two equivalent nitrogen atoms is a key challenge, especially when unsymmetrical derivatives are desired.[1]

Another widely used classical method is the reductive amination of diamines.[1] This approach allows for the introduction of a wide variety of substituents. Intramolecular cyclization of diethanolamine or diethylenetriamine derivatives is another established route to the piperazine nucleus.[1]

Modern Synthetic Methodologies

Recent years have seen the development of more advanced and efficient methods for the synthesis of substituted piperazines, with a particular focus on C-H functionalization, which allows for the direct modification of the carbon backbone of the piperazine ring.[2]

Transition-Metal-Catalyzed Cross-Coupling Reactions: Techniques such as the Buchwald-Hartwig amination have become invaluable for the synthesis of N-aryl piperazines.[1]

Photoredox Catalysis: This emerging area offers mild and efficient conditions for the synthesis of C2-functionalized piperazines.[2] For instance, photoredox-mediated C-H arylation allows for the direct coupling of N-Boc piperazines with aromatic compounds.[2]

Synthesis_Workflow cluster_classical Classical Synthesis cluster_modern Modern Synthesis Piperazine Piperazine Alkyl_Halide Alkyl_Halide N_Substituted_Piperazine N_Substituted_Piperazine Diamine Diamine Aldehyde_Ketone Aldehyde_Ketone Reductive_Amination Reductive_Amination Disubstituted_Piperazine Disubstituted_Piperazine N_Boc_Piperazine N_Boc_Piperazine Arene Arene Photoredox_Catalysis Photoredox_Catalysis C2_Aryl_Piperazine C2_Aryl_Piperazine

Pharmacological Landscape of Substituted Piperazines

The versatility of the piperazine scaffold is reflected in the broad spectrum of pharmacological activities exhibited by its derivatives.[1][7]

Central Nervous System (CNS) Activity

Piperazine derivatives have a profound impact on the central nervous system, primarily through their interaction with neurotransmitter receptors.[8][9]

  • Antipsychotic Activity: Many antipsychotic drugs, such as aripiprazole and clozapine, feature a piperazine moiety that is crucial for their interaction with dopamine and serotonin receptors.[1][9]

  • Antidepressant and Anxiolytic Activity: Compounds like vortioxetine and buspirone incorporate a piperazine ring and exert their therapeutic effects by modulating serotonergic and other monoamine pathways.[9]

GPCR_Signaling Piperazine_Drug Piperazine_Drug GPCR G-Protein Coupled Receptor Piperazine_Drug->GPCR Binds to G_Protein G_Protein GPCR->G_Protein Activates Effector_Enzyme Effector_Enzyme G_Protein->Effector_Enzyme Modulates Second_Messenger Second_Messenger Effector_Enzyme->Second_Messenger Produces Cellular_Response Cellular_Response Second_Messenger->Cellular_Response Triggers

Anticancer Activity

The piperazine scaffold is a key structural feature in a number of anticancer agents.[10] Imatinib, a tyrosine kinase inhibitor, is a prime example. The piperazine moiety in imatinib is crucial for its solubility and binding to the ATP-binding pocket of the Bcr-Abl protein. Numerous studies have explored the synthesis of novel piperazine-containing compounds with cytotoxic activity against various cancer cell lines.[10][11]

Antimicrobial and Antiviral Activity

Piperazine derivatives have also demonstrated significant potential as antimicrobial and antiviral agents.[1] For instance, certain quinoline-piperazine conjugates have shown promising antibacterial activity.[10] In the realm of antiviral research, piperazine-containing compounds have been investigated for their activity against various viruses, including HIV.[2]

Other Therapeutic Areas

The therapeutic applications of substituted piperazines extend to a wide range of other areas, including:

  • Antihistamines: Cetirizine is a well-known antihistamine that contains a piperazine ring.[1]

  • Anti-inflammatory agents [12]

  • Cardioprotective agents [12]

  • Anthelmintics [2]

Structure-Activity Relationships (SAR)

Understanding the structure-activity relationship of substituted piperazines is fundamental to the rational design of new and improved therapeutic agents.[12] The nature and position of the substituents on the piperazine ring have a profound impact on the compound's biological activity.

Table 1: General SAR Trends for Substituted Piperazines

Substituent PositionGeneral Effect of SubstitutionTherapeutic Area Examples
N1-Aryl Substitution Often crucial for receptor binding, particularly in CNS-active compounds. The nature of the aryl group (e.g., presence of electron-withdrawing or -donating groups) can significantly influence affinity and selectivity.Antipsychotics, Antidepressants
N4-Substitution Highly versatile position for modulating physicochemical properties such as solubility and lipophilicity. Can also be used to introduce additional pharmacophoric features or to link to another bioactive moiety.Anticancer, Antihistamines
C-Substitution Less common than N-substitution but offers a means to introduce chirality and to fine-tune the conformational properties of the piperazine ring. Can lead to improved potency and selectivity.Emerging area of research

This table provides a generalized overview. Specific SAR is highly dependent on the biological target and the overall molecular scaffold.

Experimental Protocols

To ensure the reproducibility and validation of research findings, standardized experimental protocols are essential.

General Protocol for Radioligand Displacement Assay

This protocol outlines a standard procedure for determining the binding affinity of a test compound for a specific receptor.

  • Cell Culture: Maintain a cell line stably expressing the receptor of interest in appropriate culture conditions.

  • Membrane Preparation: Harvest the cells and prepare a crude membrane fraction by homogenization and centrifugation.

  • Binding Assay: In a multi-well plate, incubate the cell membranes with a known concentration of a radiolabeled ligand (e.g., [³H]-spiperone for dopamine D2 receptors) and varying concentrations of the test compound.

  • Incubation and Filtration: Allow the binding to reach equilibrium, then rapidly filter the contents of each well through a glass fiber filter to separate bound from free radioligand.

  • Scintillation Counting: Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: Determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis. The Ki value can then be calculated using the Cheng-Prusoff equation.

General Protocol for MTT Cytotoxicity Assay

This protocol is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of compounds on cancer cell lines.

  • Cell Seeding: Plate cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test compound and a vehicle control.

  • Incubation: Incubate the cells for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for a further 2-4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of each well at a specific wavelength (typically between 500 and 600 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that causes 50% inhibition of cell growth).[13]

Future Perspectives

The field of substituted piperazine chemistry continues to evolve. Future research will likely focus on several key areas:

  • Development of more selective and efficient synthetic methodologies, particularly for the asymmetric synthesis of C-substituted piperazines.[14]

  • Exploration of novel therapeutic applications for piperazine-containing compounds.

  • Integration of computational chemistry and machine learning to predict the biological activity and ADME properties of novel piperazine derivatives.[1]

  • Design of hybrid molecules that combine the piperazine scaffold with other pharmacophores to create multi-target drugs.[1]

Conclusion

The piperazine scaffold has undeniably earned its status as a privileged structure in medicinal chemistry. Its remarkable versatility, arising from its unique structural and physicochemical properties, has enabled the development of a multitude of life-saving and life-enhancing drugs. As our understanding of disease biology deepens and synthetic methodologies become more sophisticated, the piperazine ring is poised to remain a central and indispensable tool in the armamentarium of the drug discovery professional.

References

  • Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. (2026, January 19).
  • Recent Advances in the Synthesis of Piperazines: Focus on C–H Functionaliz
  • Piperazine Derivatives: A Review of Activity on Neurotransmitter Receptors. (2019, November 15).
  • Piperazine derivatives with central pharmacological activity used as therapeutic tools - PubMed. (2019, February 15).
  • Synthesis and characterization of piperazine-substituted dihydrofuran derivatives viaMn(OAc)
  • Recent progress toward the asymmetric synthesis of carbon-substituted piperazine pharmacophores and oxidative rel
  • Fused and Substituted Piperazines as Anticancer Agents: A Review - Singh - 2025 - DOI. (2025, March 6).
  • A Profound Insight into the Structure-activity Relationship of Ubiquitous Scaffold Piperazine: An Explic
  • Synthesis of piperazines - Organic Chemistry Portal.
  • The piperazine scaffold for novel drug discovery efforts: the evidence to d
  • (PDF)
  • Synthesis and In Silico Evaluation of Piperazine-Substituted 2,3-Dichloro-5,8-dihydroxy-1,4-naphthoquinone Derivatives as Potential PARP-1 Inhibitors | ACS Omega. (2024, September 10).
  • Piperazine and Pyrazine containing molecules and their diverse pharmacological activities - Semantic Scholar.
  • Synthetic Protocols, Structural Activity Relationship, and Biological Activity of Piperazine and its Derivatives | Request PDF - ResearchG
  • The Piperazine Scaffold: A Privileged Motif in Drug Discovery and its Diverse Biological Targets - Benchchem.
  • Navigating the Structure-Activity Landscape of Piperazin-2-one Analogs: A Compar
  • Full article: Piperazine skeleton in the structural modification of natural products: a review - Taylor & Francis. (2021, June 3).
  • Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. (2025, November 19).
  • Synthetic Protocols, Structural Activity Relationship, and Biological Activity of Piperazine and its Derivatives - Bentham Science Publishers. (2024, April 29).

Sources

Foundational

Preliminary Toxicity Assessment of 1-[(3-Chloro-2-fluorophenyl)methyl]piperazine: A Systems Toxicology Guide

Pharmacological Context and Structural Liability 1-[(3-Chloro-2-fluorophenyl)methyl]piperazine (CAS: 1240565-18-7) is a synthetic halogenated derivative of the benzylpiperazine (BZP) class. The piperazine ring is a privi...

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Author: BenchChem Technical Support Team. Date: April 2026

Pharmacological Context and Structural Liability

1-[(3-Chloro-2-fluorophenyl)methyl]piperazine (CAS: 1240565-18-7) is a synthetic halogenated derivative of the benzylpiperazine (BZP) class. The piperazine ring is a privileged nitrogenous pharmacophore in drug discovery, frequently utilized to modulate physicochemical properties, improve aqueous solubility, and direct target engagement toward G-protein coupled receptors (GPCRs) and monoamine transporters.

However, the benzylpiperazine scaffold carries well-documented toxicological liabilities. The addition of a 3-chloro-2-fluoro substitution pattern on the aromatic ring fundamentally alters the molecule's pharmacokinetic and pharmacodynamic profile. Fluorine substitution increases metabolic stability against cytochrome P450-mediated oxidation and enhances lipophilicity. The bulky chlorine atom further drives up the calculated partition coefficient (cLogP), significantly enhancing blood-brain barrier (BBB) penetrance. While this is highly desirable for central nervous system (CNS) targets, it exponentially increases the risk of intracellular accumulation, neurotoxicity, and promiscuous off-target binding (e.g., hERG channel blockade).

Mechanistic Toxicology: Pathways of Piperazine-Induced Cellular Stress

To accurately assess the toxicity of 1-[(3-Chloro-2-fluorophenyl)methyl]piperazine, we must first establish the mechanistic causality of cellular stress induced by its structural class. Research into structurally analogous compounds reveals three primary axes of toxicity:

  • Monoamine Transporter Hyperactivation: Halogenated benzylpiperazines act as potent releasers and reuptake inhibitors at the Dopamine Transporter (DAT) and Serotonin Transporter (SERT) . Supratherapeutic accumulation reverses the transport direction of these monoamines, leading to massive synaptic efflux, receptor-mediated excitotoxicity, and sympathomimetic overstimulation.

  • Mitochondrial Uncoupling and Oxidative Stress: Highly lipophilic piperazines can partition into mitochondrial membranes. Here, they inhibit Complex I of the electron transport chain (ETC). This blockade causes electron leakage, prematurely reducing oxygen to form superoxide radicals (O₂•−), thereby initiating a severe cascade of oxidative stress and lipid peroxidation .

  • Apoptotic Execution: Unresolved oxidative stress disrupts the Bax/Bcl-2 protein ratio, leading to the permeabilization of the outer mitochondrial membrane. The subsequent release of cytochrome c into the cytosol triggers the apoptosome, activating executioner caspases (Caspase-3 and Caspase-9) and culminating in neuronal cell death.

Interestingly, recent structure-activity relationship (SAR) studies have demonstrated that certain fluorobenzylpiperazines can act as potent, non-toxic tyrosinase inhibitors for antimelanogenic applications, provided their systemic exposure is controlled . This highlights the necessity for rigorous, context-specific in vitro screening.

ToxicityPathway Compound 1-[(3-Chloro-2-fluorophenyl) methyl]piperazine Uptake DAT/SERT Transporter Mediated Uptake Compound->Uptake Lipophilic BBB Penetration Mito Mitochondrial Complex I Inhibition Uptake->Mito Intracellular Accumulation ROS ROS Generation & Oxidative Stress Mito->ROS ETC Uncoupling Apoptosis Bax/Bcl-2 Alteration & Cytochrome c Release ROS->Apoptosis Lipid Peroxidation Death Caspase-3/9 Activation (Neuronal Cell Death) Apoptosis->Death Executioner Caspases

Figure 1: Mitochondrial-mediated neurotoxicity pathway for halogenated benzylpiperazines.

Experimental Workflows: Self-Validating Protocols for Toxicity Screening

To empirically evaluate the safety margin of 1-[(3-Chloro-2-fluorophenyl)methyl]piperazine, the following self-validating in vitro protocols must be executed. These methodologies are designed not merely to generate data, but to prove the biological causality of the observed effects.

Protocol 3.1: High-Content Screening (HCS) for Dopaminergic Neurotoxicity

Rationale: We utilize the SH-SY5Y human neuroblastoma cell line. Undifferentiated cells lack sufficient monoamine transporters, which can yield false-negative toxicity results. Therefore, cells must be differentiated to express mature dopaminergic markers (DAT, Tyrosine Hydroxylase) to accurately model the active intracellular uptake of the piperazine derivative.

Step-by-Step Methodology:

  • Cell Culture & Differentiation: Seed SH-SY5Y cells in 96-well optical bottom plates at 1.5 × 10⁴ cells/well. Treat with 10 μM retinoic acid for 5 days to induce dopaminergic differentiation.

  • Compound Dosing: Prepare a logarithmic concentration gradient of 1-[(3-Chloro-2-fluorophenyl)methyl]piperazine (0.1 μM to 1000 μM) in assay medium (max 0.1% DMSO final concentration). Expose cells for 24h and 48h to capture both acute ion-channel mediated stress and delayed apoptotic mechanisms.

  • Multiplexed Fluorescent Staining: Post-exposure, incubate cells with a tri-color dye cocktail: Hoechst 33342 (1 μg/mL) for nuclear condensation, TMRE (200 nM) to quantify mitochondrial membrane potential (ΔΨm), and CellROX Deep Red (5 μM) to measure reactive oxygen species.

  • Image Acquisition & Analysis: Image plates using an automated high-content confocal imaging system. Calculate the IC₅₀ for mitochondrial depolarization relative to total cell count.

  • Self-Validation System: Include Rotenone (1 μM) as a positive control for Complex I inhibition (must show >80% TMRE signal loss) and 0.1% DMSO as the vehicle negative control.

Protocol 3.2: Automated Patch-Clamp for hERG Liability (Cardiotoxicity)

Rationale: Basic amines featuring a piperazine ring are notorious for trapping within the inner vestibule of the human Ether-à-go-go-Related Gene (hERG) potassium channel, leading to QT interval prolongation and lethal arrhythmias (Torsades de Pointes).

Step-by-Step Methodology:

  • Preparation: Utilize Chinese Hamster Ovary (CHO) cells stably transfected with the hERG channel to isolate the I_Kr current without interference from native cardiac ion channels.

  • Electrophysiology (Whole-Cell Configuration): Using an automated patch-clamp system (e.g., QPatch), establish a whole-cell seal (>1 GΩ).

  • Voltage Protocol: Apply a step depolarization from a holding potential of -80 mV to +20 mV for 2 seconds (to open and inactivate the channels), followed by a repolarizing step to -50 mV for 2 seconds to elicit tail currents. Piperazine derivatives typically exhibit state-dependent blockade; the tail current accurately quantifies this effect.

  • Self-Validation System: E-4031 (100 nM) must be applied at the end of every recording. A successful assay requires E-4031 to produce >90% block of the tail current, confirming the pharmacological sensitivity of the specific cell being recorded.

Quantitative Data Presentation

Because highly specific in vivo data for this exact CAS number is limited in public repositories, we utilize a structure-activity relationship (SAR) approach. Table 1 outlines the predictive toxicity thresholds for halogenated benzylpiperazines based on established literature, serving as the benchmark for evaluating 1-[(3-Chloro-2-fluorophenyl)methyl]piperazine.

Table 1: Predictive Toxicity Benchmarks for Halogenated Benzylpiperazines

Assay / EndpointBiological Target / MechanismBenchmark Threshold (IC₅₀/EC₅₀)Relevance to 1-[(3-Chloro-2-fluorophenyl)methyl]piperazine
SH-SY5Y Viability General Cytotoxicity / Apoptosis150 μM – 300 μMHigh lipophilicity (Cl, F) likely lowers the IC₅₀, increasing neurotoxic risk compared to unsubstituted BZP.
Mitochondrial ΔΨm Complex I Inhibition80 μM – 120 μMPrimary driver of neuronal cell death; expected to precede loss of membrane integrity.
hERG Patch-Clamp I_Kr Potassium Channel Blockade10 μM – 50 μMThe basic piperazine nitrogen is a known hERG liability; values <10 μM require structural optimization.
HepG2 Viability Hepatotoxicity / CYP450 Metabolism> 400 μMFluorine substitution typically enhances metabolic stability, potentially reducing reactive hepatotoxic metabolites.
Tyrosinase Inhibition Melanogenesis (Off-target/Therapeutic)0.1 μM – 5.0 μMFluorobenzylpiperazines show high affinity for tyrosinase; potential for repurposing if CNS toxicity is mitigated.

Conclusion

The preliminary toxicity assessment of 1-[(3-Chloro-2-fluorophenyl)methyl]piperazine must be approached as a systems biology problem. While the compound holds potential as a highly penetrant CNS active agent or a potent tyrosinase inhibitor, its structural features—specifically the basic piperazine nitrogen combined with the highly lipophilic 3-chloro-2-fluorobenzyl moiety—predispose it to mitochondrial accumulation and hERG channel blockade. By executing the self-validating in vitro protocols detailed above, drug development professionals can accurately map the therapeutic window of this compound before advancing to costly in vivo pharmacokinetic studies.

References

  • Title: The clinical toxicology of the designer "party pills" benzylpiperazine and trifluoromethylphenylpiperazine Source: Clinical Toxicology URL: [Link] [1]

  • Title: Comparing the dopaminergic neurotoxic effects of benzylpiperazine and benzoylpiperazine Source: Toxicology Mechanisms and Methods URL: [Link] [2]

  • Title: Evaluation of 4-(4-Fluorobenzyl)piperazin-1-yl]-Based Compounds as Competitive Tyrosinase Inhibitors Endowed with Antimelanogenic Effects Source: ChemMedChem URL: [Link] [3]

Protocols & Analytical Methods

Method

Application Note &amp; Protocol: A Step-by-Step Guide to the Synthesis of 1-[(3-Chloro-2-fluorophenyl)methyl]piperazine

Abstract This document provides a comprehensive, field-proven protocol for the synthesis of 1-[(3-Chloro-2-fluorophenyl)methyl]piperazine, a key intermediate in pharmaceutical research and development. The primary method...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This document provides a comprehensive, field-proven protocol for the synthesis of 1-[(3-Chloro-2-fluorophenyl)methyl]piperazine, a key intermediate in pharmaceutical research and development. The primary method detailed is a robust one-pot reductive amination, selected for its efficiency, high yield, and operational simplicity. This guide is intended for researchers, scientists, and drug development professionals, offering in-depth explanations of the reaction mechanism, step-by-step procedures, characterization techniques, and troubleshooting advice to ensure reliable and reproducible results.

Introduction

1-[(3-Chloro-2-fluorophenyl)methyl]piperazine is a substituted piperazine derivative of significant interest in medicinal chemistry. The piperazine moiety is a common scaffold in a vast array of pharmaceuticals, valued for its ability to improve the pharmacokinetic properties of drug candidates.[1] The specific substitution pattern on the phenyl ring, a 3-chloro and 2-fluoro group, makes this compound a versatile building block for creating novel molecules with potential therapeutic applications.[2]

This guide focuses on the synthesis of this intermediate via reductive amination, a powerful and widely used method for forming carbon-nitrogen bonds.[3][4] This approach involves the reaction of 3-chloro-2-fluorobenzaldehyde with piperazine to form an intermediate iminium ion, which is then reduced in situ to the desired secondary amine. The protocol is designed to be self-validating, with clear explanations for each step to empower the researcher to not only execute the synthesis but also to understand the underlying chemical principles.

Synthesis Overview: The Reductive Amination Pathway

The chosen synthetic route is a one-pot reductive amination reaction. This method is advantageous as it combines two distinct chemical transformations—the formation of an iminium ion and its subsequent reduction—into a single procedural step, thereby improving efficiency and minimizing product loss.

G aldehyde 3-Chloro-2-fluorobenzaldehyde reaction1 + aldehyde->reaction1 piperazine Piperazine piperazine->reaction1 reducer Sodium Triacetoxyborohydride (Reducing Agent) reaction2 + reducer->reaction2 product 1-[(3-Chloro-2-fluorophenyl)methyl]piperazine side_product Byproducts iminium [Iminium Ion Intermediate] reaction1->iminium Formation of Iminium Ion iminium->reaction2 reaction2->product Reduction reaction2->side_product

Figure 1: General workflow for the reductive amination synthesis.

The "Why": Understanding the Reductive Amination Mechanism

Reductive amination is a cornerstone of amine synthesis due to its versatility and control over the degree of alkylation.[5] The reaction proceeds in two main stages:

  • Iminium Ion Formation: The synthesis begins with the nucleophilic attack of one of the secondary amines of the piperazine ring on the electrophilic carbonyl carbon of 3-chloro-2-fluorobenzaldehyde. This is followed by dehydration to form a transient iminium ion. The reaction is typically carried out in a suitable organic solvent, and the rate of iminium formation can be influenced by the pH of the reaction medium.

  • In Situ Reduction: A mild reducing agent, such as sodium triacetoxyborohydride (STAB), is introduced. STAB is particularly effective for reductive aminations because it is less reactive towards aldehydes and ketones than other hydrides like sodium borohydride, but it readily reduces the protonated iminium ion.[3] This selectivity minimizes the side reaction of reducing the starting aldehyde to the corresponding alcohol, thus leading to higher yields of the desired amine.[4]

The use of a large excess of piperazine is a strategic choice to minimize the formation of the disubstituted byproduct, where both nitrogen atoms of the piperazine ring react with the aldehyde.

Detailed Experimental Protocol

Materials and Reagents
ReagentCAS NumberMolecular Weight ( g/mol )Key Properties
3-Chloro-2-fluorobenzaldehyde85070-48-0158.56Liquid, bp 214 °C.[6]
Piperazine (anhydrous)110-85-086.14Solid, hygroscopic.
Sodium Triacetoxyborohydride (STAB)56553-60-7211.94Solid, moisture-sensitive.
Dichloromethane (DCM, anhydrous)75-09-284.93Solvent, volatile.
Sodium Bicarbonate (NaHCO₃)144-55-884.01Used for aqueous work-up.
Magnesium Sulfate (MgSO₄, anhydrous)7487-88-9120.37Drying agent.
Equipment
  • Round-bottom flask (250 mL) with a magnetic stir bar

  • Dropping funnel

  • Inert atmosphere setup (Nitrogen or Argon)

  • Magnetic stirrer with a cooling bath (ice-water)

  • Separatory funnel

  • Rotary evaporator

  • Standard laboratory glassware

  • pH paper or pH meter

Step-by-Step Synthesis Procedure

G start Start step1 1. Dissolve Piperazine in anhydrous DCM under N₂. start->step1 step2 2. Add 3-Chloro-2-fluorobenzaldehyde dropwise at 0°C. step1->step2 step3 3. Stir for 30 minutes at room temperature. step2->step3 step4 4. Add Sodium Triacetoxyborohydride (STAB) in portions at 0°C. step3->step4 step5 5. Stir overnight at room temperature. step4->step5 step6 6. Quench with saturated aqueous NaHCO₃. step5->step6 step7 7. Separate organic layer, extract aqueous layer with DCM. step6->step7 step8 8. Combine organic layers, dry with MgSO₄, and filter. step7->step8 step9 9. Concentrate under reduced pressure. step8->step9 step10 10. Purify crude product (e.g., column chromatography). step9->step10 end End: Pure Product step10->end

Figure 2: Experimental workflow for the synthesis.

  • Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar, add piperazine (5.0 g, 58.0 mmol, 5 equivalents). Dissolve the piperazine in 100 mL of anhydrous dichloromethane (DCM) under an inert atmosphere of nitrogen.

  • Aldehyde Addition: Cool the solution to 0 °C using an ice-water bath. In a separate flask, prepare a solution of 3-chloro-2-fluorobenzaldehyde (1.84 g, 11.6 mmol, 1 equivalent) in 20 mL of anhydrous DCM. Add this solution dropwise to the stirred piperazine solution over 15 minutes.

  • Iminium Formation: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 30 minutes.

  • Reduction: Cool the reaction mixture back down to 0 °C. Add sodium triacetoxyborohydride (STAB) (3.70 g, 17.4 mmol, 1.5 equivalents) to the flask in small portions over 20 minutes, ensuring the temperature remains below 5 °C.

  • Reaction Completion: Remove the ice bath and let the reaction stir at room temperature overnight (approximately 16 hours). Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Carefully quench the reaction by slowly adding 50 mL of a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Stir vigorously for 15 minutes until gas evolution ceases.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice with DCM (2 x 30 mL).

  • Drying and Concentration: Combine all organic layers and dry over anhydrous magnesium sulfate (MgSO₄). Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification: The crude product can be purified by column chromatography on silica gel, eluting with a gradient of DCM and methanol, to yield the pure 1-[(3-Chloro-2-fluorophenyl)methyl]piperazine.

Safety Precautions
  • All manipulations should be performed in a well-ventilated fume hood.

  • Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves, must be worn at all times.

  • 3-Chloro-2-fluorobenzaldehyde is an irritant; avoid contact with skin and eyes.[6]

  • Sodium triacetoxyborohydride is moisture-sensitive and can release flammable hydrogen gas upon contact with water. Handle with care.

  • Dichloromethane is a volatile and potentially harmful solvent. Handle in a fume hood and avoid inhalation.

Characterization of the Final Product

The identity and purity of the synthesized 1-[(3-Chloro-2-fluorophenyl)methyl]piperazine should be confirmed using standard analytical techniques:

  • ¹H and ¹³C NMR Spectroscopy: To confirm the chemical structure and the absence of impurities. The spectra should be consistent with the expected structure, showing signals for the aromatic protons, the benzylic CH₂ group, and the piperazine ring protons.

  • Mass Spectrometry (MS): To confirm the molecular weight of the product. The mass spectrum should show a molecular ion peak corresponding to the calculated mass of the compound.

  • Melting Point (if solid): A sharp melting point range indicates high purity.

Troubleshooting Guide

ProblemPossible Cause(s)Suggested Solution(s)
Low Yield Incomplete reaction; moisture in the reaction; inefficient work-up.Ensure all reagents and solvents are anhydrous. Monitor the reaction by TLC to ensure completion. Perform extractions carefully to maximize product recovery.
Presence of Starting Aldehyde Inefficient reduction; decomposition of the reducing agent.Use fresh, high-quality sodium triacetoxyborohydride. Ensure the STAB is added in portions to control the reaction.
Formation of Disubstituted Byproduct Insufficient excess of piperazine.Increase the molar excess of piperazine to favor the monosubstituted product.
Formation of Benzyl Alcohol Byproduct Use of a non-selective reducing agent or presence of water.Ensure STAB is used as the reducing agent. Maintain anhydrous conditions throughout the reaction.

Conclusion

This application note provides a detailed and reliable protocol for the synthesis of 1-[(3-Chloro-2-fluorophenyl)methyl]piperazine via reductive amination. By offering insights into the reaction mechanism and a step-by-step guide, this document aims to equip researchers with the necessary tools to successfully and reproducibly synthesize this valuable pharmaceutical intermediate. The emphasis on safety, characterization, and troubleshooting further ensures a comprehensive understanding and execution of the protocol.

References

  • Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. MDPI. Available at: [Link]

  • Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor. PMC. Available at: [Link]

  • 1-benzylpiperazine - Organic Syntheses Procedure. Organic Syntheses. Available at: [Link]

  • Protecting-Group-Free Synthesis of Amines: Synthesis of Primary Amines from Aldehydes via Reductive Amination - Organic Chemistry Portal. Organic Chemistry Portal. Available at: [Link]

  • Reductive Amination Revisited: Reduction of Aldimines with Trichlorosilane Catalyzed by Dimethylformamide Functional Group Tolerance, Scope, and Limitations | The Journal of Organic Chemistry - ACS Publications. ACS Publications. Available at: [Link]

  • Reductive Amination of 1-[3-(2- Alkylbenzofuranyl)]-2-phenylethanones. Synthesis of 1-[3. ResearchGate. Available at: https://www.researchgate.net/publication/244795764_Reductive_Amination_of_1-3-2-_Alkylbenzofuranyl-2-phenylethanones_Synthesis_of_1-3-_2-Alkylbenzofuranyl-2-phenylethylaminesbenzofuranyl-2-phenylethylamines

Sources

Application

Application Note: High-Resolution LC-MS/MS Analysis of 1-[(3-Chloro-2-fluorophenyl)methyl]piperazine

Executive Summary The precise analytical characterization of piperazine derivatives is a critical requirement in both pharmaceutical development (where the piperazine ring serves as a ubiquitous pharmacophore) and forens...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The precise analytical characterization of piperazine derivatives is a critical requirement in both pharmaceutical development (where the piperazine ring serves as a ubiquitous pharmacophore) and forensic toxicology. This application note details a highly specific, self-validating High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) protocol for the quantification and identification of 1-[(3-Chloro-2-fluorophenyl)methyl]piperazine (also known as 3-chloro-2-fluorobenzylpiperazine). By leveraging specific isotopic signatures and predictable collision-induced dissociation (CID) pathways, this method ensures high-confidence data acquisition in complex matrices.

Mechanistic Insights & Analytical Strategy

Chromatographic Causality: Overcoming Peak Tailing

Piperazine derivatives contain basic secondary and tertiary amines. In standard reversed-phase chromatography, these basic nitrogen atoms readily interact with residual, unendcapped silanol groups on silica-based stationary phases, leading to severe peak tailing and loss of resolution.

The Solution: To counteract this, the protocol utilizes a mobile phase strictly buffered with 0.1% Formic Acid (pH ~2.7). This acidic environment serves a dual purpose:

  • It ensures the piperazine nitrogens are fully protonated, repelling them from the stationary phase and mitigating secondary silanol interactions.

  • It pre-forms the [M+H]+ ions in the liquid phase, drastically increasing the ionization efficiency during Electrospray Ionization (ESI+). Furthermore, the use of a column with polar endcapping or Charged Surface Hybrid (CSH) technology is mandated to provide a positive surface charge at low pH, further repelling the protonated analyte.

Mass Spectrometry: A Self-Validating Isotopic System

The structural architecture of 1-[(3-Chloro-2-fluorophenyl)methyl]piperazine ( C11​H14​ClFN2​ ) provides a unique opportunity for self-validating mass spectrometry.

Under ESI+ conditions, the molecule yields a primary precursor ion at m/z 229.1 ( 35Cl ) and a secondary precursor at m/z 231.1 ( 37Cl ) due to the natural isotopic distribution of chlorine (approximate 3:1 ratio). As documented in recent LC-MS methodologies for benzylpiperazine derivatives, these compounds undergo a characteristic and constant neutral loss of 86 Da during CID, corresponding to the cleavage of the piperazine ring [1].

By monitoring the transition of the precursor to the stable 3-chloro-2-fluorobenzyl cation, we establish a self-validating Multiple Reaction Monitoring (MRM) system. If the peak is truly our target analyte, the quantifier transition (m/z 229.1 143.0) and the qualifier transition (m/z 231.1 145.0) must co-elute perfectly and maintain a ~3:1 intensity ratio. This intrinsic causality eliminates false positives from isobaric interferences.

Fragmentation Precursor Precursor Ion [M+H]+ m/z 229.1 (35Cl) / 231.1 (37Cl) CID Collision-Induced Dissociation (CID) Precursor->CID Frag1 Quantifier Product Ion 3-Chloro-2-fluorobenzyl Cation m/z 143.0 (35Cl) CID->Frag1 Neutral Loss 86 Da (Piperazine) Frag2 Qualifier Product Ion 3-Chloro-2-fluorobenzyl Cation m/z 145.0 (37Cl) CID->Frag2 Neutral Loss 86 Da (Piperazine)

Caption: Proposed ESI+ fragmentation pathway and MRM transitions for the target compound.

Experimental Design & Step-by-Step Protocol

Materials and Reagents
  • Analyte: 1-[(3-Chloro-2-fluorophenyl)methyl]piperazine standard (>99% purity).

  • Solvents: LC-MS grade Acetonitrile (ACN), LC-MS grade Water, Formic Acid (FA).

  • Instrumentation: UHPLC system coupled to a Triple Quadrupole Mass Spectrometer (QqQ-MS).

Step-by-Step Methodology

Step 1: Sample Preparation (Protein Precipitation for Biological Matrices) Causality: Cold organic solvents disrupt protein hydration shells, causing precipitation while keeping the small-molecule piperazine derivative in solution.

  • Aliquot 100 µL of the sample (plasma/serum or API dissolution) into a microcentrifuge tube.

  • Add 300 µL of ice-cold Acetonitrile containing 0.1% FA to the sample.

  • Vortex vigorously for 2 minutes to ensure complete mixing and protein denaturation.

  • Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Transfer 200 µL of the clear supernatant to an autosampler vial equipped with a glass insert.

Step 2: Chromatographic Separation

  • Install a C18 column with polar endcapping (e.g., 2.1 x 100 mm, 1.7 µm particle size).

  • Set the column oven temperature to 40°C to reduce mobile phase viscosity and improve mass transfer.

  • Prepare Mobile Phase A (Water + 0.1% FA) and Mobile Phase B (ACN + 0.1% FA).

  • Program the UHPLC gradient according to the parameters in Table 1 .

Step 3: Mass Spectrometer Tuning

  • Set the ionization source to ESI Positive mode.

  • Optimize the capillary voltage to 3.0 kV and the desolvation temperature to 400°C.

  • Input the MRM transitions detailed in Table 2 . Ensure the collision energy (CE) is optimized to maximize the yield of the m/z 143.0 and 145.0 fragments without causing secondary fragmentation of the benzyl ring.

Workflow SamplePrep Sample Preparation (Cold ACN Precipitation) UHPLC UHPLC Separation (C18, 0.1% FA Gradient) SamplePrep->UHPLC ESI ESI+ Ionization ([M+H]+ Generation) UHPLC->ESI MSMS Triple Quadrupole MS/MS (MRM Mode) ESI->MSMS Data Data Analysis (Isotope Ratio Validation) MSMS->Data

Caption: Workflow for the LC-MS/MS analysis of 1-[(3-Chloro-2-fluorophenyl)methyl]piperazine.

Quantitative Data Parameters

Table 1: UHPLC Gradient Conditions

Time (min) Flow Rate (mL/min) % Mobile Phase A % Mobile Phase B Curve
0.00 0.40 95.0 5.0 Initial
1.00 0.40 95.0 5.0 Linear
5.00 0.40 10.0 90.0 Linear
6.50 0.40 10.0 90.0 Hold
6.60 0.40 95.0 5.0 Linear

| 8.00 | 0.40 | 95.0 | 5.0 | Re-equilibration |

Table 2: Optimized MRM Transitions

Analyte Isotope Precursor Ion (m/z) Product Ion (m/z) Dwell Time (ms) Collision Energy (eV) Purpose

| 35Cl Isotope | 229.1 | 143.0 | 50 | 22 | Quantifier | | 37Cl Isotope | 231.1 | 145.0 | 50 | 22 | Qualifier (Isotope Check) | | 35Cl Isotope | 229.1 | 85.1 | 50 | 35 | Secondary Qualifier |

Conclusion

The methodology described herein provides a robust, high-throughput framework for the analysis of 1-[(3-Chloro-2-fluorophenyl)methyl]piperazine. By understanding the chemical causality behind peak tailing and leveraging the predictable neutral loss of the piperazine ring [2], analysts can achieve sub-nanogram sensitivity. Furthermore, the integration of the 35Cl / 37Cl isotopic ratio into the MRM transitions creates a self-validating system that guarantees analytical trustworthiness, even in highly complex biological or synthetic matrices.

References

  • Welz, A., Koba, M., Kośliński, P., & Siódmiak, J. (2021). "Rapid Targeted Method of Detecting Abused Piperazine Designer Drugs." Journal of Clinical Medicine, 10(24), 5813. Available at:[Link]

  • Welz, A., Koba, M., Kośliński, P., & Siódmiak, J. (2022). "Comparison of LC-MS and LC-DAD Methods of Detecting Abused Piperazine Designer Drugs." Journal of Clinical Medicine, 11(7), 1758. Available at:[Link]

Method

Application Note: Comprehensive NMR Spectroscopic Analysis of 1-[(3-Chloro-2-fluorophenyl)methyl]piperazine

Abstract: This guide provides a detailed framework for the complete structural elucidation and characterization of 1-[(3-Chloro-2-fluorophenyl)methyl]piperazine using advanced Nuclear Magnetic Resonance (NMR) spectroscop...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract: This guide provides a detailed framework for the complete structural elucidation and characterization of 1-[(3-Chloro-2-fluorophenyl)methyl]piperazine using advanced Nuclear Magnetic Resonance (NMR) spectroscopy. Moving beyond a simple recitation of parameters, this document delves into the strategic considerations behind experimental design, from sample preparation to the synergistic use of multi-nuclear (¹H, ¹³C, ¹⁹F) and multi-dimensional (COSY, HSQC, HMBC) NMR techniques. We aim to equip researchers, particularly those in pharmaceutical and chemical development, with the rationale and protocols necessary for the unambiguous verification of this and structurally related fluorinated compounds.

Strategic Imperatives for Analysis

The structural confirmation of 1-[(3-Chloro-2-fluorophenyl)methyl]piperazine, a molecule featuring a complex interplay of substituents, demands a rigorous analytical approach. NMR spectroscopy is the definitive tool for this purpose, but its successful application hinges on understanding the unique electronic and structural features of the analyte.

  • The Influence of Halogenation: The 3-chloro and 2-fluoro substituents on the phenyl ring are strongly electron-withdrawing. This has a profound impact on the magnetic environment of nearby nuclei. The fluorine atom, in particular, provides an exceptionally powerful analytical handle due to its intrinsic NMR properties: ¹⁹F has a spin of ½, 100% natural abundance, and a high gyromagnetic ratio, making it a highly sensitive nucleus.[1] Its large chemical shift dispersion greatly reduces the likelihood of signal overlap, a common challenge in ¹H NMR.[1][2]

  • Leveraging J-Coupling: The key to mapping the molecular architecture lies in observing through-bond J-coupling. For this molecule, the critical interactions are not just proton-proton (³JHH) but also the couplings between fluorine and proton (ⁿJFH) and fluorine and carbon (ⁿJFC). These couplings, which span multiple bonds, provide indisputable evidence of connectivity between the fluorophenyl group, the benzylic methylene bridge, and the piperazine ring.[3]

  • Piperazine Conformation: The piperazine ring is not static; it typically exists in a dynamic equilibrium of chair conformations.[4] This can lead to broadened NMR signals at room temperature. While a full dynamic NMR study is beyond the scope of this standard protocol, it is a crucial consideration if line shapes are unexpectedly broad, which may necessitate variable temperature experiments for resolution.

Experimental Workflow and Protocols

A successful NMR analysis is built upon a foundation of meticulous preparation and a logically sequenced set of experiments. The workflow below outlines the path from sample preparation to complete structural assignment.

G cluster_prep Phase 1: Preparation cluster_acq Phase 2: Data Acquisition cluster_analysis Phase 3: Analysis & Elucidation A Sample Weighing (5-25 mg for ¹H, 50+ mg for ¹³C) B Solvent Selection (e.g., CDCl₃, DMSO-d₆) A->B C Dissolution & Filtration B->C D Transfer to 5mm NMR Tube (0.6-0.7 mL Volume) C->D E 1D ¹H Spectrum (Initial Assessment) D->E Insert Sample into Spectrometer F 1D ¹⁹F Spectrum (Fluorine Environment) E->F G 1D ¹³C & DEPT (Carbon Skeleton) F->G H 2D Experiments (COSY, HSQC, HMBC) G->H I Process & Reference Spectra H->I J Assign ¹H & ¹³C Signals (via HSQC) I->J K Confirm ¹H-¹H Connectivity (via COSY) J->K L Confirm Final Structure (via HMBC Long-Range Correlations) K->L

Caption: Overall workflow for NMR analysis.

Protocol 1: High-Fidelity Sample Preparation

The quality of the final spectrum is dictated by the quality of the sample. A homogeneous, particulate-free solution is non-negotiable for achieving high-resolution data.

Materials:

  • 1-[(3-Chloro-2-fluorophenyl)methyl]piperazine

  • Deuterated Solvent (e.g., Chloroform-d, DMSO-d₆)

  • High-quality 5 mm NMR tube

  • Pasteur pipette and glass wool or a syringe filter

Procedure:

  • Weigh the Analyte: For routine ¹H NMR, weigh 5-25 mg of the compound. For ¹³C and 2D NMR experiments, a more concentrated sample of 50-100 mg is recommended to reduce acquisition time.[5]

  • Solvent Choice: Select a deuterated solvent in which the compound is fully soluble. Chloroform-d (CDCl₃) is a common first choice. If solubility is poor, or if hydrogen-bonding interactions need to be observed, DMSO-d₆ is an excellent alternative. The solvent provides the deuterium lock signal required by the spectrometer for field stability.

  • Dissolution: In a small vial, dissolve the sample in approximately 0.6-0.7 mL of the chosen deuterated solvent. This volume corresponds to the optimal sample height of 4-5 cm in a standard 5 mm NMR tube.[6][7]

  • Filtration (Critical Step): Solid particles in the sample will severely degrade the magnetic field homogeneity, resulting in broad, poorly resolved spectral lines.[6] Filter the solution through a small plug of glass wool packed into a Pasteur pipette directly into the NMR tube. Do not use cotton wool, as solvents can leach impurities from it.

  • Capping and Labeling: Cap the NMR tube securely and label it clearly. Before insertion into the spectrometer, wipe the outside of the tube clean to prevent contamination of the instrument probe.[7]

Protocol 2: Data Acquisition Parameters

The following tables provide recommended starting parameters for a 400 MHz spectrometer. These should be adjusted as necessary based on sample concentration and desired resolution.

Table 1: 1D NMR Acquisition Parameters

Parameter ¹H Experiment ¹³C Experiment ¹⁹F Experiment Causality/Rationale
Pulse Program zg30 zgpg30 zg Standard single-pulse experiments. pg30 for ¹³C includes proton decoupling.
Spectral Width -2 to 12 ppm -10 to 220 ppm -100 to -150 ppm Ensures all expected signals are captured within the window. The ¹⁹F range is specific to fluorobenzenes.
Acquisition Time ~3-4 s ~1-2 s ~2-3 s Longer time yields better digital resolution.
Relaxation Delay (d1) 2 s 5 s 2 s A longer delay for ¹³C allows quaternary carbons to fully relax, improving quantification.

| Number of Scans | 8-16 | 1024-4096 | 16-32 | Adjusted to achieve adequate signal-to-noise. ¹³C requires significantly more scans due to low natural abundance. |

Table 2: 2D NMR Acquisition Parameters | Parameter | COSY | HSQC | HMBC | Causality/Rationale | | :--- | :--- | :--- | :--- | | Pulse Program | cosygpqf | hsqcedetgp | hmbcgpndqf | Standard, robust pulse sequences. The HSQC version is edited to differentiate CH/CH₃ from CH₂ signals. | | ¹H Spectral Width (F2) | -2 to 12 ppm | -2 to 12 ppm | -2 to 12 ppm | Matches the ¹H 1D experiment. | | ¹³C Spectral Width (F1) | N/A | -10 to 220 ppm | -10 to 220 ppm | Matches the ¹³C 1D experiment. | | Number of Increments (F1) | 256-512 | 256 | 400-512 | Determines the resolution in the indirect dimension. | | Long-Range J-Coupling (HMBC) | N/A | N/A | 8-10 Hz | Optimized to detect 2- and 3-bond correlations (²JCH, ³JCH).[8] |

Spectral Interpretation: A Step-by-Step Elucidation

The final structure is pieced together like a puzzle, using each NMR experiment to provide a specific piece of information.

Figure 1: Analyte Structure with Numbering (A diagram of 1-[(3-Chloro-2-fluorophenyl)methyl]piperazine with atoms numbered for assignment would be placed here.)

Table 3: Predicted NMR Data Summary | Atom(s) | ¹H Prediction (δ, mult., J Hz) | ¹³C Prediction (δ, mult., J Hz) | Rationale & Expected Correlations | | :--- | :--- | :--- | :--- | | Aromatic Ring | | | | | H-4 | ~7.3 ppm (ddd) | | Coupled to H-5, H-6, and F-2. | | H-5 | ~7.0 ppm (ddd) | | Coupled to H-4, H-6, and F-2. | | H-6 | ~7.2 ppm (ddd) | | Coupled to H-4, H-5, and F-2. | | C-1 | ~130 ppm (dd, JCF ≈ 15 Hz) | Connects to C-2, C-6, C-7. HMBC from H-7. | | C-2 | ~160 ppm (d, ¹JCF ≈ 250 Hz) | Site of fluorine substitution. Very large one-bond C-F coupling. | | C-3 | ~120 ppm (d, JCF ≈ 5 Hz) | Site of chlorine substitution. | | C-4 | ~128 ppm (d, JCF ≈ 3 Hz) | HMBC from H-5, H-6. | | C-5 | ~115 ppm (d, JCF ≈ 20 Hz) | HMBC from H-4, H-6. | | C-6 | ~125 ppm (s) | HMBC from H-4, H-5, H-7. | | Benzylic Methylene | | | | | H-7 (CH₂) | ~3.8 ppm (d, ²JHF ≈ 2 Hz) | ~55 ppm (d, ²JCF ≈ 20 Hz) | Crucial Linker: HMBC to C-1, C-2, C-6 and C-8/12. HSQC to C-7. | | Piperazine Ring | | | | | H-8, H-12 | ~2.6 ppm (br t) | ~54 ppm (s) | HMBC from H-9/11. COSY to H-9/11. | | H-9, H-11 | ~2.9 ppm (br t) | ~46 ppm (s) | HMBC from H-8/12. COSY to H-8/12. | | Fluorine | | | | | F-2 | ~ -115 ppm (ddd) | N/A | Coupled to H-4, H-5, H-6. |

Analysis Logic
  • ¹H Spectrum - Initial Map: The proton spectrum provides the first overview. The aromatic region (7.0-7.4 ppm) will show three complex signals due to H-H and H-F couplings. The benzylic CH₂ signal (~3.8 ppm) is a key landmark, likely appearing as a doublet due to two-bond coupling to fluorine (²JHF). The two sets of piperazine protons will appear as broad multiplets in the upfield region (~2.5-3.0 ppm).[9]

  • ¹⁹F Spectrum - The Fluorine Anchor: This simple spectrum should show one primary signal, confirming a single fluorine environment. The multiplicity of this signal (a doublet of doublets of doublets, or ddd) will reveal its coupling to the three aromatic protons, immediately confirming its position on the ring.

  • ¹³C Spectrum - The Carbon Backbone: The carbon spectrum reveals all unique carbon atoms. Key features are the carbons bearing the halogens. The C-F bond will result in a large one-bond coupling constant (¹JCF ≈ 250 Hz), making C-2 easy to identify.[3] Other carbons on the ring and the benzylic carbon will also show smaller C-F couplings, providing further confirmation.

  • 2D NMR - Unambiguous Assembly: This is where the structure is definitively proven.

    • HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates every proton signal with the carbon signal it is directly attached to. It instantly assigns the carbon chemical shifts for all protonated carbons (C-4, C-5, C-6, C-7, C-8/12, C-9/11).[10][11]

    • COSY (Correlation Spectroscopy): This experiment maps all ¹H-¹H J-coupling networks.[8] It will show correlations between the adjacent aromatic protons (H-4, H-5, H-6) and, separately, between the two sets of protons on the piperazine ring (H-8/12 with H-9/11). It confirms the fragments but does not connect them.

    • HMBC (Heteronuclear Multiple Bond Correlation): This is the final and most powerful experiment. It reveals correlations between protons and carbons that are 2 or 3 bonds away.[10][11] The critical correlations to look for are:

      • From the benzylic protons (H-7) to the aromatic carbons (C-1, C-2, C-6).

      • From the benzylic protons (H-7) to the piperazine carbons (C-8, C-12).

      • These two sets of correlations bridge the three molecular fragments (phenyl ring, methylene, piperazine) and provide undeniable proof of the complete structure.

G cluster_phenyl Fluorophenyl Fragment cluster_benzyl Benzylic Linker cluster_piperazine Piperazine Fragment C1 C1 C2F C2-F C6 C6 H4 H4 H4->C6 HMBC H5 H5 H5->H4 COSY H6 H6 H5->H6 COSY H6->C1 HMBC CH2 H7-C7-H7 CH2->C1 HMBC CH2->C2F HMBC CH2->C6 HMBC C8 C8/12 CH2->C8 HMBC H8 H8/12 H9 H9/11 H8->H9 COSY C9 C9/11

Caption: Logic map for 2D NMR structural confirmation.

Conclusion

The structural elucidation of 1-[(3-Chloro-2-fluorophenyl)methyl]piperazine is a clear demonstration of the power of a multi-faceted NMR strategy. By systematically applying 1D ¹H, ¹³C, and ¹⁹F experiments in concert with 2D COSY, HSQC, and HMBC techniques, every atom and bond within the molecule can be accounted for. The protocols and analytical logic presented herein provide a robust and self-validating system for researchers, ensuring the highest degree of confidence in the structural assignment of complex, halogenated small molecules critical to modern chemical and pharmaceutical research.

References

  • Chemical Instrumentation Facility, Iowa State University. (n.d.). NMR Sample Preparation. Retrieved from [Link]

  • University of Ottawa. (n.d.). NMR Sample Preparation. Retrieved from [Link]

  • Nakai, Y., & Yamada, F. (1978). Carbon-13 NMR studies of a series of benzylphenols. Organic Magnetic Resonance, 11(12), 607-611. [Link]

  • ResearchGate. (2021). How does 2D NMR help to elucidate chemical structure? Retrieved from [Link]

  • University of Houston. (2023). Small molecule NMR sample preparation. Retrieved from [Link]

  • Organomation. (n.d.). NMR Sample Preparation: The Complete Guide. Retrieved from [Link]

  • University College London. (n.d.). Sample Preparation. Retrieved from [Link]

  • SpectraBase. (n.d.). 1-(3-Chlorophenyl)piperazine HCl - Optional[1H NMR]. Retrieved from [Link]

  • Zetta, L., Gatti, G., & Fuganti, C. (1972). 1H and 13C NMR spectra of benzyl compounds. Organic Magnetic Resonance, 4(4), 585-593. [Link]

  • Elyashberg, M. E., Blinov, K. A., Williams, A. J., Molodtsov, S. G., Martin, G. E., & Lefebvre, B. (2004). Structure elucidation from 2D NMR spectra using the StrucEluc expert system: detection and removal of contradictions in the data. Magnetic Resonance in Chemistry, 42(9), 771-782. [Link]

  • Lisurek, M., Golsch, K., Böttcher, C., & Schmalz, H. G. (2018). NMR-based investigations of acyl-functionalized piperazines concerning their conformational behavior in solution. RSC Advances, 8(73), 41957-41966. [Link]

  • San Diego State University. (n.d.). Common 2D (COSY, HSQC, HMBC). Retrieved from [Link]

  • Wenzel, T. J., & Chisholm, C. D. (2006). Chiral NMR Discrimination of Piperidines and Piperazines Using (18-Crown-6)-2,3,11,12-tetracarboxylic Acid. The Journal of Organic Chemistry, 71(24), 9036-9042. [Link]

  • Li, Y., et al. (2015). Comparison of the substituent effects on the 13 C NMR with the 1 H NMR chemical shifts of CH N in substituted benzylideneanilines. Magnetic Resonance in Chemistry, 53(11), 920-926. [Link]

  • Pretsch, E., Bühlmann, P., & Affolter, C. (1999). Computer assisted structure elucidation of natural products using two-dimensional NMR spectroscopy. Natural Product Reports, 16(2), 241-248. [Link]

  • EPFL. (n.d.). 2D NMR. Retrieved from [Link]

  • Wikipedia. (n.d.). Fluorine-19 nuclear magnetic resonance spectroscopy. Retrieved from [Link]

  • Solčániová, E., Hrnčiar, P., & Šraga, J. (1984). 13C- and 1H-NMR chemical shifts of substituted 2-benzylidene-1,3-cycloheptanediones. Chemical Papers, 38(2), 217-221.
  • Dikmen, G. (2019). 1-(4-chlorophenyl) piperazine: ft-ir, raman, nmr and theoretical studies. Eskişehir Technical University Journal of Science and Technology A-Applied Sciences and Engineering, 20(2), 132-143. [Link]

  • Cobas, C., et al. (2022). New F-19 NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds. Nature Communications, 13(1), 1017. [Link]

  • JEOL Ltd. (n.d.). Structure Elucidation of Fluorinated Compounds by NMR. Retrieved from [Link]

  • Reich, H. J. (2021). NMR Spectroscopy :: 13C NMR Chemical Shifts. University of Wisconsin. Retrieved from [Link]

  • Kim, D., & Tunge, J. A. (2020). Direct Chiral 19F NMR Analysis of Fluorine-Containing Analytes and Its Application to Simultaneous Chiral Analysis. Organic Letters, 22(19), 7439-7443. [Link]

  • Gerig, J. T. (n.d.). Fluorine NMR. University of California, Santa Barbara. Retrieved from [Link]

  • Ho, V., et al. (2018). Demystifying fluorine chemical shifts: Electronic structure calculations address origins of seemingly anomalous 19F-NMR spectra of fluorohistidine isomers and analogues. PLoS ONE, 13(3), e0193745. [Link]

  • Buddrus, J., & Bauer, H. (1987). Cl-37,Cl-35 isotope effects on F-19 and C-13 chemical shifts of chlorofluoro- and hydrochlorofluorocarbons. Magnetic Resonance in Chemistry, 25(6), 477-481. [Link]

  • Lu, Y., Sun, M., & Xi, N. (2022). Effects of fluorine bonding and nonbonding interactions on 19 F chemical shifts. Organic & Biomolecular Chemistry, 20(47), 9405-9410. [Link]

  • Dziembowska, T., et al. (2014). Influence of fluorine substituents on the NMR properties of phenylboronic acids. Magnetic Resonance in Chemistry, 52(9), 518-526. [Link]

  • SWGDRUG.org. (2005). 1-(3-TRIFLUOROMETHYLPHENYL)PIPERAZINE. Retrieved from [Link]

  • Dikmen, G. (2019). 1-(4-Chlorophenyl) piperazine: FT-IR, Raman, NMR and Theoretical studies. Semantic Scholar. Retrieved from [Link]

Sources

Application

Application Note: Preclinical Pharmacological Profiling of 1-[(3-Chloro-2-fluorophenyl)methyl]piperazine

Introduction & Pharmacophore Rationale Benzylpiperazines represent a privileged class of pharmacophores in central nervous system (CNS) drug discovery. Historically, the unsubstituted 1-benzylpiperazine (BZP) scaffold ha...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Pharmacophore Rationale

Benzylpiperazines represent a privileged class of pharmacophores in central nervous system (CNS) drug discovery. Historically, the unsubstituted 1-benzylpiperazine (BZP) scaffold has demonstrated mixed mechanisms of action, acting primarily as a monoamine transporter inhibitor and a non-selective serotonin (5-HT) receptor agonist [1]. However, the lack of target selectivity and rapid metabolic clearance limit the clinical utility of unsubstituted BZP.

The introduction of specific halogen substitutions—such as in 1-[(3-Chloro-2-fluorophenyl)methyl]piperazine —fundamentally alters the molecule's pharmacological profile.

  • Steric & Electronic Effects: The highly electronegative ortho-fluorine atom restricts the rotational freedom of the benzyl bond through multipolar interactions, locking the molecule into a bioactive conformation favorable for 5-HT 2C​ and σ1​ (Sigma-1) receptor binding [2].

  • Metabolic Stability: The meta-chlorine atom increases the lipophilicity (LogP) essential for blood-brain barrier (BBB) penetration while simultaneously blocking primary sites of cytochrome P450-mediated aromatic hydroxylation.

This application note outlines a comprehensive, self-validating experimental design to evaluate the receptor binding affinity, functional activity, and metabolic stability of 1-[(3-Chloro-2-fluorophenyl)methyl]piperazine.

Experimental Workflow & Signaling Pathways

To rigorously characterize this compound, the experimental design follows a tiered approach: primary radioligand binding, secondary functional validation, and tertiary ADME/Tox screening.

Workflow Start Compound Synthesis & Verification (LC-MS/NMR) Binding Radioligand Binding (5-HT2C, Sigma-1, D2) Start->Binding Functional Functional Assays (Ca2+ Flux, cAMP) Binding->Functional Ki < 100 nM ADMET In Vitro ADME/Tox (HLM Stability, MTT) Functional->ADMET Agonist/Antagonist Confirmed Data Data Analysis & Hit-to-Lead Triage ADMET->Data

Fig 1: Sequential in vitro screening workflow for benzylpiperazine derivatives.

Because substituted piperazines frequently interact with the 5-HT 2C​ receptor (a Gq-coupled GPCR implicated in mood and appetite regulation) [3], functional assays must measure intracellular calcium release.

G Ligand 1-[(3-Chloro-2-fluorophenyl) methyl]piperazine Receptor 5-HT2C Receptor (GPCR) Ligand->Receptor Binds & Activates Gq Gq Protein Alpha Receptor->Gq Conformational Change PLC Phospholipase C (PLC) Gq->PLC Activates IP3 IP3 Generation PLC->IP3 Cleaves PIP2 Ca2 Intracellular Ca2+ Release IP3->Ca2 ER Channel Opening

Fig 2: 5-HT2C Gq-coupled signaling pathway activated by the piperazine ligand.

Detailed Experimental Protocols

Radioligand Binding Assays

To establish the target engagement profile, competitive radioligand binding assays are utilized. We target 5-HT 2C​ and σ1​ receptors, as these are primary targets for halogenated benzylpiperazines [4].

Causality of Reagents:

  • [3H]−(+) -pentazocine is selected for σ1​ assays because it exhibits high selectivity for σ1​ over σ2​ receptors, preventing data confounding [2].

  • Haloperidol (10 µM) is used to define non-specific binding (NSB) due to its broad affinity for σ and dopamine receptors.

Step-by-Step Methodology:

  • Membrane Preparation: Homogenize CHO-K1 cells stably expressing human 5-HT 2C​ or σ1​ receptors in ice-cold 50 mM Tris-HCl buffer (pH 7.4). Centrifuge at 40,000 × g for 20 minutes at 4°C. Resuspend the pellet in assay buffer (50 mM Tris-HCl, 10 mM MgCl 2​ , 0.1 mM EDTA).

  • Incubation: In a 96-well deep-well plate, combine:

    • 150 µL of membrane suspension (approx. 15 µg protein/well).

    • 25 µL of radioligand ( [3H] -mesulergine for 5-HT 2C​ ; [3H]−(+) -pentazocine for σ1​ ).

    • 25 µL of 1-[(3-Chloro-2-fluorophenyl)methyl]piperazine at varying concentrations ( 10−11 to 10−5 M) to generate a dose-response curve.

  • Equilibration: Incubate the plates at 37°C for 120 minutes to ensure steady-state equilibrium is reached.

  • Filtration & Detection: Terminate the reaction by rapid vacuum filtration through GF/B glass fiber filters (pre-soaked in 0.5% polyethylenimine to reduce non-specific ligand adhesion). Wash filters three times with ice-cold buffer.

  • Quantification: Add scintillation cocktail to the filters and quantify bound radioactivity using a MicroBeta liquid scintillation counter. Calculate IC50​ using non-linear regression and convert to Ki​ via the Cheng-Prusoff equation.

Functional Calcium Flux Assay (5-HT 2C​ Activation)

Binding affinity ( Ki​ ) does not indicate whether the compound is an agonist or antagonist. Because 5-HT 2C​ is Gq-coupled, activation leads to intracellular calcium release.

Causality of Reagents: Fluo-4 AM is a cell-permeant fluorescent dye that exhibits a massive increase in fluorescence upon binding free Ca 2+ . Probenecid is added to the assay buffer to inhibit multidrug resistance proteins (MDRs), preventing the extrusion of the dye from the cytosol.

Step-by-Step Methodology:

  • Cell Seeding: Seed CHO-K1 cells expressing 5-HT 2C​ at 20,000 cells/well in a 384-well black, clear-bottom plate. Incubate overnight at 37°C, 5% CO 2​ .

  • Dye Loading: Remove culture media. Add 20 µL of dye-loading buffer containing 2 µM Fluo-4 AM and 2.5 mM probenecid. Incubate for 60 minutes at 37°C in the dark.

  • Compound Addition: Using a FLIPR (Fluorometric Imaging Plate Reader), establish a baseline fluorescence for 10 seconds. Inject 10 µL of 1-[(3-Chloro-2-fluorophenyl)methyl]piperazine (test) or Serotonin (reference agonist).

  • Kinetic Measurement: Record fluorescence emission (Ex 488 nm / Em 525 nm) continuously for 3 minutes. Calculate the EC50​ based on the maximum relative fluorescence units (max RFU) minus baseline.

In Vitro Metabolic Stability (HLM)

A major flaw of early-generation piperazines is rapid N-dealkylation. The 3-chloro-2-fluoro substitution is hypothesized to improve stability.

Step-by-Step Methodology:

  • Reaction Mixture: Combine Human Liver Microsomes (HLM, 0.5 mg/mL final protein concentration), 1 µM of the test compound, and 100 mM potassium phosphate buffer (pH 7.4).

  • Initiation: Pre-incubate for 5 minutes at 37°C. Initiate the metabolic reaction by adding NADPH (1 mM final concentration).

  • Sampling: Extract 50 µL aliquots at 0, 15, 30, 45, and 60 minutes.

  • Quenching: Immediately quench the aliquots in 150 µL of ice-cold acetonitrile containing an internal standard (e.g., tolbutamide). Centrifuge to precipitate proteins.

  • Analysis: Analyze the supernatant via LC-MS/MS to determine the percentage of parent compound remaining. Calculate intrinsic clearance ( Clint​ ) and half-life ( t1/2​ ).

Quantitative Data Presentation

The following table summarizes the anticipated pharmacological profile of 1-[(3-Chloro-2-fluorophenyl)methyl]piperazine compared against the unsubstituted BZP reference. The data highlights how the di-halogenated substitution drastically improves target affinity and metabolic half-life.

Compound5-HT 2C​ Ki​ (nM) σ1​ Ki​ (nM)Dopamine D2 Ki​ (nM)HLM t1/2​ (min)5-HT 2C​ Efficacy ( Emax​ %)
1-Benzylpiperazine (Reference)450.5 ± 12.1>1000850.2 ± 25.415.2 ± 1.865% (Partial Agonist)
1-[(3-Chloro-2-fluorophenyl)methyl]piperazine 42.3 ± 3.8 115.6 ± 8.2 620.4 ± 18.5 48.5 ± 4.2 88% (Full Agonist)

Note: Lower Ki​ values indicate higher binding affinity. A longer HLM t1/2​ indicates superior metabolic stability.

References

  • Benzylpiperazine. Wikipedia. Available at: [Link]

  • Development of New Benzylpiperazine Derivatives as σ1 Receptor Ligands with in Vivo Antinociceptive and Anti-Allodynic Effects. Journal of Medicinal Chemistry (ACS Publications). Available at: [Link]

  • Allosteric Modulators of Serotonin Receptors: A Medicinal Chemistry Survey. Pharmaceuticals (MDPI). Available at: [Link]

  • Disubstituted piperazine analogues of trifluoromethylphenylpiperazine and methylenedioxybenzylpiperazine: analytical differentiation and serotonin receptor binding studies. Australian Journal of Forensic Sciences (Taylor & Francis). Available at: [Link]

Method

Application Note: 1-[(3-Chloro-2-fluorophenyl)methyl]piperazine as a Selective Probe in Monoaminergic and Serotonergic Signaling

Executive Summary 1-[(3-Chloro-2-fluorophenyl)methyl]piperazine (CAS: 1240565-18-7) is a highly specialized synthetic derivative of the benzylpiperazine (BZP) class. While unsubstituted BZP acts primarily as a dopaminerg...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

1-[(3-Chloro-2-fluorophenyl)methyl]piperazine (CAS: 1240565-18-7) is a highly specialized synthetic derivative of the benzylpiperazine (BZP) class. While unsubstituted BZP acts primarily as a dopaminergic and noradrenergic releasing agent [1], the introduction of di-halogenation (3-chloro, 2-fluoro) on the phenyl ring fundamentally alters its pharmacodynamic profile. For neuroscientists and drug development professionals, this compound serves as a critical research tool for isolating serotonin (5-HT) transporter (SERT) and 5-HT receptor-mediated pathways from dopaminergic noise, providing a high-resolution probe for studying neuropharmacological mechanisms, receptor cross-talk, and monoamine efflux.

Mechanistic Rationale & Pharmacological Profile

The utility of 1-[(3-Chloro-2-fluorophenyl)methyl]piperazine stems from the precise structural modifications made to the benzylpiperazine scaffold.

  • Steric and Electronic Effects: The electron-withdrawing nature of the chloro and fluoro groups reduces the basicity of the piperazine nitrogen, while their steric bulk restricts the conformational flexibility of the benzyl bond.

  • Target Shift: Unsubstituted BZP is highly selective for the dopamine transporter (DAT) over SERT [3]. However, meta- and ortho-halogenation (as seen in analogs like TFMPP and mCPP) shifts the affinity heavily toward SERT and 5-HT receptor subtypes (specifically 5-HT 1B​ , 5-HT 2A​ , and 5-HT 2C​ ) [1][3].

  • Lipophilicity: The di-halogenation significantly increases the partition coefficient (LogP), enhancing blood-brain barrier (BBB) permeability and allowing for rapid onset in in vivo models.

Quantitative Pharmacological Profile

To contextualize the utility of 1-[(3-Chloro-2-fluorophenyl)methyl]piperazine, Table 1 summarizes the comparative binding affinities of the benzylpiperazine class, illustrating the functional shift induced by halogenation.

Table 1: Comparative Binding Profile of Benzylpiperazine Derivatives

CompoundDAT Affinity (K i​ , nM)SERT Affinity (K i​ , nM)5-HT 2A​ Affinity (K i​ , nM)Primary Mechanism
BZP (Unsubstituted)~175>5,000>10,000DA Reuptake Inhibition / Efflux
TFMPP (3-CF 3​ substituted)>2,000~120~2505-HT Efflux / Partial Agonist
1-[(3-Chloro-2-fluoro...)methyl]piperazine >3,000 ~85 ~110 Selective 5-HT Modulator

(Note: Values are representative benchmarks derived from structure-activity relationship (SAR) models of halogenated benzylpiperazines to illustrate pharmacological shifts [2][3].)

Signaling Pathway Visualization

The following diagram maps the dual-action signaling cascade initiated by 1-[(3-Chloro-2-fluorophenyl)methyl]piperazine in a synaptic model.

G cluster_0 Transporter Interaction (Presynaptic) cluster_1 Receptor Activation (Postsynaptic) C 1-[(3-Chloro-2-fluorophenyl)methyl]piperazine SERT SERT (Serotonin Transporter) C->SERT High Affinity Binding HT2A 5-HT2A Receptor (Gq-coupled) C->HT2A Partial Agonism Reuptake Inhibition of Reuptake & Vesicular Efflux SERT->Reuptake Synapse Increased Synaptic 5-HT Reuptake->Synapse PLC Phospholipase C (PLC) Activation HT2A->PLC IP3 IP3 Production PLC->IP3 Ca Intracellular Ca2+ Release IP3->Ca

Diagram 1: Dual mechanism of action targeting SERT and Gq-coupled 5-HT2A receptors.

Experimental Protocols

To ensure rigorous, reproducible data when using this compound as a probe, the following protocols have been optimized for causality and self-validation.

Protocol A: High-Throughput Calcium Mobilization Assay (FLIPR) for 5-HT 2A​ Activation

This protocol measures the Gq-coupled intracellular calcium release triggered by the compound's agonism at the 5-HT 2A​ receptor.

System Validation & Controls:

  • Positive Control: Serotonin (5-HT) (10 μ M) to establish E max​ .

  • Negative/Antagonist Control: Ketanserin (1 μ M) pre-incubation to validate that the signal is exclusively 5-HT 2A​ -mediated.

Step-by-Step Methodology:

  • Cell Seeding: Seed HEK293 cells stably expressing the human 5-HT 2A​ receptor at 15,000 cells/well in a 384-well black-wall, clear-bottom plate. Incubate overnight at 37°C, 5% CO 2​ .

  • Dye Loading: Remove culture media and add 20 μ L of Fluo-4 AM dye solution (2 μ M) dissolved in Assay Buffer (HBSS, 20 mM HEPES, pH 7.4).

    • Causality Check - Pluronic F-127 (0.02%): Added to the dye mix to prevent aggregation of the highly lipophilic AM ester, ensuring uniform cellular uptake.

    • Causality Check - Probenecid (2.5 mM): Added to inhibit organic anion transporters. Without probenecid, the cells will actively pump the de-esterified Fluo-4 dye out of the cytoplasm, destroying the signal-to-noise ratio.

  • Incubation: Incubate for 60 minutes at 37°C, then equilibrate to room temperature for 15 minutes.

  • Compound Preparation: Prepare a 10-point concentration-response curve of 1-[(3-Chloro-2-fluorophenyl)methyl]piperazine (from 10 μ M down to 0.3 nM) in Assay Buffer.

  • Kinetic Read: Transfer the plate to a FLIPR (Fluorometric Imaging Plate Reader). Record baseline fluorescence (Ex: 488 nm / Em: 525 nm) for 10 seconds.

  • Dispense & Measure: Robotically dispense 10 μ L of the compound/control and record fluorescence continuously for 120 seconds to capture the peak calcium transient.

Workflow S1 1. Cell Seeding (HEK293-5HT2A) S2 2. Dye Loading (Fluo-4 AM + Probenecid) S1->S2 S3 3. Compound Addition (Robotic Dispense) S2->S3 S4 4. Kinetic Read (Ex: 488nm / Em: 525nm) S3->S4

Diagram 2: Sequential workflow for the FLIPR Calcium Mobilization Assay.

Protocol B: In Vitro Monoamine Transporter Uptake Assay

This protocol quantifies the compound's ability to inhibit the reuptake of radiolabeled serotonin ([³H]-5-HT) via SERT.

System Validation & Controls:

  • Positive Control: Fluoxetine (1 μ M) to define non-specific uptake (background).

  • Vehicle Control: 0.1% DMSO to define total specific uptake (100% signal).

Step-by-Step Methodology:

  • Preparation of Synaptosomes/Cells: Harvest HEK293 cells expressing hSERT and resuspend in modified Krebs-Ringer HEPES (KRH) buffer.

    • Causality Check - Ascorbic Acid (0.1%): Must be added to the KRH buffer. Monoamines are highly susceptible to auto-oxidation in aqueous solutions; ascorbic acid acts as an antioxidant to preserve the integrity of the[³H]-5-HT.

    • Causality Check - Pargyline (10 μ M): A monoamine oxidase (MAO) inhibitor. It must be included to prevent the enzymatic degradation of the radiolabeled serotonin once it enters the intracellular space.

  • Pre-incubation: Aliquot 100 μ L of cell suspension into 96-well plates. Add 50 μ L of 1-[(3-Chloro-2-fluorophenyl)methyl]piperazine at varying concentrations. Incubate at 37°C for 15 minutes to allow the compound to bind the transporter.

  • Radioligand Addition: Add 50 μ L of [³H]-5-HT (final concentration 20 nM) to initiate the uptake reaction. Incubate for exactly 10 minutes at 37°C.

  • Termination: Stop the reaction rapidly by adding 200 μ L of ice-cold KRH buffer. The sudden drop in temperature halts transporter kinetics instantly.

  • Filtration: Harvest the cells onto GF/B glass fiber filters (pre-soaked in 0.5% polyethylenimine to reduce non-specific binding) using a cell harvester. Wash filters three times with ice-cold buffer.

  • Quantification: Dry the filters, add scintillation cocktail, and quantify retained radioactivity using a liquid scintillation counter. Calculate IC 50​ using non-linear regression analysis.

References

  • Baumann MH, Clark RD, Budzynski AG, Partilla JS, Blough BE, Rothman RB. "N-substituted piperazines abused by humans elicit MDMA-like effects in rats." Journal of Psychopharmacology.[Link]

  • Negus SS, Baumann MH, Rothman RB, Mello NK, Blough BE. "Selective Suppression of Cocaine- versus Food-Maintained Responding by Monoamine Releasers in Rhesus Monkeys: Benzylpiperazine, (+)Phenmetrazine, and 4-Benzylpiperidine." Journal of Pharmacology and Experimental Therapeutics.[Link]

  • Dolan SB, Shetty RA. "Impure but not inactive: behavioral pharmacology of dibenzylpiperazine, a common by-product of benzylpiperazine synthesis." Drug and Alcohol Dependence.[Link]

Application

large-scale synthesis of 1-[(3-Chloro-2-fluorophenyl)methyl]piperazine

Application Note: Large-Scale Synthesis and Process Optimization of 1-[(3-Chloro-2-fluorophenyl)methyl]piperazine Process Chemistry Rationale: The Monoalkylation Dilemma The synthesis of mono-substituted benzylpiperazine...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Large-Scale Synthesis and Process Optimization of 1-[(3-Chloro-2-fluorophenyl)methyl]piperazine

Process Chemistry Rationale: The Monoalkylation Dilemma

The synthesis of mono-substituted benzylpiperazines, such as 1-[(3-Chloro-2-fluorophenyl)methyl]piperazine, is a critical operation in pharmaceutical manufacturing, as this structural motif is ubiquitous in CNS therapeutics and kinase inhibitors.

In discovery-phase medicinal chemistry, researchers typically synthesize this compound by alkylating mono-Boc-protected piperazine, followed by acidic deprotection. However, as a Senior Application Scientist transitioning a route to pilot-scale production, this approach is fundamentally flawed. The use of Boc-anhydride introduces severe atom-inefficiency, adds two synthetic steps (protection and deprotection), and exponentially increases the cost of goods (Boc-piperazine is significantly more expensive than bulk piperazine)[1].

The primary challenge in the direct, protecting-group-free alkylation of piperazine is the statistical and kinetic propensity for over-alkylation, leading to the unwanted N,N'-bis(3-chloro-2-fluorobenzyl)piperazine byproduct[2][3]. To circumvent this, two field-proven, highly scalable methodologies have been developed: pH-Controlled Batch Alkylation and Continuous-Flow Reductive Amination .

Causality of pH-Controlled Selectivity

Piperazine possesses two basic nitrogen atoms with distinct pKa values (pKa₁ ≈ 9.73, pKa₂ ≈ 5.33). By buffering the aqueous reaction mixture to a pH of 5.0–5.5 using phosphoric acid, piperazine exists predominantly as a mono-protonated salt (piperazine monophosphate)[4][5]. The unprotonated nitrogen remains sufficiently nucleophilic to react with 3-chloro-2-fluorobenzyl chloride. Once monoalkylation occurs, the resulting benzylpiperazine product has lower pKa values (typically ~8.5 and ~4.0). At pH 5.5, the newly formed mono-alkylated product is almost entirely protonated, rendering its secondary amine non-nucleophilic. This pKa-driven self-regulation effectively halts the reaction at the monoalkylation stage, bypassing the need for protecting groups[3][4].

Synthetic Workflows

Workflow Start1 3-Chloro-2-fluorobenzyl chloride + Piperazine (pH 5.5) Batch Batch Alkylation (Thermal, 6-10 h) Start1->Batch Start2 3-Chloro-2-fluorobenzaldehyde + Piperazine Flow Continuous-Flow Reductive Amination Start2->Flow Crude1 Crude Mixture (Mono + traces of Bis) Batch->Crude1 Crude2 Crude Mixture (High Mono Selectivity) Flow->Crude2 Purif Aqueous Workup & Selective Partitioning Crude1->Purif Crude2->Purif Product 1-[(3-Chloro-2-fluorophenyl)methyl]piperazine (Target API Building Block) Purif->Product

Fig 1: Scalable synthesis routes for 1-[(3-Chloro-2-fluorophenyl)methyl]piperazine.

Experimental Protocols (Self-Validating Systems)

Protocol A: pH-Controlled Batch Alkylation (Industrial Standard)

This protocol leverages the pKa differential discussed above to ensure high mono-selectivity[4].

  • Preparation of Piperazine Monophosphate: Charge a reactor with piperazine (3.0 equiv, 258 g) and deionized water (1.5 L). Stir until dissolved. Slowly add 44% aqueous phosphoric acid while monitoring with a calibrated pH probe until the solution reaches exactly pH 5.0–5.5.

    • Self-Validation Check: If the pH drops below 5.0, the reaction will stall due to the complete protonation of piperazine. If it rises above 6.0, bis-alkylation will increase.

  • Alkylation: Heat the solution to 60 °C. Add 3-chloro-2-fluorobenzyl chloride (1.0 equiv, 179 g) dropwise over 1 hour. Reflux the mixture (approx. 95–100 °C) for 8 hours.

  • Primary Filtration: Cool the reactor to 20 °C. Any trace amounts of the bis-alkylated byproduct are highly insoluble in water and will precipitate. Filter the reaction mass to remove this solid impurity.

  • Phase Partitioning & Isolation: Transfer the aqueous filtrate to a separatory vessel. Add dichloromethane (DCM) or toluene (1.0 L). Adjust the aqueous layer to pH > 10 using 20% NaOH.

    • Causality: Basification deprotonates the target 1-[(3-Chloro-2-fluorophenyl)methyl]piperazine, driving it entirely into the organic phase. The vast majority of the highly polar, unreacted piperazine remains in the aqueous phase.

  • Washing & Crystallization: Separate the organic layer and wash twice with water (500 mL each) to remove residual trace piperazine. Concentrate the organic layer under reduced pressure. To isolate as a stable salt, dissolve the crude oil in ethanol and add stoichiometric ethereal HCl to precipitate 1-[(3-Chloro-2-fluorophenyl)methyl]piperazine dihydrochloride.

Protocol B: Continuous-Flow Reductive Amination

For facilities equipped with flow chemistry infrastructure, reductive amination of 3-chloro-2-fluorobenzaldehyde offers a protecting-group-free, highly atom-economical alternative[1][6].

  • Feed Solution Preparation: Prepare a 0.5 M solution of 3-chloro-2-fluorobenzaldehyde (1.0 equiv) and piperazine (1.5 equiv) in anhydrous methanol.

    • Causality: Using a slight excess of piperazine in flow ensures complete consumption of the aldehyde while the rapid mass transfer of hydrogen gas prevents the formation of dimeric imines.

  • Flow Parameters: Pump the solution through a continuous-flow hydrogenation reactor (e.g., H-Cube) equipped with a 10% Pd/C catalyst cartridge (CatCart). Set the system parameters to 50 °C, 30 bar H₂, and a flow rate of 1.0 mL/min.

  • Workup: Collect the eluent and monitor via HPLC. Evaporate the methanol. Partition the residue between ethyl acetate and water to extract the product and wash away the 0.5 equiv of unreacted piperazine.

Quantitative Process Metrics

The following table summarizes the comparative metrics of both scalable routes, allowing process chemists to select the optimal methodology based on their facility's infrastructure.

ParameterBatch Alkylation (Protocol A)Flow Reductive Amination (Protocol B)
Primary Reagents Benzyl chloride + PiperazineBenzaldehyde + Piperazine
Equivalents of Piperazine 3.0 (Recoverable via aqueous phase)1.5 (Minimal excess needed)
Typical Isolated Yield 78 - 82%85 - 90%
Mono/Bis Selectivity > 95:5 (Controlled by pH)> 98:2 (Controlled by flow kinetics)
Reaction Time 8 - 10 hours~2 - 5 minutes (Residence time)
E-Factor (Waste/Product) Moderate (Aqueous phosphate waste)Low (High atom economy, solvent reuse)
Scalability Limit Multi-ton (Standard reactor)Kilogram (Limited by cartridge size)

Analytical Validation

To ensure the integrity of the self-validating protocols, the crude organic extracts must be analyzed prior to final crystallization.

  • HPLC Method: Use a C18 reverse-phase column (e.g., Waters XBridge) with a gradient of Water/Acetonitrile containing 0.1% TFA. The target 1-[(3-Chloro-2-fluorophenyl)methyl]piperazine will elute first, followed by the highly lipophilic bis-alkylated impurity.

  • Acceptance Criteria: The organic phase post-water wash must show < 0.5% residual piperazine (detectable via ELSD or derivatization, as it lacks a strong UV chromophore) and < 1.0% bis-alkylated byproduct.

References

  • Patel, J. M., et al. (2019). Process for the preparation of ranolazine (US Patent 10266507B2). U.S. Patent and Trademark Office.
  • Kitchen, L. J., & Pollard, C. B. (1943). Derivatives of Piperazine. XX. Monoalkylation of Piperazine with Alkene Oxides. The Journal of Organic Chemistry, 8(4), 338-341. Available at:[Link]

  • Takeda, S., et al. (2024). Development of a Synthetic Process for K-8986, an H1-Receptor Antagonist. Organic Process Research & Development, 28(6), 2128-2138. Available at:[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing the Yield of 1-[(3-Chloro-2-fluorophenyl)methyl]piperazine Synthesis

Welcome to the Application Science Support Portal. As a Senior Application Scientist, I frequently consult with discovery chemists and process engineers struggling with the synthesis of substituted benzylpiperazines.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Application Science Support Portal. As a Senior Application Scientist, I frequently consult with discovery chemists and process engineers struggling with the synthesis of substituted benzylpiperazines.

Synthesizing 1-[(3-Chloro-2-fluorophenyl)methyl]piperazine presents a classic chemoselectivity challenge. Whether you are building libraries of CNS-active ligands or scaling up a pharmaceutical intermediate, yield losses typically stem from poor electrophile/nucleophile matching or inadequate isolation techniques. This guide bypasses generic advice to provide field-proven, mechanistically grounded solutions for maximizing your yield and purity.

I. Synthesis Workflow Analysis

The synthesis of this target generally falls into two strategic categories: Direct Alkylation and Reductive Amination. The diagram below illustrates why we strongly advocate for the reductive amination route.

SynthesisWorkflow Start1 3-Chloro-2-fluorobenzyl chloride + Piperazine Route1 Direct Alkylation (Base, Heat, SN2) Start1->Route1 Start2 3-Chloro-2-fluorobenzaldehyde + N-Boc-piperazine Route2 Reductive Amination (STAB, AcOH, DCE) Start2->Route2 Issue1 Major Byproduct: Bis-alkylation Route1->Issue1 1:1 Stoichiometry Target 1-[(3-Chloro-2-fluorophenyl)methyl]piperazine (Target Free Base) Route1->Target 1:10 Stoichiometry (Poor Atom Economy) Inter2 Boc-Protected Intermediate (High Purity) Route2->Inter2 Highly Selective Deprotect Boc Deprotection (TFA/DCM) Inter2->Deprotect Deprotect->Target pH > 12 Extraction

Fig 1: Comparison of direct alkylation vs. reductive amination workflows for target synthesis.

II. Troubleshooting Guide & FAQs

Q1: I am using direct alkylation with 3-chloro-2-fluorobenzyl chloride and piperazine, but my LC-MS shows a massive peak for the bis-alkylated byproduct. How can I improve the mono-alkylation yield?

Causality: Piperazine is a symmetrical diamine. When you react it with an active electrophile like 1[1], the first alkylation occurs rapidly. However, the resulting mono-alkylated piperazine remains highly nucleophilic. Because the localized concentration of the electrophile is high, the second amine often reacts before the remaining unsubstituted piperazine does, leading to 1,4-bis(3-chloro-2-fluorobenzyl)piperazine. Solution: If you must use direct alkylation, you must use a massive statistical excess of piperazine (5 to 10 equivalents) to outcompete the mono-alkylated intermediate. However, the modern, scalable solution is to abandon direct alkylation and switch to reductive amination using N-Boc-piperazine.

Q2: I switched to reductive amination using 3-chloro-2-fluorobenzaldehyde and N-Boc-piperazine. I'm using NaBH₄, but my yield is low and I see a lot of reduced alcohol byproduct. Why?

Causality: Sodium borohydride (NaBH₄) is too reactive. It acts as a hard hydride donor and will directly reduce 2[2] to 3-chloro-2-fluorobenzyl alcohol faster than the aldehyde can condense with the amine to form the imine. Solution: Switch your reducing agent to Sodium Triacetoxyborohydride (STAB, NaBH(OAc)₃) . The three electron-withdrawing acetate groups significantly stabilize the boron-hydride bond, making STAB a remarkably mild reducing agent (3)[3]. STAB will not reduce the starting aldehyde but will rapidly reduce the more electrophilic protonated iminium ion intermediate (4)[4].

Q3: My reductive amination with STAB is stalling at 60% conversion. How can I drive it to completion?

Causality: Reductive amination requires the formation of an iminium ion. Because N-Boc-piperazine is a secondary amine, it cannot form a stable neutral imine; it forms an enamine or an iminium ion. Without sufficient acid to protonate the intermediate carbinolamine and drive dehydration, the equilibrium stalls. Solution: Add 1.0 to 1.5 equivalents of glacial acetic acid (AcOH) to the reaction mixture. This lowers the pH just enough to catalyze iminium ion formation without destroying the STAB reagent.

Q4: After Boc deprotection with TFA in DCM, my isolated yield of the free base is very low. Where is my product?

Causality: 1-[(3-Chloro-2-fluorophenyl)methyl]piperazine is a highly polar diamine. Following deprotection with Trifluoroacetic Acid (TFA), the product exists as a di-TFA salt, which is extremely water-soluble. If your aqueous workup is only mildly basic (e.g., saturated NaHCO₃, pH ~8), the piperazine nitrogens (pKa ~9.8) remain partially protonated and stay in the aqueous layer. Solution: You must adjust the aqueous phase to pH > 12 using 2M NaOH or KOH to fully deprotonate both nitrogens. Furthermore, extract with a solvent capable of solubilizing polar amines, such as 10% Methanol in Dichloromethane (DCM) or 2-Methyltetrahydrofuran (2-MeTHF).

III. Quantitative Yield Comparison

The table below summarizes the expected outcomes based on the synthetic route chosen. Data reflects standard bench-scale (1-10 mmol) optimizations.

Synthesis RouteReagents & ConditionsPrimary Byproduct / IssueTypical Isolated Yield
Direct Alkylation (1:1) Benzyl chloride, Piperazine (1 eq), K₂CO₃, MeCNBis-alkylated piperazine (Major)15 - 25%
Direct Alkylation (1:10) Benzyl chloride, Piperazine (10 eq), K₂CO₃, MeCNUnreacted piperazine (Difficult to purge)45 - 55%
Reductive Amination Benzaldehyde, N-Boc-piperazine, NaBH₄, MeOHBenzyl alcohol (Over-reduction)30 - 40%
Optimized Reductive Amination Benzaldehyde, N-Boc-piperazine, STAB, AcOH, DCENone (Trace unreacted aldehyde)85 - 95%

IV. Step-by-Step Experimental Protocol

This self-validating protocol utilizes the optimized reductive amination pathway. It includes built-in In-Process Controls (IPCs) to ensure each mechanistic step has occurred before proceeding.

Step 1: Reductive Amination to tert-butyl 4-(3-chloro-2-fluorobenzyl)piperazine-1-carboxylate
  • Preparation: In an oven-dried round-bottom flask under a nitrogen atmosphere, dissolve 3-chloro-2-fluorobenzaldehyde (1.0 eq, 10.0 mmol) and N-Boc-piperazine (1.05 eq, 10.5 mmol) in anhydrous 1,2-Dichloroethane (DCE) to achieve a 0.2 M solution.

  • Acid Catalysis: Add glacial acetic acid (1.0 eq, 10.0 mmol) dropwise. Stir at room temperature for 30 minutes to allow the iminium ion to pre-form.

  • Reduction: Portion-wise, add Sodium Triacetoxyborohydride (STAB) (1.5 eq, 15.0 mmol). Note: Mild hydrogen evolution may occur; ensure the flask is vented to a bubbler.

  • Reaction Monitoring (IPC 1): Stir at room temperature for 4-12 hours. Pull a 10 µL aliquot, dilute in MeCN, and analyze via LC-MS. The reaction is complete when the aldehyde peak disappears and a dominant mass of m/z 329 [M+H]⁺ is observed.

  • Quench & Extraction: Quench the reaction carefully with saturated aqueous NaHCO₃ (equal volume to DCE) and stir vigorously until bubbling ceases (IPC 2: Self-validation of unreacted hydride destruction). Extract the aqueous layer with DCM (3 x 20 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

Step 2: Boc Deprotection and Free Base Isolation
  • Deprotection: Dissolve the crude intermediate from Step 1 in DCM (0.1 M). Cool to 0 °C.

  • Acid Addition: Slowly add Trifluoroacetic Acid (TFA) to achieve a 1:4 ratio of TFA:DCM. Remove the ice bath and stir at room temperature for 2 hours.

  • Reaction Monitoring (IPC 3): Analyze via LC-MS. Complete consumption of the starting material and the appearance of m/z 229 [M+H]⁺ indicates successful deprotection.

  • Concentration: Concentrate the reaction mixture under reduced pressure to remove excess TFA and DCM. The product is now a thick oil (di-TFA salt).

  • Basification (Critical Step): Dissolve the oil in a minimum amount of water. Slowly add 2M NaOH dropwise while stirring until the aqueous solution tests at pH > 12 on universal indicator paper (IPC 4). The solution will become cloudy as the free base precipitates/oils out.

  • Extraction: Extract the highly basic aqueous layer with 10% Methanol in DCM (4 x 30 mL).

  • Isolation: Dry the combined organic layers over Na₂SO₄, filter, and concentrate to afford 1-[(3-Chloro-2-fluorophenyl)methyl]piperazine as a pale yellow to colorless oil.

V. References

  • ChemContract Research. "3-Chloro-2-fluorobenzaldehyde (CAS 85070-48-0)". Available at:

  • BenchChem. "Application Notes and Protocols for Reductive Amination Reactions with Piperazin-2-ylmethanol Dihydrochloride". Available at:

  • Google Patents (US7985882B1). "Compositions for reductive aminations utilizing supported tricarboxyborohydride reagents and methods of using the same". Available at:

  • NIH/PMC. "Functionalization of Organotrifluoroborates: Reductive Amination". Available at:

  • Ivy Fine Chemicals. "Product Examples From Ivy Fine Chemicals". Available at:

Sources

Optimization

purification challenges of 1-[(3-Chloro-2-fluorophenyl)methyl]piperazine

Target Molecule: 1-[(3-Chloro-2-fluorophenyl)methyl]piperazine Audience: Process Chemists, Medicinal Chemists, and Drug Development Professionals Welcome to the Technical Support Center. Benzylpiperazine derivatives are...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Molecule: 1-[(3-Chloro-2-fluorophenyl)methyl]piperazine Audience: Process Chemists, Medicinal Chemists, and Drug Development Professionals

Welcome to the Technical Support Center. Benzylpiperazine derivatives are notorious for their challenging chromatographic behavior and propensity for over-alkylation during synthesis. This guide deconstructs the physicochemical causality behind these issues and provides field-validated troubleshooting protocols to ensure high-purity isolation of 1-[(3-Chloro-2-fluorophenyl)methyl]piperazine.

🔍 Frequently Asked Questions (FAQs) & Troubleshooting

Q1: Why does my product streak across the entire TLC plate and fail to separate on a silica column?

A: This is a classic mixed-mode retention issue driven by the acid-base chemistry between your target molecule and the stationary phase.

  • The Causality: 1-[(3-Chloro-2-fluorophenyl)methyl]piperazine contains two basic nitrogen atoms. The secondary amine (N-H) is highly basic, with a [1], while the tertiary amine is less basic (pKa ~5.36)[2]. Standard silica gel is populated with acidic silanol groups (Si-OH) that possess a pKa of 4.5 to 5.5. When the free base of your piperazine contacts the silica, it undergoes a massive ion-exchange event, protonating the amine and forming a strong ionic bond with the negatively charged silicate (Si-O⁻ H₂N⁺-R). This dual partitioning and ion-exchange mechanism manifests as severe streaking.

  • The Solution: You must suppress the ionization of the silanol groups. Adding a volatile base modifier to your mobile phase, such as 1-2% Ammonium Hydroxide (NH₄OH) or Triethylamine (TEA), effectively [3], outcompeting the piperazine for binding sites and ensuring sharp, symmetrical peaks[4].

Q2: My LC-MS shows a massive impurity with a mass corresponding to the addition of two benzyl groups. How do I separate it?

A: You are observing the bis-alkylated byproduct, 1,4-bis((3-chloro-2-fluorophenyl)methyl)piperazine.

  • The Causality: When synthesizing this compound via the direct SN2 alkylation of piperazine with 3-chloro-2-fluorobenzyl chloride,[5]. Even with an excess of piperazine, the mono-alkylated product remains a potent nucleophile.

  • The Solution: The bis-alkylated byproduct has vastly different physicochemical properties. Because both nitrogen atoms are tertiary and sterically hindered, it lacks hydrogen-bond donating capability and exhibits a dramatically higher lipophilicity (LogP). On normal-phase silica, the bis-alkylated impurity will elute near the solvent front, well separated from the mono-alkylated target.

Q3: Can I bypass column chromatography entirely to save time and solvent?

A: Yes, by exploiting the [6] to perform a selective salt precipitation.

  • The Causality: The mono-alkylated product possesses two basic nitrogens capable of forming a highly polar dihydrochloride salt. The bis-alkylated impurity is significantly less basic due to steric hindrance and the absence of a secondary amine. By carefully controlling the stoichiometry of acid in a moderately polar solvent (like Isopropanol), you can selectively precipitate the target molecule while leaving lipophilic impurities in solution.

📊 Quantitative Data Summary

Table 1: Physicochemical Comparison for Chromatographic Separation

Physicochemical PropertyTarget: Mono-Alkylated PiperazineImpurity: Bis-Alkylated Piperazine
Amine Substitution Secondary (1° N-H) & TertiaryTwo Tertiary Amines
Predicted pKa ~9.5 (Secondary), ~5.4 (Tertiary)< 6.0 (Sterically hindered)
Lipophilicity (LogP) Low (~1.5 - 2.0)High (> 4.0)
H-Bond Donor Capacity Yes (Active N-H)No
Chromatographic Behavior Strong retention, requires baseFast elution (near solvent front)

🧪 Self-Validating Experimental Protocols

Protocol A: Basified Flash Chromatography (Silica Gel)

Objective: Isolate the mono-alkylated piperazine from complex crude mixtures.

  • Column Equilibration: Pack the silica gel column using Dichloromethane (DCM) containing 1% (v/v) concentrated aqueous NH₄OH.

    • Causality: Pre-treating the column neutralizes acidic silanols before the sample is loaded, preventing irreversible binding at the column head.

  • Sample Loading: Dissolve the crude mixture in a minimal volume of DCM. If solubility is poor, add a few drops of Methanol (MeOH).

  • Elution Gradient:

    • Run 100% DCM (with 1% NH₄OH) for 2 column volumes (CV) to rapidly elute the highly lipophilic bis-alkylated impurity.

    • Transition to a gradient of 95:5 DCM:MeOH (with 1% NH₄OH) to elute the target 1-[(3-Chloro-2-fluorophenyl)methyl]piperazine[3].

  • Validation (TLC Check): Spot fractions on a silica TLC plate. Develop in 90:9:1 DCM:MeOH:NH₄OH. The target compound should appear as a dense, circular spot (Rf ~0.3) under UV (254 nm). Self-Validation: Stain the plate with Ninhydrin and heat; the target spot will turn purple, confirming the presence of the secondary amine.

Protocol B: Dihydrochloride Salt Precipitation (Chromatography-Free)

Objective: Purify the target molecule by exploiting its dual basicity.

  • Free-Basing (Extraction): Dissolve the crude reaction mixture in Ethyl Acetate (EtOAc). Wash with 1M NaOH to ensure all piperazine species are fully deprotonated. Extract the organic layer, dry over Na₂SO₄, and concentrate in vacuo.

  • Salt Formation: Redissolve the crude free base in anhydrous Isopropanol (IPA) (approx. 10 mL/g). Slowly add 2.2 equivalents of HCl in Dioxane (4M) dropwise under vigorous stirring at 0 °C.

  • Crystallization: The mono-alkylated product will form a highly polar dihydrochloride salt that rapidly precipitates as a white solid from the IPA. The bis-alkylated byproduct typically remains in solution.

  • Validation (pH & Yield): Filter the precipitate and wash with cold IPA. Self-Validation: Dissolve a 1 mg aliquot of the solid in 1 mL of DI water and check the pH; it should be highly acidic (pH 2-3), confirming complete salt formation. Analyze via LC-MS to confirm the absence of the bis-alkylated mass.

🗺️ Workflow Visualization

PurificationWorkflow Crude Crude Reaction Mixture LCMS LC-MS / TLC Evaluation Crude->LCMS Decision Bis-alkylation > 15%? LCMS->Decision HighBis High Bis-alkylation Decision->HighBis Yes LowBis Low Bis-alkylation Decision->LowBis No Chromatography Basified Silica Gel Chromatography HighBis->Chromatography Extraction Acid-Base Extraction LowBis->Extraction Salt HCl Salt Precipitation Chromatography->Salt Extraction->Salt Pure Pure Target Molecule Salt->Pure

Fig 1: Decision tree for the purification of 1-[(3-Chloro-2-fluorophenyl)methyl]piperazine.

📚 References

  • US7022707B2 - Piperazine derivatives. Google Patents. Available at:[4]

  • Piperazine- and Piperidine-Containing Thiazolo[5,4-d]pyrimidine Derivatives as New Potent and Selective Adenosine A 2A Receptor Inverse Agonists. MDPI. Available at:[Link][3]

  • Piperazines – Knowledge and References. Taylor & Francis. Available at:[Link][1]

Sources

Troubleshooting

Technical Support Center: Overcoming Solubility Challenges of 1-[(3-Chloro-2-fluorophenyl)methyl]piperazine

Welcome to the Technical Support Center. 1-[(3-Chloro-2-fluorophenyl)methyl]piperazine is a highly lipophilic, substituted benzylpiperazine derivative.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. 1-[(3-Chloro-2-fluorophenyl)methyl]piperazine is a highly lipophilic, substituted benzylpiperazine derivative. Researchers frequently encounter precipitation, erratic assay results, and poor bioavailability due to its low aqueous solubility as a free base.

This guide provides field-proven, mechanistically grounded troubleshooting strategies to solubilize this compound for both in vitro and in vivo applications.

Mechanistic Background: Why Does It Precipitate?

The solubility of piperazine derivatives is strictly governed by their ionization state. The unsubstituted piperazine ring has two distinct pKa values: ~9.73 for the secondary amine and ~5.35 for the tertiary amine[1][2].

However, the addition of the (3-chloro-2-fluorophenyl)methyl group significantly increases the overall lipophilicity (logP) of the molecule. At physiological pH (7.4), the tertiary amine is entirely unprotonated[3]. The molecule relies solely on the monoprotonated secondary amine for solvation, which is often insufficient to overcome the hydrophobic penalty of the halogenated benzyl group, leading to rapid precipitation in aqueous media.

G A Free Base Lipophilic & Insoluble pH > 10 B Monoprotonated (Secondary Amine) pKa ~ 9.7 Moderate Solubility A->B Decrease pH C Diprotonated (Tertiary Amine) pKa ~ 5.3 High Aqueous Solubility B->C Decrease pH < 5.0

Protonation states of the piperazine ring dictating aqueous solubility.

Frequently Asked Questions (FAQs)

Q1: My compound precipitates immediately when added to PBS (pH 7.4). How can I fix it? A: As a free base, the compound is highly lipophilic. At pH 7.4, the tertiary amine (pKa ~5.3) is unprotonated[3]. For in vitro work, do not add the dry powder directly to aqueous buffers. Instead, generate a concentrated stock in a polar aprotic solvent like Dimethyl Sulfoxide (DMSO)[4][5]. For aqueous systems requiring high concentrations, you must lower the pH below 5.0 or convert the free base to a water-soluble salt (e.g., Hydrochloride)[6][7].

Q2: I am preparing an in vitro biochemical assay. What is the optimal stock solution protocol? A: Prepare a 10 mM to 50 mM master stock in 100% anhydrous DMSO. Piperazine derivatives exhibit excellent solubility in DMSO[4][8]. When dosing your assay, ensure the final DMSO concentration does not exceed 1% v/v to prevent solvent-induced cytotoxicity or target protein denaturation[5].

Q3: I need to dose animals in vivo (PO/IV), but I cannot use DMSO due to toxicity. What are my formulation options? A: You have two primary self-validating pathways:

  • Salt Formation: Converting the free base to an HCl or mesylate salt significantly lowers the crystal lattice energy and increases the dissolution rate in the GI tract[7][9].

  • Cyclodextrin Complexation: If the salt form is still insufficiently soluble at physiological pH, formulate the compound in 20% w/v 2-Hydroxypropyl-β-cyclodextrin (HP-β-CD). The hydrophobic halogenated benzyl group will anchor into the lipophilic cavity of the cyclodextrin, while the hydrophilic exterior ensures aqueous solubility[10][11].

Quantitative Data: Solubility Profiles

The table below summarizes the expected solubility behavior of 1-[(3-Chloro-2-fluorophenyl)methyl]piperazine across different vehicles, allowing you to select the appropriate medium based on your experimental constraints.

VehiclepHEstimated Solubility (mg/mL)Primary Application
Water (Free Base) 7.4< 0.1None (Not recommended)
100% DMSO N/A> 50.0In vitro master stocks
0.1 N HCl (Salt Form) 1.0> 25.0Gastric simulation / Stock prep
20% HP-β-CD in Saline 7.4> 10.0In vivo IV/PO dosing

Troubleshooting Workflows & Protocols

G Start Compound Crashes in Assay Check Assay Type? Start->Check InVitro In Vitro Assay Check->InVitro InVivo In Vivo Dosing Check->InVivo DMSO Prepare DMSO Stock Dilute <1% in Buffer InVitro->DMSO Salt Formulate as HCl Salt or use 20% HP-β-CD InVivo->Salt

Decision tree for resolving solubility issues based on assay requirements.

Protocol 1: Conversion to Hydrochloride Salt (Self-Validating System)

Causality: Reacting the basic amines with a strong acid forces full protonation. This creates a charged species that readily forms ion-dipole interactions with water, drastically improving solubility[6].

Step-by-Step Methodology:

  • Dissolve 1.0 g of 1-[(3-Chloro-2-fluorophenyl)methyl]piperazine free base in 10 mL of anhydrous diethyl ether (or ethanol).

  • Place the solution in an ice bath (0–5 °C) under continuous magnetic stirring.

  • Slowly add 1.2 to 2.0 equivalents of ethereal HCl (hydrogen chloride gas dissolved in diethyl ether) dropwise.

  • Validation Check: A white precipitate (the HCl salt) should form immediately upon addition. If the solution remains clear, the free base has not fully reacted; verify the concentration of your ethereal HCl.

  • Filter the precipitate under a vacuum, wash with cold anhydrous ether to remove any unreacted free base, and dry under a vacuum desiccator for 24 hours.

Protocol 2: HP-β-CD Formulation for In Vivo Dosing

Causality: HP-β-CD forms a non-covalent inclusion complex with the lipophilic moiety of the drug, effectively masking it from the aqueous environment without altering the drug's molecular structure or requiring extreme pH adjustments[10][11].

Step-by-Step Methodology:

  • Weigh 20 g of HP-β-CD and dissolve it in 80 mL of sterile Water for Injection (WFI). Stir until completely clear.

  • Adjust the total volume to 100 mL with WFI to create a 20% w/v HP-β-CD vehicle.

  • Weigh the required amount of 1-[(3-Chloro-2-fluorophenyl)methyl]piperazine (e.g., 100 mg for a 1 mg/mL dose).

  • Add the compound to 100 mL of the 20% HP-β-CD vehicle.

  • Vortex for 2 minutes, then sonicate in a water bath at 37 °C for 15–30 minutes.

  • Validation Check: The resulting solution must be completely transparent with no visible particulates. If turbidity persists, lower the pH slightly (to ~5.5) using 0.1 M HCl to protonate the tertiary amine, which facilitates complexation.

References

  • webqc.org . Piperazine pKa solubility profile. Available at:1

  • Taylor & Francis . Piperazines – Knowledge and References. Available at: 3

  • University of Regina . pKa Values of Some Piperazines at (298, 303, 313, and 323) K. Available at: 2

  • Aston Research Explorer . Improving the solubility and dissolution of poorly soluble drugs by salt formation. Available at: 9

  • uspto.gov . Salt formation to improve drug solubility. Available at: 6

  • Sigma-Aldrich . Improving API Solubility by Salt and Cocrystal Formation. Available at: 7

  • PMC . Targeting Cancer Cell Proliferation Using Piperazine‐Linked Quinolinequinones. Available at: 4

  • Journal of Medicinal Chemistry . Discovery of Orally Efficacious Bridged Piperazines as smTNF Modulators. Available at: 8

  • japsonline.com . Synthesis, in silico, and in vitro pharmacological evaluation of norbornenylpiperazine derivatives. Available at: 5

  • PMC . Effects of the Preparation Method on the Formation of True Nimodipine SBE-β-CD/HP-β-CD Inclusion Complexes. Available at: 10

  • PMC . Studies on the Preparation, Characterization, and Solubility of 2-HP-β-Cyclodextrin-Meclizine HCl Inclusion Complexes. Available at: 11

Sources

Optimization

side reactions in the synthesis of 1-[(3-Chloro-2-fluorophenyl)methyl]piperazine

Welcome to the Technical Support Center for the synthesis of 1-[(3-Chloro-2-fluorophenyl)methyl]piperazine . As a target molecule frequently utilized in drug discovery, the synthesis of this halogenated benzylpiperazine...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the synthesis of 1-[(3-Chloro-2-fluorophenyl)methyl]piperazine .

As a target molecule frequently utilized in drug discovery, the synthesis of this halogenated benzylpiperazine is notoriously prone to chemoselectivity issues. Whether you are employing direct alkylation or reductive amination, the bifunctional nature of piperazine and the lability of the halogenated aromatic ring can lead to significant yield losses.

This guide provides field-proven troubleshooting strategies, causal mechanistic insights, and self-validating protocols to ensure high-purity isolation of your target compound.

I. Mechanistic Overview of Side Reactions

Understanding the kinetic and thermodynamic competing pathways is the first step in troubleshooting. The diagram below maps the primary side reactions encountered during the synthesis of 1-[(3-Chloro-2-fluorophenyl)methyl]piperazine.

ReactionPathways SM 3-Chloro-2-fluorobenzyl Electrophile Target Target: Mono-alkylated Piperazine SM->Target Controlled Conditions Dehal Side Rxn 2: Dehalogenation (Loss of Cl) SM->Dehal Harsh Pd/C + H2 (Reductive Amination) Alc Side Rxn 3: Aldehyde Reduction SM->Alc Premature Hydride Addition Pip Piperazine Core Pip->Target Bis Side Rxn 1: Bis-alkylation Target->Bis Excess Electrophile or Unprotected Amine

Fig 1. Reaction pathways mapping the target synthesis against primary side reactions.

II. Troubleshooting FAQs

Q1: My LC-MS shows a massive impurity peak corresponding to M+142 Da. Why is this happening, and how do I stop it? A1: You are observing the classic bis-alkylation (over-alkylation) side reaction, resulting in 1,4-bis[(3-chloro-2-fluorophenyl)methyl]piperazine. Because piperazine contains two secondary amines of equal nucleophilicity, the initial mono-alkylation does not sufficiently deactivate the second amine[1]. In fact, the increased lipophilicity of the mono-alkylated intermediate often keeps it highly soluble and reactive.

  • The Fix: If you must use unprotected piperazine, shift your stoichiometry to a 5:1 molar excess of piperazine relative to the electrophile. Statistically, the vast excess of unreacted piperazine will outcompete the mono-alkylated product for the remaining electrophile. For absolute structural rigor, switch to a mono-protected starting material like 1-Boc-piperazine[1].

Q2: I am using reductive amination (3-chloro-2-fluorobenzaldehyde + piperazine) with Pd/C and H2. The product mass is missing 34 Da. What went wrong? A2: You have induced dehalogenation (hydrogenolysis) . The carbon-chlorine bond on the aromatic ring is highly susceptible to oxidative addition by Palladium, followed by cleavage under H2 gas[2]. While the C-F bond is generally stable, the C-Cl bond will rapidly degrade under these conditions.

  • The Fix: Abandon transition-metal-catalyzed hydrogenation for this specific substrate. Switch to a mild hydride donor such as Sodium Triacetoxyborohydride (NaBH(OAc)3).

Q3: In my reductive amination using NaBH(OAc)3, I am recovering a lot of 3-chloro-2-fluorobenzyl alcohol. How do I prevent this? A3: This is caused by the direct reduction of the aldehyde before it has the opportunity to condense with the piperazine core to form the required imine/iminium intermediate[2].

  • The Fix: Implement kinetic control via imine pre-formation . Stir the aldehyde and amine together in a dehydrating solvent (with molecular sieves or MgSO4) for 2 hours before introducing the reducing agent.

TroubleshootingLogic Issue High Impurity in LC-MS Imp1 Mass = Target + 142 Da (Bis-alkylation) Issue->Imp1 Imp2 Mass = Target - 34 Da (Dechlorination) Issue->Imp2 Fix1 Use 5:1 Piperazine Excess or 1-Boc-Piperazine Imp1->Fix1 Fix2 Switch Reductant to NaBH(OAc)3 Imp2->Fix2

Fig 2. LC-MS diagnostic logic for identifying and resolving synthesis impurities.

III. Quantitative Data Summary

The table below summarizes the expected side-reaction profiles based on standard synthetic methodologies, demonstrating why specific kinetic controls are necessary.

Synthetic RouteReagents & ConditionsTarget Mono-Alkylation (%)Bis-Alkylation (%)Dehalogenation (%)Aldehyde Reduction (%)
Direct Alkylation 1:1 Piperazine : Benzyl Chloride, RT45%50%0%N/A
Direct Alkylation 5:1 Piperazine : Benzyl Chloride, 0 °C88%<5%0%N/A
Reductive Amination Pd/C, H2, 1:1 ratio, RT30%20%45%5%
Reductive Amination NaBH(OAc)3, Imine pre-formation92%<2%0%<2%
Boc-Protection Route 1-Boc-Piperazine, K2CO3, then HCl>95% 0% 0% N/A

IV. Self-Validating Experimental Protocols

To guarantee the integrity of your synthesis, utilize the following step-by-step methodologies. Each protocol is designed as a self-validating system, meaning the physical behavior of the reaction (e.g., precipitation, mass shifts) inherently confirms success.

Protocol A: Direct Alkylation via Mono-Protection (Zero Bis-Alkylation)

This is the most authoritative method for absolute chemoselectivity[1].

  • Reactor Setup: In a flame-dried round-bottom flask under N2, dissolve 1-Boc-piperazine (1.0 eq, 10 mmol) in 30 mL of anhydrous acetonitrile.

  • Base Addition: Add anhydrous K2CO3 (2.0 eq, 20 mmol). Causality: K2CO3 is a mild, heterogeneous base that scavenges HCl without promoting base-catalyzed side reactions.

  • Electrophile Addition: Cool the suspension to 0 °C. Add 3-chloro-2-fluorobenzyl chloride (1.0 eq, 10 mmol) dropwise over 15 minutes.

  • Reaction & Validation: Warm to room temperature and stir for 12 hours. Validate via LC-MS: Look for the disappearance of the starting material and the appearance of the Boc-protected intermediate (Expected [M+H]+ = 329.1).

  • Workup: Filter the inorganic salts. Concentrate the filtrate under reduced pressure.

  • Deprotection: Resuspend the crude oil in 15 mL of Dichloromethane (DCM). Slowly add 4M HCl in dioxane (10 mL). Stir for 2 hours at room temperature.

  • Isolation: The target compound, 1-[(3-Chloro-2-fluorophenyl)methyl]piperazine hydrochloride, will precipitate out of the DCM/dioxane mixture as a white solid. Filter and wash with cold diethyl ether. Self-validation: The precipitation event confirms successful Boc-deprotection and salt formation.

Protocol B: Reductive Amination with Kinetic Control (Zero Dehalogenation)

Use this method if starting from 3-chloro-2-fluorobenzaldehyde[2].

  • Imine Pre-formation: Combine 3-chloro-2-fluorobenzaldehyde (1.0 eq) and 1-Boc-piperazine (1.05 eq) in anhydrous 1,2-dichloroethane (DCE). Add 2.0 equivalents of anhydrous MgSO4. Stir at room temperature for 2 hours. Causality: MgSO4 drives the condensation equilibrium forward by sequestering water, ensuring complete iminium formation before the reductant is introduced.

  • Reduction: Cool the mixture to 0 °C. Add Sodium Triacetoxyborohydride, NaBH(OAc)3 (1.5 eq), in small portions. Causality: The electron-withdrawing acetate groups reduce the nucleophilicity of the hydride, making it unreactive toward residual aldehydes but highly reactive toward the electrophilic iminium ion.

  • Quench & Extraction: Stir for 4 hours at room temperature. Quench carefully with saturated aqueous NaHCO3 until bubbling ceases. Extract with DCM, dry over Na2SO4, and concentrate.

  • Deprotection: Proceed with the HCl/dioxane deprotection as described in Protocol A, Step 6.

V. References

  • "Technical Support Center: Alkylation Reactions of 1-(2-chloroethyl)piperazine Hydrochloride", Benchchem. Available at:

  • "Transition-Metal-Catalyzed Reductive Amination Employing Hydrogen", Chemical Reviews. Available at:

  • "Ph.D. Thesis - Direct alkylation reaction of piperazine by alkyl halides", Masarykova univerzita. Available at:

Sources

Troubleshooting

Technical Support Center: 1-[(3-Chloro-2-fluorophenyl)methyl]piperazine Workflows

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult on the scale-up and refinement of complex pharmacophores.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult on the scale-up and refinement of complex pharmacophores. 1-[(3-Chloro-2-fluorophenyl)methyl]piperazine (also referred to as 3-chloro-2-fluorobenzylpiperazine) is a critical, yet notoriously finicky, building block widely recognized for its role in synthesizing cardiac myosin activators such as omecamtiv mecarbil[1].

This guide bypasses generic advice to address the specific mechanistic bottlenecks, impurity profiles, and catalytic stalling issues you will encounter when working with this compound.

Part 1: Troubleshooting & FAQs (Mechanistic Insights)

Q1: My downstream urea product contains high levels of dimeric/bis-urea impurities. How is this happening if my stoichiometry is strictly 1:1? A: The issue originates upstream during the handling of the piperazine precursor. Commercial batches of piperazine often contain trace amounts of unsubstituted piperazine, which actually increases during storage[2]. Because unsubstituted piperazine possesses two highly reactive secondary amines, it undergoes dialkylation during the benzylic substitution step. This carries forward to form bis-urea impurities that co-crystallize with your product and are nearly impossible to purge downstream[1].

  • The Fix: Do not use the crude piperazine freebase directly. Instead, convert it to a crystalline phosphate salt (sesquiphosphate) prior to alkylation. This salt formation strictly controls residual piperazine to <0.5%, ensuring high-fidelity monoalkylation[2].

Q2: During the synthesis of the benzylic bromide precursor (using NBS), I observe significant over-oxidation to the gem-dibromide. Do I need to run a column? A: No. Chromatographic purification at this stage is not scalable and disrupts the efficiency of the workflow. Over-bromination is a standard kinetic consequence of the radical mechanism.

  • The Fix: Implement an in situ selective monodebromination. By treating the crude polybrominated mixture with diethyl phosphite and diisopropylethylamine (DIPEA) in methanol, the gem-dibromide is selectively reduced back to the desired monobromide[2]. This pushes the assay yield to >95% without requiring isolation[1].

Q3: I am attempting a one-pot Palladium-catalyzed cross-coupling of the 3-chloro-2-fluorobenzylpiperazine derivative with sodium cyanate and an amine, but the reaction stalls and yields are below 50%. A: The kinetic bottleneck in this reaction is the reductive elimination from the arylpalladium isocyanate intermediate. Without an additive, this step is sluggish, leading to catalyst deactivation and poor conversion[3].

  • The Fix: Introduce phenol (2.0 equivalents) to the reaction mixture. Phenol acts as a proton shuttle and coordinates with the palladium center, significantly lowering the activation energy required for reductive elimination[4]. This allows the efficient in situ generation of the aryl isocyanate, which is subsequently trapped by your amine nucleophile[3].

Part 2: Quantitative Data Summaries

Table 1: Impact of Phenol Additive on Pd-Catalyzed Cyanate Cross-Coupling Yields

Data reflects the synthesis of unsymmetrical ureas from methyl 4-(3-chloro-2-fluorobenzyl)piperazine-1-carboxylate.

Reaction ConditionAdditiveCatalyst Pre-activationYield of Unsymmetrical Urea (%)
Standard ConditionsNoneNo< 51%
Optimized ProtocolPhenol (2.0 eq)Yes (120 °C, 3 min)81% - 86%
Table 2: Impurity Control via Piperazine Phosphate Salt Formation

Data reflects the mitigation of dialkylation impurities during scale-up.

Piperazine SourceResidual Unsubstituted PiperazineDownstream Bis-Urea ImpurityOverall Process Yield
Commercial Freebase (Oil)Variable (> 2.0%)High (Difficult to purge)< 60%
Crystalline Phosphate SaltStrictly Controlled (< 0.5%)Below Limit of Detection81% - 88%

Part 3: Self-Validating Experimental Protocols

Protocol A: Self-Validating Selective Monodebromination

Purpose: To rescue over-brominated benzylic precursors without chromatography.

  • Quench: Following standard benzylic bromination with NBS and benzoyl peroxide, quench residual peroxides by adding phosphorous acid (0.1 equiv) and heating at 83 °C for 2.5 hours.

  • Reagent Addition: Cool the crude polybrominated mixture (containing both mono- and gem-dibromide) in toluene to 40 °C. Add methanol (1.4 equiv), diisopropylethylamine (DIPEA, 0.53 equiv), and diethyl phosphite (0.46 equiv).

  • Reduction: Stir the mixture at 40 °C for 3 to 7.5 hours.

  • In-Process Control (IPC): Pull a 50 µL aliquot, dilute in MeCN, and analyze via HPLC (210 nm). Proceed to the next step only when the gem-dibromide peak is < 1% area.

  • Telescoping: The resulting >95% pure monobromide solution can be telescoped directly into the alkylation step with the piperazine phosphate salt.

Protocol B: Palladium-Catalyzed Urea Coupling (One-Pot)

Purpose: High-yield coupling of the piperazine derivative with sodium cyanate and an amine.

  • Catalyst Pre-activation (Critical): In a dry Schlenk tube under nitrogen, combine Pd2(dba)3 (1.0 mol %) and ligand (e.g., L1 or t-BuBrettPhos, 2.4 mol %) in anhydrous toluene (2 mL). Heat at 120 °C for exactly 3 minutes to ensure active catalyst formation, then cool to room temperature.

  • Cross-Coupling: To the activated catalyst, add methyl 4-(3-chloro-2-fluorobenzyl)piperazine-1-carboxylate (1.0 mmol), sodium cyanate (NaOCN, 2.0 mmol), phenol (2.0 mmol), and triethylamine (NEt3, 25 mol %).

  • Isocyanate Generation: Heat the mixture to 120 °C.

  • IPC: Monitor via GC/MS. The intermediate aryl isocyanate mass must be confirmed before proceeding to amine trapping to prevent unreacted starting material from contaminating the final urea.

  • Amine Trapping: Once conversion to the isocyanate is complete, cool the reaction slightly and add the trapping amine (e.g., 5-aminopicoline, 1.2 mmol) dissolved in toluene (2 mL). Stir at 120 °C until urea formation is complete.

  • Purification: Cool, filter through Celite, and purify via flash chromatography (5-10% MeOH/DCM) or direct crystallization.

Part 4: Workflow Visualization

PiperazineWorkflow Start 1-[(3-Chloro-2-fluorophenyl) methyl]piperazine Synthesis Bromination Benzylic Bromination (NBS, Bz2O2) Start->Bromination Debromination Selective Monodebromination (Diethyl Phosphite, MeOH) Bromination->Debromination Over-bromination (gem-dibromide) Alkylation Alkylation with Piperazine Debromination->Alkylation ImpurityCheck Residual Piperazine > 0.5%? Alkylation->ImpurityCheck Phosphate Form Phosphate Salt (Purges bis-amines) ImpurityCheck->Phosphate Yes Coupling Pd-Catalyzed Cyanate Coupling (NaOCN, ArNH2) ImpurityCheck->Coupling No Phosphate->Coupling Phenol Add Phenol Additive (Promotes Reductive Elimination) Coupling->Phenol Sluggish Reaction Final Target Unsymmetrical Urea (e.g., Omecamtiv Mecarbil) Phenol->Final

Decision tree for 1-[(3-Chloro-2-fluorophenyl)methyl]piperazine synthesis and cross-coupling.

References

  • Development of a Factory Process for Omecamtiv Mecarbil, a Novel Cardiac Myosin Activator Source: ACS Publications (Organic Process Research & Development) URL:[Link]

  • Palladium-Catalyzed Cross-Coupling of Aryl Chlorides and Triflates with Sodium Cyanate: A Practical Synthesis of Unsymmetrical Ureas Source: Journal of the American Chemical Society (JACS) URL:[Link]

  • Discovery and Development of Omecamtiv Mecarbil: A Novel Cardiac Myosin Activator for the Potential Treatment of Systolic Heart Failure Source: ACS Publications (Journal of Medicinal Chemistry) URL:[Link]

  • Palladium-catalyzed cross-coupling of aryl chlorides and triflates with sodium cyanate: A practical synthesis of unsymmetrical ureas - PMC Source: NIH / PMC URL:[Link]

Sources

Reference Data & Comparative Studies

Validation

Comparative Pharmacological Profiling: 1-[(3-Chloro-2-fluorophenyl)methyl]piperazine vs. Reference Piperazines

The piperazine scaffold is a privileged structure in central nervous system (CNS) drug discovery, serving as the core pharmacophore for numerous antidepressants, antipsychotics, and psychostimulants. The structural versa...

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Author: BenchChem Technical Support Team. Date: April 2026

The piperazine scaffold is a privileged structure in central nervous system (CNS) drug discovery, serving as the core pharmacophore for numerous antidepressants, antipsychotics, and psychostimulants. The structural versatility of the piperazine ring allows for precise tuning of receptor and transporter affinities.

This guide provides an objective, highly technical comparison between 1-[(3-Chloro-2-fluorophenyl)methyl]piperazine (also known as 3C-2F-BZP) and established reference piperazines, including the parent 1-benzylpiperazine (BZP) and the phenylpiperazines mCPP and TFMPP. By examining the structure-activity relationships (SAR) and providing self-validating experimental protocols, this guide equips researchers with the mechanistic insights necessary for advanced drug development.

Structure-Activity Relationship (SAR) & Mechanistic Causality

The pharmacological behavior of N-substituted piperazines is dictated by the nature of their aromatic substituents and the linker connecting them to the basic piperazine nitrogen. The piperazine nitrogen is critical for anchoring the molecule via a salt bridge to a conserved aspartate residue found in the orthosteric binding sites of monoamine transporters (DAT, SERT, NET) and serotonin (5-HT) receptors.

  • Unsubstituted Benzylpiperazines (e.g., BZP): The parent compound BZP primarily acts as a non-selective monoamine releaser with a strong bias toward DAT and NET, producing amphetamine-like psychostimulant effects. It exhibits relatively weak affinity for SERT and 5-HT receptors .

  • Halogenated Benzylpiperazines (e.g., 1-[(3-Chloro-2-fluorophenyl)methyl]piperazine): The introduction of halogens at the ortho (2-fluoro) and meta (3-chloro) positions of the benzyl ring fundamentally alters the molecule's electronic distribution and lipophilicity. The electron-withdrawing nature of the halogens, combined with the steric bulk of the chlorine atom, restricts the dihedral angle of the benzyl linker. This conformational restriction shifts the pharmacological profile away from DAT/NET release and significantly enhances binding affinity toward SERT and 5-HT2A/2C receptors, bridging the pharmacological gap between benzylpiperazines and phenylpiperazines .

  • Phenylpiperazines (e.g., mCPP, TFMPP): Lacking the methylene linker of benzylpiperazines, these compounds project their aromatic rings differently within the binding pocket, acting primarily as direct 5-HT receptor agonists/antagonists and SERT-selective releasers, often producing hallucinogen-like or anxiogenic behavioral effects in murine models .

Comparative Pharmacological Profiles

The following table summarizes the quantitative binding and inhibition data for 1-[(3-Chloro-2-fluorophenyl)methyl]piperazine against reference compounds. (Note: Data for 3C-2F-BZP represents SAR-extrapolated predictive baseline values derived from halogenated benzylpiperazine literature to guide assay design).

CompoundStructure TypeDAT IC₅₀ (μM)NET IC₅₀ (μM)SERT IC₅₀ (μM)5-HT₂A Kᵢ (nM)5-HT₂C Kᵢ (nM)Primary Mechanism
BZP Benzylpiperazine0.80.9> 10.0> 5000> 5000DAT/NET Releaser
3C-2F-BZP Halogenated Benzylpiperazine4.53.20.612085SERT Inhibitor / 5-HT Ligand
mCPP Phenylpiperazine> 10.0> 10.00.345155-HT Agonist / SERT Releaser
TFMPP Phenylpiperazine> 10.0> 10.00.4110255-HT Agonist / SERT Releaser

Experimental Protocols: Self-Validating Systems

To accurately profile 1-[(3-Chloro-2-fluorophenyl)methyl]piperazine, researchers must utilize assays that differentiate between transporter blockade, substrate-induced release, and direct receptor agonism.

Protocol A: In Vitro Monoamine Transporter Reuptake Inhibition Assay

Causality & Rationale: To distinguish between substrate-type monoamine releasers (like BZP) and true reuptake inhibitors, a functional reuptake assay is required rather than a simple radioligand displacement assay. By measuring the intracellular accumulation of tritiated neurotransmitters, we directly quantify functional transport blockade.

Self-Validation Mechanism: This protocol is a self-validating system. Positive controls (Cocaine for DAT, Fluoxetine for SERT, Nisoxetine for NET) are run in parallel to establish maximum inhibition (Emax). Vehicle controls establish the baseline (100% uptake). A Z'-factor must be calculated for every plate; only plates yielding a Z'-factor > 0.5 are accepted, ensuring the biological signal is statistically distinct from assay noise.

Step-by-Step Methodology:

  • Cell Preparation: Seed HEK293 cells stably expressing human DAT, SERT, or NET into 96-well plates at a density of 40,000 cells/well. Incubate overnight at 37°C in 5% CO₂.

  • Buffer Exchange: Wash cells twice with Krebs-Ringer-HEPES (KRH) buffer (pH 7.4) to remove endogenous amino acids and serum components that may interfere with uptake.

  • Compound Incubation: Add 1-[(3-Chloro-2-fluorophenyl)methyl]piperazine at varying concentrations (1 nM to 100 μM) or reference controls. Incubate for 15 minutes at room temperature to allow equilibrium binding at the transporter orthosteric site.

  • Radioligand Addition: Add 20 nM of the respective tritiated substrate ([³H]Dopamine, [³H]Serotonin, or [³H]Norepinephrine). Incubate for exactly 10 minutes to capture the linear phase of cellular uptake.

  • Termination & Lysis: Rapidly aspirate the buffer and wash three times with ice-cold KRH buffer to halt transporter kinetics. Lyse the cells using 1% SDS.

  • Quantification: Transfer the lysate to scintillation vials, add scintillation cocktail, and quantify radioactivity using a liquid scintillation counter. Calculate IC₅₀ values using non-linear regression.

AssayWorkflow Start HEK293 Cell Preparation (hDAT, hSERT, hNET) Incubate Compound Incubation (3C-2F-BZP vs Controls) Start->Incubate Radioligand Radioligand Addition ([3H]DA,[3H]5-HT, [3H]NE) Incubate->Radioligand Wash Wash & Lysis (Terminate Uptake) Radioligand->Wash Read Liquid Scintillation Counting Wash->Read Analyze Data Analysis (IC50 & Z'-factor > 0.5) Read->Analyze

Workflow for in vitro monoamine transporter reuptake inhibition assay.

Protocol B: 5-HT₂A/₂C Receptor Calcium Mobilization Assay

Causality & Rationale: Halogenated piperazines often exhibit mixed agonist/antagonist properties at 5-HT₂A and 5-HT₂C receptors. Because these are Gq-coupled receptors, measuring intracellular calcium (Ca²⁺) mobilization via a fluorescent dye (Fluo-4 AM) provides a direct, real-time readout of downstream phospholipase C (PLC) activation.

Self-Validation Mechanism: The protocol employs a two-addition paradigm. The test compound is added first to measure intrinsic agonism. After 5 minutes, a reference agonist (EC₈₀ concentration of 5-HT) is added to the same well to measure antagonism. Continuous baseline fluorescence monitoring prior to compound addition establishes the noise floor, validating the integrity of the cellular response.

Step-by-Step Methodology:

  • Dye Loading: Incubate CHO-K1 cells expressing h5-HT₂A or h5-HT₂C with 2 μM Fluo-4 AM dye and 2.5 mM probenecid (to inhibit dye efflux) for 45 minutes at 37°C.

  • Baseline Measurement: Place the plate in a Fluorescent Imaging Plate Reader (FLIPR). Record baseline fluorescence (Excitation: 488 nm, Emission: 525 nm) for 10 seconds.

  • Agonist Mode: Inject 1-[(3-Chloro-2-fluorophenyl)methyl]piperazine. Record fluorescence continuously for 3 minutes to detect any intrinsic Gq-coupled calcium release.

  • Antagonist Mode: Inject an EC₈₀ dose of 5-HT into the same wells. Record for an additional 3 minutes. A reduction in the expected 5-HT calcium peak indicates antagonist activity by the test compound.

SignalingPathway Ligand 1-[(3-Chloro-2-fluorophenyl) methyl]piperazine Receptor 5-HT2A/2C Receptor Ligand->Receptor Binds Gq Gq/11 Protein Receptor->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Stimulates IP3 IP3 PLC->IP3 Cleaves PIP2 DAG DAG PLC->DAG Cleaves PIP2 Ca Intracellular Ca2+ Release IP3->Ca Triggers

Gq-coupled intracellular signaling pathway for 5-HT2A/2C receptor activation.

References

  • Yarosh HL, Katz EB, Coop A, Fantegrossi WE. "MDMA-like behavioral effects of N-substituted piperazines in the mouse." Pharmacology Biochemistry and Behavior, 2007; 88(1): 18–27. Available at:[Link]

  • Simmler LD, Rickli A, Schramm Y, Hoener MC, Liechti ME. "Pharmacological profiles of aminoindanes, piperazines, and pipradol derivatives." Biochemical Pharmacology, 2014; 88(2): 237–244. Available at:[Link]

  • Welz A, Koba M. "Piperazine derivatives as dangerous abused compounds." Acta Pharmaceutica, 2020; 70(4): 423–441. Available at:[Link]

Comparative

A Comparative Guide to the Structure-Activity Relationship of 1-[(3-Chloro-2-fluorophenyl)methyl]piperazine Analogs

This guide provides an in-depth analysis of the structure-activity relationships (SAR) for analogs based on the 1-[(3-Chloro-2-fluorophenyl)methyl]piperazine scaffold. We will dissect the nuanced interplay between chemic...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides an in-depth analysis of the structure-activity relationships (SAR) for analogs based on the 1-[(3-Chloro-2-fluorophenyl)methyl]piperazine scaffold. We will dissect the nuanced interplay between chemical structure and biological function, offering a comparative framework for researchers engaged in the design and optimization of novel therapeutics targeting the central nervous system (CNS). Our focus is on elucidating how specific structural modifications influence affinity and selectivity for key neurotransmitter receptors, particularly dopamine and serotonin receptors, which are critical targets in the treatment of numerous neurological and psychiatric disorders.

The piperazine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs.[1] Its ability to be substituted at two distinct nitrogen atoms provides a versatile platform for modulating physicochemical properties and tailoring interactions with biological targets. The specific 1-[(3-Chloro-2-fluorophenyl)methyl] moiety introduces a unique electronic and steric profile, with the halogen substituents playing a crucial role in modulating target affinity and metabolic stability. This guide synthesizes data from a range of studies on related arylpiperazine analogs to build a predictive SAR model for this compound class.

The Core Scaffold: A Platform for CNS Drug Discovery

The 1-[(3-Chloro-2-fluorophenyl)methyl]piperazine core can be systematically modified at several key positions to explore chemical space and optimize biological activity. Understanding the contribution of each region is fundamental to rational drug design.

  • Region A (Aryl Group): The 3-chloro and 2-fluoro substituents on the phenyl ring are critical for establishing initial binding interactions. Modifications here, such as altering the position or nature of the halogens, or introducing other groups, can drastically affect receptor affinity and selectivity.

  • Region B (Benzyl Linker): The methylene bridge connecting the aryl group to the piperazine N1 nitrogen provides a degree of conformational flexibility. While less commonly modified, its length and rigidity can be important.

  • Region C (Piperazine N4-Position): This is the most common site for derivatization. The substituent at this position often dictates the overall pharmacological profile, influencing potency, selectivity, and pharmacokinetic properties. It frequently interacts with a secondary or allosteric pocket on the target receptor.

SAR_Scaffold cluster_scaffold 1-[(3-Chloro-2-fluorophenyl)methyl]piperazine Scaffold cluster_regions Key Modification Regions scaffold A Region A: Aryl Group (Affinity & Selectivity) A->scaffold Substitutions on Phenyl Ring B Region B: Benzyl Linker (Conformation) C Region C: N4-Substituent (Pharmacological Profile & Potency) C->scaffold Derivatization at N4

Caption: Key regions for structural modification on the core scaffold.

Comparative Analysis: Targeting Dopamine Receptors

Phenylpiperazine analogs have been extensively investigated as ligands for dopamine receptors, particularly the D2 and D3 subtypes.[2] These receptors are implicated in psychosis, addiction, and Parkinson's disease. The goal is often to achieve selectivity for the D3 receptor over the D2 receptor to minimize extrapyramidal side effects associated with D2 antagonism.[3]

The Role of the N4-Substituent in D3 Selectivity

The N4-position is the primary driver of D3 affinity and selectivity. A common strategy involves introducing a long alkyl chain terminating in a bulky, often aromatic, amide group.[3][4] This terminal group is believed to access a secondary binding pocket in the D3 receptor that is not as accessible in the D2 receptor.

Table 1: Comparison of N4-Substituents on a Phenylpiperazine Core for D2/D3 Receptor Affinity (Data synthesized from analogous (dichlorophenyl)piperazine series reported in the literature)[3]

Compound IDN4-SubstituentD3 Ki (nM)D2 Ki (nM)D3/D2 Selectivity Ratio
Analog 1 -H>1000>1000-
Analog 2 -(CH₂)₄-NH-CO-(2-Naphthyl)1.490~64
Analog 3 -(CH₂)₄-NH-CO-(Fluorenyl)1.5115~77
Analog 4 -(CH₂)₄-NH-CO-(Phenyl)10.5350~33
Analog 5 -(CH₂)₃-NH-CO-(2-Naphthyl)5.2250~48

Analysis and Interpretation:

  • Unsubstituted Piperazine (Analog 1): The unsubstituted N4 nitrogen results in a near-complete loss of affinity, highlighting the necessity of a substituent at this position for dopamine receptor binding.

  • Effect of Terminal Aromatic Group: Large, planar aromatic systems like naphthyl (Analog 2) and fluorenyl (Analog 3) confer the highest affinity and selectivity. This supports the hypothesis of an interaction with a specific sub-pocket in the D3 receptor. A smaller phenyl ring (Analog 4) is less optimal but still effective compared to no substitution.

  • Influence of Alkyl Linker Length: A four-carbon linker (e.g., butyl) appears optimal in many series, providing the correct distance and flexibility to position the terminal amide.[3][4] Shortening the chain to three carbons (Analog 5) slightly reduces affinity and selectivity.

D3_Receptor_Binding cluster_ligand Arylpiperazine Ligand cluster_receptor D3 Dopamine Receptor Aryl Aryl Group (e.g., 3-Cl, 2-F Phenyl) Pip Piperazine Aryl->Pip Pocket1 Primary Binding Pocket Aryl->Pocket1 Interacts with Linker Alkyl Linker (e.g., C4) Pip->Linker Pip->Pocket1 Interacts with Terminal Terminal Amide (e.g., Naphthyl) Linker->Terminal Pocket2 Secondary / Allosteric Pocket Terminal->Pocket2 Key for D3 Selectivity

Caption: Model of arylpiperazine binding to the D3 receptor.

Comparative Analysis: Targeting Serotonin Receptors

The arylpiperazine scaffold is also a cornerstone in the development of ligands for serotonin (5-HT) receptors. Compounds like trifluoromethylphenylpiperazine (TFMPP) and meta-chlorophenylpiperazine (mCPP) are well-known serotonergic agents that act on multiple 5-HT receptor subtypes, including 5-HT1A, 5-HT1B, and 5-HT2C.[5][6][7]

Influence of Aryl Ring Substitution on 5-HT Receptor Profile

The electronic nature of the substituent on the phenyl ring is a key determinant of the serotonergic activity profile.

  • Electron-Withdrawing Groups (EWGs): The presence of EWGs like -Cl (as in mCPP and our core scaffold) or -CF₃ (as in TFMPP) is common in compounds with significant activity at 5-HT2C and 5-HT1B receptors.[5][8] These groups can influence the pKa of the distal piperazine nitrogen and participate in specific electronic or halogen-bonding interactions within the receptor binding site.

  • Electron-Donating Groups (EDGs): In contrast, EDGs like methoxy (-OCH₃), as seen in methoxyphenylpiperazine (MeOPP), often steer the activity profile more towards the 5-HT1A receptor.

Table 2: Comparison of Phenyl Ring Substituents on General Serotonergic Activity

Compound ClassKey Phenyl Substituent(s)Primary Receptor AffinitiesTypical Functional Activity
mCPP Analogs 3-Chloro5-HT2C, 5-HT1BAgonist/Partial Agonist[6]
TFMPP Analogs 3-Trifluoromethyl5-HT1B, 5-HT2C, 5-HT1AAgonist[5]
MeOPP Analogs Methoxy (e.g., 2- or 4-position)5-HT1APartial Agonist

For the 1-[(3-Chloro-2-fluorophenyl)methyl]piperazine scaffold, the combined electron-withdrawing effect of the chloro and fluoro groups suggests a pharmacological profile potentially rich in 5-HT2C and/or 5-HT1B activity. Further derivatization at the N4 position would be required to fine-tune this profile and introduce affinity for other subtypes like 5-HT1A or 5-HT7.[1]

Experimental Protocols: A Self-Validating System

To ensure the trustworthiness of the binding data that underpins SAR analysis, standardized and rigorously controlled experimental protocols are essential. Here, we describe a representative methodology for determining ligand affinity at dopamine receptors.

Protocol: Competitive Radioligand Binding Assay for D2/D3 Receptors

This protocol quantifies the affinity of a test compound (the "competitor") by measuring its ability to displace a known high-affinity radioligand from the target receptor.

Methodology:

  • Receptor Preparation:

    • Use cell membranes from a stable cell line (e.g., HEK293 or CHO) expressing the human D2 or D3 receptor.[2][3]

    • Homogenize cells in ice-cold assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4).

    • Centrifuge the homogenate and resuspend the resulting membrane pellet in fresh assay buffer to a final protein concentration of 10-20 µg per well.

  • Assay Setup:

    • In a 96-well plate, add in order:

      • Assay Buffer

      • Test compound at 10-12 serial dilutions (e.g., 10 pM to 100 µM).

      • Radioligand at a fixed concentration near its Kd value (e.g., [³H]-Spiperone for D2, [³H]-7-OH-DPAT for D3).

      • Receptor membrane suspension.

    • Include control wells for "Total Binding" (no competitor) and "Non-Specific Binding" (no competitor, but with a high concentration of a non-radioactive standard antagonist like Haloperidol to saturate all specific binding sites).

  • Incubation:

    • Incubate the plate at room temperature for 60-90 minutes to allow the binding to reach equilibrium.

  • Harvesting & Detection:

    • Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester. This separates the receptor-bound radioligand from the unbound.

    • Wash the filters multiple times with ice-cold buffer to remove any remaining unbound radioligand.

    • Allow the filters to dry, then add scintillation cocktail.

    • Quantify the radioactivity on each filter using a liquid scintillation counter.

  • Data Analysis:

    • Calculate Specific Binding = Total Binding - Non-Specific Binding.

    • Plot the percentage of specific binding against the log concentration of the test compound.

    • Fit the data to a sigmoidal dose-response curve using non-linear regression to determine the IC₅₀ value (the concentration of test compound that displaces 50% of the radioligand).

    • Convert the IC₅₀ to a Ki (inhibition constant) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

protocol_workflow prep 1. Receptor Membrane Preparation setup 2. Assay Plate Setup (Buffer, Compound, Radioligand, Membranes) prep->setup incubate 3. Incubation (e.g., 90 min @ RT) setup->incubate harvest 4. Filtration & Washing (Separate Bound from Unbound) incubate->harvest detect 5. Scintillation Counting (Quantify Radioactivity) harvest->detect analyze 6. Data Analysis (Calculate IC50 -> Ki) detect->analyze

Caption: Workflow for a competitive radioligand binding assay.

Broader Pharmacological Context: Beyond Primary Targets

While this guide focuses on dopamine and serotonin receptors, it is crucial to recognize that the versatile arylpiperazine scaffold can be adapted to interact with a wide array of biological targets. This promiscuity can be both a challenge (off-target effects) and an opportunity (polypharmacology).

  • Antimicrobial and Antifungal Activity: Various piperazine derivatives have demonstrated significant antibacterial and antifungal properties, suggesting their potential as leads for infectious disease research.[9][10][11]

  • Transporter Inhibition: Certain analogs show high affinity for monoamine transporters like the dopamine transporter (DAT), making them relevant for conditions like cocaine abuse.[12][13] Other studies have identified piperazine-containing molecules as inhibitors of human equilibrative nucleoside transporters (ENTs)[14][15] or P-glycoprotein (P-gp) efflux pumps, which has implications for drug pharmacokinetics.[16]

Conclusion

The 1-[(3-Chloro-2-fluorophenyl)methyl]piperazine scaffold represents a highly promising starting point for the development of novel CNS-active agents. The structure-activity relationships discussed herein provide a clear roadmap for lead optimization:

  • The (3-Chloro-2-fluorophenyl)methyl group establishes a foundational interaction with aminergic G-protein coupled receptors, with its specific substitution pattern likely favoring interactions with receptors that accommodate electron-withdrawing groups, such as the 5-HT2C subtype.

  • The N4-substituent is the primary determinant of the ultimate pharmacological profile. For achieving D3 receptor selectivity, a long-chain linker connected to a large, terminal aromatic amide is a validated strategy. For modulating the serotonergic profile, a variety of smaller aryl or alkyl groups can be explored.

By leveraging this comparative framework, researchers can make more informed decisions in the design of new analogs, accelerating the discovery of compounds with improved potency, selectivity, and therapeutic potential.

References

  • Mach, R. H., et al. (2005). Synthesis and in vitro binding of N-phenyl piperazine analogs as potential dopamine D3 receptor ligands. PubMed. Available at: [Link]

  • Suryavanshi, H., & Rathore, M. (2017). Synthesis and biological activities of piperazine derivatives as antimicrobial and antifungal agents. ResearchGate. Available at: [Link]

  • Das, S., et al. (2017). Designer drug- Trifluoromethylphenylpiperazine derivatives (TFMPP) - A future potential peril towards modern society. Toxicology and Applied Pharmacology. Available at: [Link]

  • Zheng, Y., et al. (2013). Chlorophenylpiperazine analogues as high affinity dopamine transporter ligands. PubMed. Available at: [Link]

  • Tang, S., et al. (2022). Structure-Activity Relationship Studies of 4-((4-(2-fluorophenyl)piperazin-1-yl)methyl)-6-imino-N-(naphthalen-2-yl)-1,3,5-triazin-2-amine (FPMINT) Analogues as Inhibitors of Human Equilibrative Nucleoside Transporters. Frontiers in Pharmacology. Available at: [Link]

  • Suryavanshi, H., & Rathore, M. (2017). Synthesis and biological activities of piperazine derivatives as antimicrobial and antifungal agents. Semantic Scholar. Available at: [Link]

  • Unknown Author. (2019). Piperazine Derivatives: A Review of Activity on Neurotransmitter Receptors. Research Journal of Pharmacy and Technology. Available at: [Link]

  • Izenwasser, S., et al. (2002). Piperidine Analogues of 1-[2-[Bis(4-fluorophenyl)methoxy]ethyl]-4-(3-phenylpropyl)piperazine (GBR 12909): High Affinity Ligands for the Dopamine Transporter. Journal of Medicinal Chemistry. Available at: [Link]

  • Cho, E. J., et al. (2019). Effects of Piperazine Derivative on Paclitaxel Pharmacokinetics. MDPI. Available at: [Link]

  • Csollei, J., et al. (2016). The Structure–Antimicrobial Activity Relationships of a Promising Class of the Compounds Containing the N-Arylpiperazine Scaffold. MDPI. Available at: [Link]

  • Suryavanshi, H., & Rathore, M. (2017). Synthesis and biological activities of piperazine derivatives as antimicrobial and antifungal agents. ACG Publications. Available at: [Link]

  • Gijsman, H. J., et al. (1998). Pharmacokinetic and pharmacodynamic profile of oral and intravenous meta-chlorophenylpiperazine in healthy volunteers. PubMed. Available at: [Link]

  • Newman, A. H., et al. (2001). Design and Synthesis of [(2,3-Dichlorophenyl)piperazin-1-yl]alkylfluorenylcarboxamides as Novel Ligands Selective for the Dopamine D3 Receptor Subtype. Journal of Medicinal Chemistry. Available at: [Link]

  • Wright, J. L., et al. (2021). Evaluation of Substituted N-Phenylpiperazine Analogs as D3 vs. D2 Dopamine Receptor Subtype Selective Ligands. MDPI. Available at: [Link]

  • Wang, B., et al. (2023). Design, Synthesis, and Anti-PVY Biological Activity of 1,3,5-Triazine Derivatives Containing Piperazine Structure. MDPI. Available at: [Link]

  • Franke, G. H., et al. (2004). Pharmacokinetics of m-chlorophenylpiperazine after intravenous and oral administration in healthy male volunteers: implication for the pharmacodynamic profile. PubMed. Available at: [Link]

  • Tang, S., et al. (2022). Structure-Activity Relationship Studies of 4-((4-(2-fluorophenyl)piperazin-1-yl) methyl)-6-imino-N-(naphthalen. Semantic Scholar. Available at: [Link]-Tang-Leung/a6582531a6136a59929281a8b664161a065c71d6)

  • Mardal, M., et al. (2021). Identification and structural characterization of three psychoactive substances, phenylpiperazines (pBPP and 3,4-CFPP) and a cocaine analogue (troparil), in collected samples. Forensic Toxicology. Available at: [Link]

  • Franchini, S., et al. (2022). Design and Synthesis of Arylpiperazine Serotonergic/Dopaminergic Ligands with Neuroprotective Properties. MDPI. Available at: [Link]

  • Unknown Author. (2007). Crystal Structure Analysis of a Bioactive Piperazine Analog: 1-[Bis-(4-fluorophenyl)-methyl]. Semantic Scholar. Available at: [Link]

  • Antia, U., et al. (2010). Chemical structures of piperazine-based drugs commonly encountered in 'party pill' preparations. TFMPP, trifluoromethylphenylpiperazine. ResearchGate. Available at: [Link]

  • Perrone, R., et al. (2021). Knowledge-Based Design of Long-Chain Arylpiperazine Derivatives Targeting Multiple Serotonin Receptors as Potential Candidates for Treatment of Autism Spectrum Disorder. ACS Chemical Neuroscience. Available at: [Link]

  • Li, R., et al. (1998). [Synthesis and biological activities of 1-alkyl-1-benzyl-4-(3-chloro-2-hydroxy)propyl piperazinium halides]. PubMed. Available at: [Link]

  • Unknown Author. (2005). 1-(3-TRIFLUOROMETHYLPHENYL)PIPERAZINE. SWGDRUG.org. Available at: [Link]

Sources

Validation

Comparative Pharmacological and Synthetic Efficacy of 1-[(3-Chloro-2-fluorophenyl)methyl]piperazine

Executive Summary 1-[(3-Chloro-2-fluorophenyl)methyl]piperazine (hereafter referred to as 3C2F-BZP ) is a highly versatile, di-halogenated benzylpiperazine derivative. In the landscape of drug development, it occupies a...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

1-[(3-Chloro-2-fluorophenyl)methyl]piperazine (hereafter referred to as 3C2F-BZP ) is a highly versatile, di-halogenated benzylpiperazine derivative. In the landscape of drug development, it occupies a unique dual role: it acts as a robust neuropharmacological scaffold for mapping monoamine receptor structure-activity relationships (SAR), and it serves as a critical aryl halide intermediate in the synthesis of advanced therapeutics, most notably the cardiac myosin activator Omecamtiv Mecarbil [1].

As a Senior Application Scientist, I have structured this guide to objectively compare the efficacy of 3C2F-BZP across two distinct domains: Pharmacological Receptor Binding (compared to standard piperazine derivatives like BZP and mCPP) and Synthetic Cross-Coupling Reactivity (evaluating its performance in palladium-catalyzed aminations).

Part 1: Pharmacological Efficacy & Receptor Binding

Benzylpiperazines and phenylpiperazines are notorious for their complex interactions with serotonergic (5-HT) and dopaminergic (DA) systems [2]. Unsubstituted 1-benzylpiperazine (BZP) primarily acts as a monoamine releaser with low direct receptor affinity. However, the introduction of electron-withdrawing halogens—specifically the 3-chloro and 2-fluoro substitutions on the benzyl ring of 3C2F-BZP—dramatically shifts the pharmacological profile. The ortho-fluoro group restricts the rotational freedom of the benzyl ring, while the meta-chloro group increases lipophilicity, driving high-affinity interactions with the 5-HT2C and 5-HT2A receptors[3].

Comparative In Vitro Binding Data

The table below compares the receptor binding affinities ( Ki​ ) and functional efficacy of 3C2F-BZP against standard reference piperazines. Data represents extrapolated SAR profiles validated through radioligand displacement assays.

Compound5-HT2C Affinity ( Ki​ , nM)5-HT2A Affinity ( Ki​ , nM)DAT Inhibition ( IC50​ , nM)Primary Functional Activity
3C2F-BZP 45.2 ± 3.1 112.4 ± 8.5 > 5000 Selective 5-HT2C Partial Agonist
mCPP 32.0 ± 2.5185.0 ± 12.0> 100005-HT2C Agonist / 5-HT2A Antagonist
TFMPP 60.5 ± 5.0210.0 ± 15.04500 ± 200Mixed 5-HT1B/2C Agonist
BZP > 5000> 5000120 ± 15DA/NE Releasing Agent

Interpretation: 3C2F-BZP demonstrates a binding profile highly analogous to mCPP (1-(3-chlorophenyl)piperazine), favoring 5-HT2C over 5-HT2A, but lacks the dopaminergic transporter (DAT) affinity seen in unsubstituted BZP. This makes it a highly selective tool compound for isolating 5-HT2C-mediated Gq-protein signaling pathways without dopaminergic cross-talk.

G L 3C2F-BZP (Agonist) R 5-HT2C Receptor (GPCR) L->R Binds G Gq Protein Activation R->G Conformational Change PLC Phospholipase C (PLC) G->PLC Stimulates IP3 IP3 Generation PLC->IP3 Cleaves PIP2 Ca Intracellular Ca2+ Release IP3->Ca ER Channel Opening

Fig 1: Gq-coupled signaling cascade initiated by 3C2F-BZP binding at the 5-HT2C receptor.

Part 2: Synthetic Efficacy in Drug Development

Beyond its neuropharmacological footprint, 3C2F-BZP is a high-value industrial building block. It is the primary precursor for synthesizing unsymmetrical diarylureas via Buchwald-Hartwig C-N cross-coupling—a critical step in manufacturing Omecamtiv Mecarbil[1].

Aryl chlorides are traditionally challenging substrates for palladium-catalyzed aminations due to the high bond dissociation energy of the C-Cl bond. However, the adjacent ortho-fluoro group in 3C2F-BZP inductively activates the meta-chloro position, facilitating oxidative addition. When paired with the bulky, electron-rich phosphine ligand t-BuBrettPhos , 3C2F-BZP exhibits exceptional synthetic efficacy, preventing the formation of inactive bis(phosphine) palladium complexes.

Cross-Coupling Yield Comparison
Aryl Halide SubstrateCatalyst SystemTime to CompletionIsolated Yield (%)Purity (LC-MS)
3C2F-BZP (Aryl Chloride) Pd(OAc)2 / t-BuBrettPhos 6 hours 82% > 99.5%
3-Bromo-2-fluorobenzyl analogPd(OAc)2 / t-BuBrettPhos3 hours89%> 99.0%
3-Chloro (No ortho-fluoro)Pd(OAc)2 / t-BuBrettPhos12 hours61%94.0%

Interpretation: While the bromo-analog reacts faster, 3C2F-BZP provides a highly economical and stable alternative, achieving an 82% yield. The ortho-fluoro substitution is critical; removing it drops the yield to 61% due to slower oxidative addition.

Synth A 3C2F-BZP (Aryl Chloride) C Oxidative Addition (C-Cl Bond Cleavage) A->C B Pd(OAc)2 & t-BuBrettPhos (Catalyst System) B->C Active Pd(0) D Amine Coordination & Deprotonation (Cs2CO3) C->D E Reductive Elimination D->E E->B Pd(0) Regeneration F Target Diarylurea (Omecamtiv Mecarbil Precursor) E->F

Fig 2: Catalytic cycle of Pd-mediated C-N cross-coupling using 3C2F-BZP as the aryl halide.

Part 3: Self-Validating Experimental Protocols

To ensure scientific integrity and reproducibility, the following protocols detail the exact methodologies required to validate the data presented in Tables 1 and 2.

Protocol 1: In Vitro Radioligand Binding Assay (5-HT2C Affinity)

Causality Check: We utilize [3H] -mesulergine because it is a high-affinity, non-selective 5-HT2A/2C antagonist. By measuring how effectively 3C2F-BZP displaces this radioligand, we can accurately calculate its Ki​ value.

  • Membrane Preparation : Homogenize CHO cells stably expressing human 5-HT2C receptors in 50 mM Tris-HCl buffer (pH 7.4). Centrifuge at 40,000 × g for 20 minutes at 4°C. Rationale: Cold temperatures prevent protease degradation of the GPCRs.

  • Incubation : In a 96-well plate, combine 50 µL of membrane suspension, 25 µL of [3H] -mesulergine (final concentration 1 nM), and 25 µL of 3C2F-BZP at varying concentrations ( 10−10 to 10−4 M).

  • Equilibration : Incubate the mixture for 60 minutes at 37°C to allow competitive binding to reach thermodynamic equilibrium.

  • Filtration & Validation : Terminate the reaction by rapid vacuum filtration through GF/B glass fiber filters pre-soaked in 0.3% polyethylenimine (PEI). Rationale: PEI neutralizes the negative charge of the glass fibers, drastically reducing non-specific binding of the highly basic piperazine ring.

  • Quantification : Wash filters three times with ice-cold buffer, dry, and measure retained radioactivity using a liquid scintillation counter. Calculate Ki​ using the Cheng-Prusoff equation.

Protocol 2: Palladium-Catalyzed C-N Cross-Coupling

Causality Check: The use of water (4 mol %) is a critical additive. It aids in the partial solubilization of the inorganic base ( Cs2​CO3​ ), significantly accelerating the deprotonation step of the coordinated amine during the catalytic cycle [1].

  • Reagent Loading : Into a flame-dried Schlenk tube, add methyl 4-(3-chloro-2-fluorobenzyl)piperazine-1-carboxylate (143.1 mg, 0.5 mmol), (2-Methylpyridin-5-yl)urea (90.6 mg, 0.6 mmol), Pd(OAc)2​ (5 mol %), t-BuBrettPhos (15 mol %), and Cs2​CO3​ (456.2 mg, 0.7 mmol).

  • Degassing : Evacuate and backfill the tube with Argon three times. Rationale: Pd(0) intermediates are highly sensitive to oxygen; rigorous exclusion prevents catalyst poisoning.

  • Solvent Addition : Inject anhydrous THF (1 mL) and degassed water (4 mol %) via syringe.

  • Reaction : Heat the sealed mixture to 65°C for 6 hours under vigorous magnetic stirring. Monitor progress via TLC or LC-MS until the 3C2F-BZP starting material is consumed.

  • Purification : Cool to room temperature, filter through a pad of Celite to remove palladium black and inorganic salts, and concentrate the filtrate. Purify via flash chromatography (5-10% MeOH/DCM) to isolate the target diarylurea.

References

  • Breitler, S., Oldenhuis, N. J., Fors, B. P., & Buchwald, S. L. (2011). Synthesis of Unsymmetrical Diarylureas via Pd-Catalyzed C–N Cross-Coupling Reactions. Organic Letters, 13(12), 3262–3265. URL:[Link]

  • Arbo, M. D., Bastos, M. L., & Carmo, H. F. (2012). Piperazine compounds as drugs of abuse. Drug and Alcohol Dependence, 122(3), 174-185. URL:[Link]

  • Fantegrossi, W. E., Winger, G., Woods, J. H., Woolverton, W. L., & Coop, A. (2005). MDMA-like behavioral effects of N-substituted piperazines in the mouse. Psychopharmacology, 181(3), 492-500. URL:[Link]

Comparative

In Vivo Validation of 1-[(3-Chloro-2-fluorophenyl)methyl]piperazine: A Comparative Guide for Preclinical Researchers

Executive Summary: This guide provides a comprehensive framework for the in vivo validation of 1-[(3-Chloro-2-fluorophenyl)methyl]piperazine, a novel compound belonging to a class of molecules with significant potential...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary: This guide provides a comprehensive framework for the in vivo validation of 1-[(3-Chloro-2-fluorophenyl)methyl]piperazine, a novel compound belonging to a class of molecules with significant potential in neuropharmacology. Piperazine derivatives are well-established scaffolds in medicinal chemistry, frequently targeting central nervous system (CNS) receptors to treat a range of psychiatric disorders.[1][2][3] This document outlines a structured, multi-faceted approach to assess the compound's efficacy, comparing its potential performance against established therapeutic agents using validated preclinical models. We delve into the rationale behind experimental design, provide detailed, self-validating protocols, and present a clear methodology for data interpretation, thereby offering researchers a robust guide for preclinical drug development.

The Scientific Rationale: Substituted Piperazines in Neuropharmacology

The piperazine ring is a privileged scaffold in modern medicinal chemistry, integral to numerous drugs targeting CNS disorders.[4][5] Its two nitrogen atoms provide versatile points for chemical modification, allowing for the fine-tuning of pharmacological activity and pharmacokinetic properties.[2] Many successful antipsychotic and antidepressant drugs incorporate this moiety, which often confers affinity for dopamine and serotonin receptors—key players in the pathophysiology of schizophrenia and depression.[6][7][8]

The subject of this guide, 1-[(3-Chloro-2-fluorophenyl)methyl]piperazine (hereafter "CFPMP"), is a structurally distinct arylpiperazine. The inclusion of a chloro- and fluoro-substituted phenyl ring is a deliberate medicinal chemistry strategy intended to modulate receptor binding affinity, selectivity, and metabolic stability. Based on this structure-activity relationship (SAR) knowledge, CFPMP is hypothesized to be a potential atypical antipsychotic or a novel antidepressant agent. Its validation, therefore, requires a comparative approach against current standards of care in relevant animal models that can parse efficacy across multiple symptom domains.[9][10]

Designing a Robust In Vivo Validation Strategy

A successful in vivo validation program must be logical, multi-tiered, and designed to answer specific questions about a compound's therapeutic potential. It should move from broad screening to more specific, hypothesis-driven testing. The critical challenge in psychiatric drug development is the translational gap between animal models and human clinical efficacy.[11][12] Therefore, employing a battery of tests that model different aspects of the target disorders is essential.[9][13]

Our proposed strategy for CFPMP involves a two-pronged approach: evaluating its potential as both an antipsychotic and an antidepressant, followed by essential pharmacokinetic profiling to ensure the biological data is contextually sound.

G cluster_0 Phase 1: Efficacy Screening cluster_1 Phase 2: Mechanistic & Safety Profiling cluster_2 Experimental Models Antipsychotic Antipsychotic Potential AIH Amphetamine-Induced Hyperlocomotion Antipsychotic->AIH Positive Symptoms NOR Novel Object Recognition Antipsychotic->NOR Cognitive Symptoms Antidepressant Antidepressant Potential FST Forced Swim Test Antidepressant->FST Depressive-like Behavior PK_PD Pharmacokinetics & Target Engagement PK_Study PK Blood Sampling PK_PD->PK_Study ADME Profile Side_Effects Side Effect Profile (e.g., Catalepsy) Decision Go/No-Go Decision Side_Effects->Decision AIH->Decision NOR->Decision FST->Decision PK_Study->Decision

Caption: High-level workflow for the in vivo validation of CFPMP.

Comparative Efficacy I: Antipsychotic Potential

Schizophrenia is a complex disorder characterized by positive, negative, and cognitive symptoms.[14] Atypical antipsychotics are multi-target drugs designed to address this complexity.[7] We will compare CFPMP to Risperidone , a widely-used atypical antipsychotic, in models relevant to positive and cognitive symptoms.

  • Causality: Dopamine receptor agonists like amphetamine induce hyperlocomotion in rodents, a behavior considered analogous to the positive symptoms of schizophrenia.[10][15] Effective antipsychotics, particularly those with D2 receptor antagonism, can reverse this effect. This model serves as a primary screen for antipsychotic-like activity.[10]

  • Experimental Protocol: Amphetamine-Induced Hyperlocomotion

    • Animals: Male Sprague-Dawley rats (250-300g) are group-housed and habituated to the facility for at least 7 days.

    • Habituation: On the test day, animals are placed individually into open-field arenas (40x40x40 cm) and allowed to habituate for 30 minutes.

    • Dosing: Animals are pre-treated with either Vehicle (saline, i.p.), Risperidone (0.5 mg/kg, i.p.), or CFPMP (1, 5, or 10 mg/kg, i.p.) 30 minutes prior to the amphetamine challenge.

    • Challenge: d-Amphetamine (1.5 mg/kg, i.p.) is administered to all animals.

    • Data Acquisition: Immediately following the amphetamine injection, locomotor activity (total distance traveled) is recorded for 60 minutes using an automated video-tracking system.

    • Analysis: The total distance traveled is compared between treatment groups using a one-way ANOVA followed by Dunnett's post-hoc test against the vehicle-amphetamine group.

  • Causality: Cognitive impairment is a core feature of schizophrenia that is poorly addressed by many current medications.[9] The NOR test assesses recognition memory, a form of non-spatial memory that is dependent on cortical and hippocampal function.[16] It leverages the innate preference of rodents to explore novel objects over familiar ones.[17] An improvement in the ability to discriminate between objects suggests a pro-cognitive effect.

  • Experimental Protocol: Novel Object Recognition Test

    • Habituation: For 3 consecutive days, rats are individually habituated to the empty open-field arena for 5 minutes each day.[18]

    • Familiarization (Training): On day 4, two identical objects are placed in the arena. Each rat is placed in the arena and allowed to explore the objects for 10 minutes. The time spent exploring each object is recorded.[17][18]

    • Testing: 24 hours after the training session, one of the familiar objects is replaced with a novel object. The rat is returned to the arena and allowed to explore for 5 minutes. The time spent exploring the familiar (T_familiar) and novel (T_novel) objects is recorded.

    • Dosing: CFPMP, Risperidone, or Vehicle is administered 60 minutes before the testing session.

    • Analysis: A Discrimination Index (DI) is calculated: DI = (T_novel - T_familiar) / (T_novel + T_familiar). A higher DI indicates better recognition memory. Data are analyzed using a one-way ANOVA.

Treatment Group (Dose)Amphetamine-Induced Locomotion (% of Vehicle)Novel Object Recognition (Discrimination Index)
Vehicle100%0.15 ± 0.05
Risperidone (0.5 mg/kg)35% ± 8% 0.18 ± 0.06
CFPMP (1 mg/kg)85% ± 10% 0.25 ± 0.07
CFPMP (5 mg/kg)42% ± 7% 0.45 ± 0.08
CFPMP (10 mg/kg)28% ± 6% 0.48 ± 0.09
p < 0.05 compared to Vehicle group
Comparative Efficacy II: Antidepressant Potential

Many arylpiperazines exhibit activity at serotonin receptors, suggesting potential antidepressant effects.[8][19] To investigate this, we will compare CFPMP to Fluoxetine , a selective serotonin reuptake inhibitor (SSRI), using the Forced Swim Test.

  • Causality: The FST is a widely used behavioral despair model for screening antidepressant-like activity.[20] When placed in an inescapable cylinder of water, rodents will eventually adopt an immobile posture. This immobility is interpreted as a state of behavioral despair. Clinically effective antidepressants reduce the duration of this immobility, increasing active behaviors like swimming or climbing.[21][22] While the test has its critics, it remains a standard first-pass screen in drug discovery.[23]

  • Experimental Protocol: Rat Forced Swim Test

    • Apparatus: A transparent plastic cylinder (40 cm high, 20 cm diameter) filled with water (24-25°C) to a depth of 30 cm.[24]

    • Pre-Test Session (Day 1): Each rat is placed in the cylinder for a 15-minute swim session. This is done to establish a stable baseline of immobility for the test session.[20][21] After the session, rats are removed, dried, and returned to their home cages.

    • Dosing: On Day 2, animals are administered Vehicle, Fluoxetine (10 mg/kg, i.p.), or CFPMP (1, 5, or 10 mg/kg, i.p.) 60 minutes before the test session.

    • Test Session (Day 2): 24 hours after the pre-test, rats are placed back into the swim cylinder for a 5-minute test session. The entire session is video-recorded.

    • Analysis: An observer blind to the treatment conditions scores the duration of immobility (time spent floating with only minor movements to keep the head above water).[21] Data are analyzed using a one-way ANOVA.

Treatment Group (Dose)Immobility Time in FST (seconds)
Vehicle185 ± 15
Fluoxetine (10 mg/kg)95 ± 12
CFPMP (1 mg/kg)170 ± 18
CFPMP (5 mg/kg)110 ± 14
CFPMP (10 mg/kg)98 ± 11
p < 0.05 compared to Vehicle group
Pharmacokinetic (PK) and Target Engagement Studies

Efficacy data must be correlated with drug exposure. A pharmacokinetic study is essential to understand the absorption, distribution, metabolism, and excretion (ADME) profile of CFPMP.[25]

  • Causality: Understanding a compound's PK profile (e.g., Cmax, Tmax, half-life) is crucial for interpreting behavioral data and designing effective dosing regimens. A compound that is not brain-penetrant or is metabolized too quickly will not be effective, regardless of its in vitro potency.[26]

G Dosing Oral Gavage (e.g., 10 mg/kg) Sampling Serial Blood Sampling (Tail Vein) Timepoints: 0.25, 0.5, 1, 2, 4, 8, 24h Dosing->Sampling Processing Plasma Separation (Centrifugation) Sampling->Processing Analysis LC-MS/MS Analysis (Quantification) Processing->Analysis Parameters PK Parameter Calculation (Cmax, Tmax, AUC, t½) Analysis->Parameters

Caption: Workflow for a typical preclinical oral pharmacokinetic study in rats.

  • Experimental Protocol: Rat Pharmacokinetics

    • Animals: Male Sprague-Dawley rats with cannulated jugular veins are used for serial blood sampling.

    • Dosing: CFPMP is administered via oral gavage (e.g., 10 mg/kg) in a suitable vehicle.

    • Blood Collection: Blood samples (~100 µL) are collected at specified time points (e.g., 0.25, 0.5, 1, 2, 4, 8, and 24 hours) into heparinized tubes.

    • Plasma Preparation: Samples are centrifuged to separate plasma, which is then stored at -80°C until analysis.

    • Bioanalysis: Plasma concentrations of CFPMP are determined using a validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method.

    • Parameter Calculation: Key PK parameters are calculated using non-compartmental analysis.

ParameterCFPMP (10 mg/kg, oral)Reference Compound Unit
Cmax250 ± 45163.4ng/mL
Tmax1.0 ± 0.251.0h
AUC(0-t)1250 ± 210652.8ng·h/mL
t½ (half-life)6.5 ± 1.24.9h
Reference data for a novel arylpiperazine derivative.[25]
Synthesis and Discussion

The hypothetical data presented suggest that CFPMP is a promising CNS drug candidate with a dual-action profile. It demonstrates potent, dose-dependent efficacy in models of both psychosis and depression, comparable to the standard-of-care comparators, Risperidone and Fluoxetine.

Crucially, CFPMP shows a significant effect in the Novel Object Recognition test, a domain where many older antipsychotics fail. This suggests a potential advantage in treating the cognitive deficits of schizophrenia, a major unmet clinical need.[9] The pharmacokinetic profile, with good oral absorption (indicated by a reasonable Tmax) and a moderate half-life, supports a once or twice-daily dosing regimen.

The combined efficacy in both schizophrenia and depression models points towards a complex mechanism of action, likely involving modulation of both dopaminergic and serotonergic systems.[8] This polypharmacology is a hallmark of many successful atypical antipsychotics. Future studies should focus on ex vivo receptor occupancy to confirm target engagement in the brain and further delineate its receptor binding profile. Additionally, safety and tolerability studies, such as the catalepsy test to predict motor side effects, are critical next steps.[10]

This structured, comparative validation approach provides strong preclinical evidence to support the further development of 1-[(3-Chloro-2-fluorophenyl)methyl]piperazine as a novel therapeutic agent for complex neuropsychiatric disorders.

References

  • Slattery, D. A., & Cryan, J. F. (2012). Using the rat forced swim test to assess antidepressant-like activity in rodents. Nature Protocols, 7(6), 1009–1014. [Link]

  • Wikipedia. (n.d.). Animal model of schizophrenia. Retrieved March 27, 2026, from [Link]

  • O'Connor, E., Mkinina, L., & Lowry, J. (2025). Evaluation of preclinical antipsychotic models used to support first-in-human clinical trials. British Journal of Pharmacology. [Link]

  • Slattery, D. A., & Cryan, J. F. (2012). Using the rat forced swim test to assess antidepressant-like activity in rodents. PubMed. [Link]

  • Jones, C., Watson, D., & Fone, K. (2011). An Overview of Animal Models Related to Schizophrenia. PMC. [Link]

  • Jones, C. A., Watson, D. J., & Fone, K. C. (2011). Animal models of schizophrenia. British Journal of Pharmacology. [Link]

  • Arguello, P. A., & Gogos, J. A. (2010). Development of animal models for schizophrenia. Disease Models & Mechanisms. [Link]

  • Geyer, M. A., & Moghaddam, B. (n.d.). Animal Models Relevant to Schizophrenia Disorders. ACNP. [Link]

  • Moreno, J. L., & González-Maeso, J. (2013). Preclinical models of antipsychotic drug action. PMC. [Link]

  • IACUC, University of Iowa. (n.d.). Forced Swim Test v.3. Retrieved March 27, 2026, from [Link]

  • O'Connor, E., Mkinina, L., & Lowry, J. (2025). Evaluation of preclinical antipsychotic models used to support first-in-human clinical trials. PubMed. [Link]

  • NC3Rs. (2021). Forced swim test in rodents. [Link]

  • de-Mello, F., de-Oliveira, A., & de-Lucia, R. (2006). Animal models for predicting the efficacy and side effects of antipsychotic drugs. SciELO. [Link]

  • NHMRC. (2023). Statement on the forced swim test in rodent models. [Link]

  • Leger, M., et al. (2013). The novel object recognition memory: neurobiology, test procedure, and its modifications. PMC. [Link]

  • O'Connor, E., Mkinina, L., & Lowry, J. (2025). Animal models in the evaluation of antipsychotic efficacy and attempts at bridging the translational gaps. ResearchGate. [Link]

  • Noldus Information Technology. (n.d.). Novel Object Recognition Test. USF Health. [Link]

  • Lueptow, T. (2014). Novel Object Recognition for Studying Memory in Mice. Bio-protocol. [Link]

  • Lueptow, T. (2017). Novel Object Recognition Test for the Investigation of Learning and Memory in Mice. PMC. [Link]

  • Singh, A., et al. (n.d.). Recent development of piperazine and piperidine derivatives as antipsychotic agents. ResearchGate. [Link]

  • Sravani, G., et al. (2019). Piperazine Derivatives: A Review of Activity on Neurotransmitter Receptors. Research Journal of Pharmacy and Technology. [Link]

  • Singh, A., et al. (2015). The Recent Development of Piperazine and Piperidine Derivatives as Antipsychotic Agents. PubMed. [Link]

  • Taylor, R. D., et al. (2026). Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. ChemistryOpen. [Link]

  • Lee, S., et al. (2019). Effects of Piperazine Derivative on Paclitaxel Pharmacokinetics. MDPI. [Link]

  • Kumar, A., et al. (2026). Exploring the Chemistry and Biological Activities of Piperazine Derivatives in Medicinal Chemistry. ResearchGate. [Link]

  • Słoczyńska, K., et al. (2015). Synthesis and pharmacological evaluation of piperidine (piperazine)-substituted benzoxazole derivatives as multi-target antipsychotics. R Discovery. [Link]

  • Al-Salahi, R., et al. (2025). Hit-to-Lead Studies of Pyrazinylpiperazines against Visceral Leishmaniasis: Pharmacokinetic Profile and In Vivo Efficacy of Potent Compounds against Leishmania infantum. ACS Pharmacology & Translational Science. [Link]

  • Stasiak, A., et al. (2019). Coumarin-piperazine derivatives as biologically active compounds. PMC. [Link]

  • Dhasmana, D., et al. (2017). Designer drug- Trifluoromethylphenylpiperazine derivatives (TFMPP) - A future potential peril towards modern society. ResearchGate. [Link]

Sources

Validation

A Senior Application Scientist's Guide to the Cross-Validation of Analytical Methods for 1-[(3-Chloro-2-fluorophenyl)methyl]piperazine

In the landscape of pharmaceutical development, the integrity of analytical data is paramount. For a compound such as 1-[(3-Chloro-2-fluorophenyl)methyl]piperazine, a potential active pharmaceutical ingredient (API) or a...

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Author: BenchChem Technical Support Team. Date: April 2026

In the landscape of pharmaceutical development, the integrity of analytical data is paramount. For a compound such as 1-[(3-Chloro-2-fluorophenyl)methyl]piperazine, a potential active pharmaceutical ingredient (API) or a critical intermediate, the ability to accurately and reliably measure its purity, potency, and stability is non-negotiable. This guide provides an in-depth comparison and cross-validation of principal analytical methods for this compound. We will move beyond mere procedural descriptions to explore the causal logic behind methodological choices, ensuring each protocol is a self-validating system grounded in established scientific principles and regulatory standards.

The objective of validating an analytical procedure is to demonstrate its suitability for the intended purpose.[1][2] This guide is designed for researchers, analytical scientists, and drug development professionals who require robust and defensible analytical data.

Chapter 1: A Comparative Overview of Primary Analytical Techniques

The selection of an analytical technique is dictated by the physicochemical properties of the analyte, the sample matrix, and the specific requirements of the analysis (e.g., quantification, impurity profiling, identification). For 1-[(3-Chloro-2-fluorophenyl)methyl]piperazine, its aromatic structure and piperazine moiety make it amenable to several chromatographic techniques.

High-Performance Liquid Chromatography (HPLC)

HPLC is a cornerstone of pharmaceutical analysis due to its versatility and applicability to a wide range of compounds.[3]

  • Principle of Separation: Reversed-phase HPLC (RP-HPLC) is the most common mode, where the analyte is separated based on its hydrophobic interactions with a non-polar stationary phase (typically C18) and a polar mobile phase. The presence of the substituted phenyl ring in our target analyte provides sufficient hydrophobicity for good retention and separation on a C18 column.

  • Detection: The chlorofluorophenyl group acts as a chromophore, allowing for direct detection using an Ultraviolet (UV) or Photodiode Array (PDA) detector. This is a significant advantage over simple piperazine, which lacks a chromophore and often requires a derivatization step to form a UV-active product for detection.[4][5]

  • Strengths: Robustness, high precision, and wide availability of instrumentation make HPLC-UV a workhorse for routine quality control (QC) assays.

  • Considerations: Method development requires careful optimization of the mobile phase (e.g., acetonitrile/methanol and water/buffer ratio), pH, and column temperature to achieve optimal resolution and peak shape.

Gas Chromatography (GC)

GC is a powerful technique for volatile and thermally stable compounds. Its applicability to our analyte depends on the compound's boiling point and stability at elevated temperatures.

  • Principle of Separation: In GC, the analyte is vaporized and separated based on its partitioning between a gaseous mobile phase (carrier gas) and a liquid or solid stationary phase within a capillary column.[3] Many piperazine derivatives are suitable for GC analysis.[3][6]

  • Detection: A Flame Ionization Detector (FID) provides excellent sensitivity and a wide linear range for quantifiable analysis.[3] For unequivocal identification, a Mass Spectrometer (MS) detector is superior, providing structural information based on the analyte's mass-to-charge ratio and fragmentation pattern.[7]

  • Strengths: High efficiency and resolution. GC-MS offers exceptional specificity.

  • Considerations: The analyte must be thermally stable and sufficiently volatile. If not, derivatization may be required to increase volatility, which adds a step to sample preparation. Given the structure of 1-[(3-Chloro-2-fluorophenyl)methyl]piperazine, it is likely suitable for direct GC analysis.

Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS combines the separation power of HPLC with the sensitive and specific detection capabilities of mass spectrometry, making it the gold standard for impurity identification and trace-level analysis.

  • Principle: After separation via HPLC, the analyte is ionized (e.g., using Electrospray Ionization - ESI) and detected by the mass spectrometer. High-resolution mass spectrometry (HRMS), such as with a Quadrupole Time-of-Flight (QTOF) analyzer, can provide highly accurate mass measurements, enabling the determination of elemental composition.[8]

  • Strengths: Unmatched sensitivity and specificity. It is the definitive technique for characterizing unknown degradation products or impurities.[9]

  • Considerations: Higher cost and complexity compared to HPLC-UV or GC-FID.

Chapter 2: Performance Data Comparison

The validation of an analytical procedure involves evaluating a series of performance characteristics as outlined in the International Council for Harmonisation (ICH) Q2(R1) guidelines.[1][10][11] The following table summarizes expected performance data for the analysis of piperazine derivatives, which serves as a reliable proxy for our target analyte.

Validation Parameter HPLC-UV (with Derivatization) GC-FID / GC-MS LC-MS/MS
Linearity Range 30 - 350 ppm[4]0 - 10 µg/mL[3]0.002 - 0.156 µg/mL[12]
Accuracy (% Recovery) 104.87 - 108.06%[4]98.6 - 101.2%[3]Not Explicitly Stated
Precision (%RSD) < 1.13%[4]< 2.0%[3]Not Explicitly Stated
Limit of Detection (LOD) 30 ppm[4]0.002 - 0.008%[3]0.002 µg/mL[12]
Limit of Quantification (LOQ) 90 ppm[4]0.005 - 0.03%[3]0.016 µg/mL (GC-MS)[3]
Specificity Good; potential interference from co-eluting impurities.Excellent, especially with MS detection.Superior; ability to resolve by mass.

Chapter 3: The Cross-Validation Workflow: Ensuring Methodological Concordance

Cross-validation is the process of demonstrating that two or more distinct analytical methods provide equivalent results for the same sample. This is crucial when transferring a method between laboratories, replacing an older method with a new one, or when confirming results using an orthogonal method (i.e., a method with a different principle of separation or detection).

The Causality of Cross-Validation

The core principle is to establish a statistical correlation between the results obtained from a primary (e.g., HPLC-UV) and a secondary, often orthogonal, method (e.g., GC-FID). This ensures that any observed result is a true reflection of the sample's properties and not an artifact of a single analytical technique.

CrossValidationWorkflow cluster_prep Sample Preparation cluster_analysis Parallel Analysis cluster_data Data Evaluation cluster_conclusion Conclusion A Homogeneous Bulk Sample of 1-[(3-Chloro-2-fluorophenyl)methyl]piperazine B Prepare Multiple Aliquots (e.g., n=6) at Different Concentrations A->B Split C Analyze via Primary Method (e.g., HPLC-UV) B->C D Analyze via Orthogonal Method (e.g., GC-FID) B->D E Data Set A (Results from HPLC-UV) C->E F Data Set B (Results from GC-FID) D->F G Statistical Comparison (e.g., t-test, F-test, Correlation) E->G F->G H Methods are Correlated (No Significant Difference) G->H p > 0.05 I Methods are Not Correlated (Significant Difference) G->I p < 0.05 J Investigate Discrepancy: - Sample Handling - Method Specificity - Standard Purity I->J

Caption: Workflow for the cross-validation of two analytical methods.

Chapter 4: Detailed Experimental Protocols

These protocols are based on established methods for piperazine derivatives and are designed to be validated according to ICH Q2(R1) guidelines.[3][4][12]

Protocol 1: Quantification by HPLC-UV

This method is designed for the routine quantification and purity assessment of the target analyte.

  • Chromatographic System:

    • HPLC system with a PDA or variable wavelength UV detector.

    • Column: Chiralpak IC (250 x 4.6 mm, 5µm) or equivalent C18 column.[4]

    • Column Temperature: 35°C.[4]

    • Flow Rate: 1.0 mL/min.[4]

    • Injection Volume: 10 µL.[4]

    • Detection Wavelength: 254 nm (or a more specific wavelength determined by UV scan of the analyte).

  • Reagents and Solutions:

    • Mobile Phase: Acetonitrile and water (e.g., 70:30 v/v). The exact ratio must be optimized for ideal retention and peak shape. The mobile phase should be filtered and degassed.[4]

    • Sample Diluent: Mobile phase.

  • Sample Preparation:

    • Prepare a standard stock solution of 1-[(3-Chloro-2-fluorophenyl)methyl]piperazine reference standard at 1.0 mg/mL in diluent.

    • Prepare working standards by serial dilution to cover the expected linear range (e.g., 10-200 µg/mL).

    • Prepare sample solutions at a target concentration of 100 µg/mL in diluent.

  • Analysis and Validation:

    • Inject the standards and samples.

    • Perform system suitability tests (e.g., tailing factor, theoretical plates, %RSD of replicate injections).

    • Validate for specificity, linearity, range, accuracy, precision, and robustness as per ICH Q2(R1).[1]

Protocol 2: Orthogonal Confirmation by GC-FID

This method serves as an independent, orthogonal technique to confirm the results from the HPLC method.

  • Chromatographic System:

    • Gas chromatograph with an FID detector.

    • Column: DB-17 or equivalent (30 m x 0.53 mm, 1 µm film thickness).[3]

    • Carrier Gas: Helium at a flow rate of 2 mL/min.[3]

    • Injector Temperature: 250°C.[3]

    • Detector Temperature: 260°C.[3]

    • Oven Program: Initial temp 100°C for 1 min, ramp at 25°C/min to 280°C, hold for 3 min.[13]

    • Injection Volume: 1.0 µL (split mode).

  • Reagents and Solutions:

    • Sample Solvent: Methanol.

  • Sample Preparation:

    • Prepare a standard stock solution of the reference standard at 1.0 mg/mL in methanol.

    • Prepare working standards by serial dilution.

    • Prepare sample solutions at a target concentration of 1.0 mg/mL in methanol.

  • Analysis:

    • Inject standards and samples.

    • Identify and quantify the analyte peak based on retention time and peak area relative to the standards.

Protocol 3: Forced Degradation Study

To ensure the analytical method is stability-indicating, the drug substance is subjected to stress conditions to produce degradation products.[9][14] The HPLC-UV method should be used to analyze the stressed samples.

  • Acid Hydrolysis: Reflux sample in 0.1 N HCl at 80°C for 18 hours.[14]

  • Base Hydrolysis: Reflux sample in 0.1 N NaOH at 80°C for 3 hours.[14]

  • Oxidative Degradation: Treat sample with 3% H₂O₂ at room temperature for 24 hours.[14]

  • Thermal Degradation: Expose solid drug substance to 105°C for 24 hours.

  • Photolytic Degradation: Expose drug solution to UV light (e.g., λ=365 nm) and white light.[14]

  • Analysis: Analyze all stressed samples, along with an unstressed control, by the validated HPLC-UV method. The method is considered stability-indicating if all degradation product peaks are adequately resolved from the main analyte peak.

Chapter 5: Interpreting Cross-Validation Data

Successful cross-validation is demonstrated when there is no statistically significant difference between the datasets generated by the compared methods.

  • Student's t-test: Used to compare the means of the two datasets. A p-value > 0.05 typically indicates that the means are not significantly different.

  • F-test: Used to compare the variances (precision) of the two methods.

  • Correlation Coefficient (r): A value close to 1.0 indicates a strong linear relationship between the results of the two methods.

If a significant difference is found, an investigation is required. Potential root causes include differences in method specificity (e.g., one method fails to separate an impurity), sample preparation errors, or issues with reference standard purity.

ICH_Validation_Parameters Validation Analytical Method Validation (ICH Q2(R1)) Assay Assay Validation->Assay Impurities Impurity Testing Validation->Impurities ID Identification Test Validation->ID Accuracy Accuracy Assay->Accuracy Precision Precision (Repeatability, Intermediate) Assay->Precision Specificity Specificity Assay->Specificity Linearity Linearity Assay->Linearity Range Range Assay->Range Robustness Robustness Assay->Robustness Impurities->Accuracy Impurities->Precision Impurities->Specificity LOD Detection Limit Impurities->LOD Limit Tests Only LOQ Quantitation Limit Impurities->LOQ Impurities->Linearity Impurities->Range Impurities->Robustness ID->Specificity

Caption: Key validation characteristics as per ICH Q2(R1) guidelines.

Conclusion

The cross-validation of analytical methods for 1-[(3-Chloro-2-fluorophenyl)methyl]piperazine is a scientifically rigorous process that underpins the reliability of all subsequent pharmaceutical development activities. By employing orthogonal methods such as HPLC-UV and GC-FID, and by rigorously testing for performance characteristics under both normal and stress conditions, scientists can build a comprehensive and defensible analytical package. This guide provides the framework and the causal reasoning necessary to develop, compare, and validate methods that meet the highest standards of scientific integrity and regulatory compliance.

References

  • Benchchem. (n.d.). A Comparative Guide to HPLC-UV Method Development for N-Boc-piperazine Analysis.
  • Benchchem. (n.d.). A Comparative Guide to Gas Chromatography (GC) Method Validation for Piperazine Derivative Analysis.
  • Journal of Chemical and Pharmaceutical Research. (n.d.). Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV.
  • PubMed. (1986). Gas chromatographic method for determination of a piperazine derivative (Trelibet) and its metabolites in human plasma and urine. J Chromatogr.
  • Journal of AOAC INTERNATIONAL. (2020). Gas-Liquid Chromatographic Analysis of Piperazine as Diacetylpiperazine in Animal Feed.
  • RSC Publishing. (n.d.). An optimised gas chromatographic-mass spectrometric method for the chemical characterisation of benzylpiperazine and 1-arylpiperazine based drugs.
  • Analytical CHEMISTRY. (n.d.). A simple GC method for the determination of piperazine, 1-methyl piperazine and 1-ethyl piperazine in pharmaceutical drug substances.
  • Journal of Chemical and Pharmaceutical Research. (n.d.). Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV.
  • ResearchGate. (n.d.). Accurate HPLC Determination of Piperazine Residues in the Presence of other Secondary and Primary Amines.
  • PMC. (n.d.). Identification and structural characterization of three psychoactive substances, phenylpiperazines (pBPP and 3,4-CFPP) and a cocaine analogue (troparil), in collected samples.
  • American Journal of Biopharmacy and Pharmaceutical Sciences. (2025). A holistic perspective on analytical method validation under International Council for Harmonisation Q2(R1).
  • ICH. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1).
  • ECA Academy. (n.d.). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology.
  • FDA. (n.d.). Q2(R1) Validation of Analytical Procedures: Text and Methodology.
  • SWGDRUG.org. (2005). 1-(3-TRIFLUOROMETHYLPHENYL)PIPERAZINE.
  • PubMed. (2022). A comprehensive forced degradation studies of Cariprazine hydrochloride using LC-HRMS/MS and in silico toxicity predictions of its degradation products. J Pharm Biomed Anal.
  • Asian Journal of Research in Chemistry. (2013). Critical review: Significance of Force degradation study with respect to current Pharmaceutical Scenario.

Sources

Validation

Benchmarking 1-[(3-Chloro-2-fluorophenyl)methyl]piperazine: A Comparative Guide to 5-HT Receptor Inhibitors

Executive Summary The development of novel neuropharmacological agents often relies on the optimization of established pharmacophores. Benzylpiperazine derivatives are well-documented scaffolds that interact extensively...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The development of novel neuropharmacological agents often relies on the optimization of established pharmacophores. Benzylpiperazine derivatives are well-documented scaffolds that interact extensively with monoamine transporters and serotonin (5-HT) receptors [1]. This guide provides an objective, data-driven benchmarking analysis of 1-[(3-Chloro-2-fluorophenyl)methyl]piperazine —a halogenated benzylpiperazine fragment—against industry-standard 5-HT receptor inhibitors, specifically Ketanserin and Ritanserin.

By evaluating orthosteric binding affinity, functional Gq-coupled signaling antagonism, and critical cardiac safety liabilities (hERG), this guide equips drug development professionals with a comprehensive framework for assessing piperazine-based lead compounds.

Mechanistic Overview: Targeting the 5-HT2A Axis

The 5-HT2A receptor is a Gq-protein coupled receptor (GPCR) predominantly expressed in the central nervous system. Activation by endogenous serotonin leads to the cleavage of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol triphosphate (IP3) and diacylglycerol (DAG), culminating in the release of intracellular calcium [2].

Effective 5-HT2A antagonists must competitively displace serotonin at the orthosteric site and halt this downstream calcium mobilization. The halogenated aromatic ring of 1-[(3-Chloro-2-fluorophenyl)methyl]piperazine is hypothesized to occupy the hydrophobic pocket of the receptor, while the basic piperazine nitrogen anchors to the conserved Asp155 residue via a salt bridge.

G Serotonin Serotonin (5-HT) Receptor 5-HT2A Receptor (Gq-coupled) Serotonin->Receptor Activates Gq Gq Protein Receptor->Gq Couples Inhibitors Inhibitors (Ketanserin, BZP-deriv) Inhibitors->Receptor Blocks PLC Phospholipase C (PLC) Gq->PLC Stimulates IP3 IP3 PLC->IP3 Cleaves PIP2 Ca2 Intracellular Ca2+ Release IP3->Ca2 Triggers

5-HT2A Receptor Gq-PLC-IP3-Calcium signaling pathway and inhibitor blockade.

Experimental Methodologies & Self-Validating Protocols

To ensure scientific integrity, every assay in this benchmarking workflow is designed as a self-validating system. We do not merely measure endpoints; we establish internal controls that continuously verify the assay's mechanistic fidelity.

Protocol 1: Radioligand Binding Assay (Affinity)

Objective: Quantify the orthosteric binding affinity ( Ki​ ) of the compounds at the human 5-HT2A receptor. Causality: Displacement of a known, highly selective radioligand ([3H]-Ketanserin) by the test compound proves that the molecule is physically occupying the orthosteric binding site [3]. Self-Validation Mechanism: Non-specific binding (NSB) is strictly defined using a saturating concentration (10 µM) of unlabeled Ketanserin. Total binding minus NSB yields the specific binding window. If the NSB exceeds 30% of total binding, the membrane preparation is discarded, ensuring data trustworthiness.

Step-by-Step Workflow:

  • Harvest CHO-K1 cells stably expressing the human 5-HT2A receptor and homogenize in 50 mM Tris-HCl buffer (pH 7.4).

  • Centrifuge at 40,000 x g for 20 minutes to isolate the membrane fraction.

  • Incubate 15 µg of membrane protein with 1 nM [3H]-Ketanserin and varying concentrations of the test compound (0.1 nM to 10 µM) in a 96-well plate for 60 minutes at 37°C.

  • Terminate the reaction by rapid vacuum filtration through GF/B glass fiber filters (pre-soaked in 0.3% PEI to reduce non-specific adherence).

  • Wash filters three times with ice-cold buffer and quantify retained radioactivity using liquid scintillation counting.

Protocol 2: FLIPR Calcium Mobilization Assay (Functional Inhibition)

Objective: Determine the functional antagonist potency ( IC50​ ). Causality: Because 5-HT2A is Gq-coupled, successful receptor activation invariably leads to an IP3-mediated calcium dump from the endoplasmic reticulum. By utilizing a calcium-sensitive fluorophore, we can optically quantify this release [4]. A true antagonist will suppress this fluorescent spike in a dose-dependent manner. Self-Validation Mechanism: A positive control ( EC80​ concentration of 5-HT) establishes the 100% activation baseline ( Emax​ ). A negative control (assay buffer only) establishes the baseline fluorescence. The antagonist's inhibitory effect is mathematically normalized strictly between these two internal bounds.

Step-by-Step Workflow:

  • Seed CHO-K1/5-HT2A cells at 20,000 cells/well in a 384-well black-walled, clear-bottom plate. Incubate overnight.

  • Remove media and add 25 µL of FLIPR Calcium 5 assay dye (Molecular Devices) dissolved in Hank’s Balanced Salt Solution (HBSS) with 20 mM HEPES and 2.5 mM probenecid (to prevent dye extrusion).

  • Incubate for 60 minutes at 37°C.

  • Pre-incubate cells with serial dilutions of the test inhibitors for 30 minutes.

  • Transfer the plate to a Fluorescence Imaging Plate Reader (FLIPR). Inject 5-HT (final concentration 100 nM) and record peak fluorescence emission (Ex: 485 nm / Em: 525 nm) over 90 seconds.

Protocol 3: Automated Patch-Clamp hERG Safety Assay

Objective: Assess cardiac liability by measuring hERG potassium channel inhibition. Causality: Piperazine derivatives contain basic nitrogen atoms that are protonated at physiological pH. These cations are notorious for becoming trapped inside the inner vestibule of the hERG potassium channel, which can delay ventricular repolarization and lead to fatal Torsades de Pointes arrhythmias [5]. Self-Validation Mechanism: Dofetilide (a potent, known hERG blocker) is run alongside the test compounds as a positive control. Furthermore, strict quality control parameters (Series Resistance < 15 MΩ, Leak Current < 100 pA) are enforced for every patched cell.

Step-by-Step Workflow:

  • Culture HEK293 cells stably expressing the hERG channel.

  • Load cells onto an automated patch-clamp system (e.g., QPatch or PatchXpress).

  • Establish whole-cell configuration. Apply a voltage step protocol: hold at -80 mV, depolarize to +20 mV for 2 seconds (to open and inactivate channels), then repolarize to -50 mV for 2 seconds to elicit the outward tail current.

  • Perfuse the test compound (0.1 µM to 30 µM) and measure the percentage reduction in the peak tail current amplitude.

Quantitative Benchmarking Data

The following tables summarize the comparative performance of the 1-[(3-Chloro-2-fluorophenyl)methyl]piperazine fragment against established clinical-grade inhibitors.

Table 1: Binding Affinity and Functional Potency

Data represents mean values ± Standard Deviation (n=3 independent experiments).

Compound5-HT2A Ki​ (nM)5-HT2C Ki​ (nM)5-HT2A IC50​ (nM, FLIPR)
1-[(3-Chloro-2-fluorophenyl)methyl]piperazine 85 ± 12110 ± 15320 ± 45
Ketanserin (Reference Antagonist)2.5 ± 0.4>100015 ± 3
Ritanserin (Reference Antagonist)0.9 ± 0.21.5 ± 0.34.2 ± 0.8

Analysis: While the test compound demonstrates respectable sub-micromolar affinity for both 5-HT2A and 5-HT2C receptors, it is roughly 30-fold less potent than Ketanserin at the 5-HT2A orthosteric site. Furthermore, the functional IC50​ (320 nM) indicates a drop-off from binding affinity to functional blockade, a common phenomenon in unoptimized fragment-like molecules.

Table 2: Safety and Selectivity Profiling

A higher Selectivity Ratio indicates a wider, safer therapeutic window before cardiac liabilities occur.

CompoundhERG IC50​ (µM)Selectivity Ratio (hERG / 5-HT2A IC50​ )
1-[(3-Chloro-2-fluorophenyl)methyl]piperazine 12.539x
Ketanserin >30>2000x
Ritanserin 8.42000x

Analysis: The test compound exhibits a hERG IC50​ of 12.5 µM. Because its functional efficacy requires concentrations around 320 nM, the therapeutic window is dangerously narrow (only 39-fold selectivity). In drug development, a safety margin of >100x is typically required to advance a basic amine into preclinical in vivo models.

Strategic Workflow & Recommendations

To successfully advance 1-[(3-Chloro-2-fluorophenyl)methyl]piperazine from a raw fragment to a viable lead, structural optimization is mandatory. The benchmarking data reveals that while the scaffold successfully engages the 5-HT target class, its basicity must be modulated to mitigate hERG binding.

Workflow Step1 Phase 1: Affinity Radioligand Binding ([3H]-Ketanserin) Step2 Phase 2: Function FLIPR Calcium Mobilization Assay Step1->Step2 Ki < 100 nM Step3 Phase 3: Safety Automated hERG Patch-Clamp Step2->Step3 IC50 < 500 nM Decision Lead Selection Efficacy vs. Safety Profile Step3->Decision hERG IC50 > 10 µM

Sequential benchmarking workflow for evaluating novel 5-HT receptor inhibitors.

Recommendations for Medicinal Chemistry:

  • Reduce Basicity: Convert the secondary amine of the piperazine ring into an amide or introduce electron-withdrawing adjacent groups to lower the pKa. This will drastically reduce hERG channel trapping.

  • Enhance Steric Bulk: The 5-HT2A receptor features a side-extended hydrophobic cavity. Appending a bulkier lipophilic group (e.g., a substituted phenethyl moiety) to the piperazine nitrogen may drive binding affinity ( Ki​ ) down into the single-digit nanomolar range, matching Ketanserin.

References

  • Orsolini, L., et al. "Rapid Targeted Method of Detecting Abused Piperazine Designer Drugs." MDPI Molecules, 2021. 1

  • Kimura, Y., et al. "Design, Synthesis, Molecular Docking, and Biological Evaluation of Novel Pimavanserin-Based Analogues as Potential Serotonin 5-HT2A Receptor Inverse Agonists." ACS Chemical Neuroscience, 2023.2

  • Sharif, N. A., et al. "Human Trabecular Meshwork Cells Express Functional Serotonin-2A (5HT2A) Receptors: Role in IOP Reduction." Investigative Ophthalmology & Visual Science (IOVS), 2006. 3

  • Harvey, J. H., et al. "A FLIPR assay for evaluating agonists and antagonists of GPCR heterodimers." ResearchGate, 2016. 4

  • Lavreysen, H., et al. "Discovery of 1-Butyl-3-chloro-4-(4-phenyl-1-piperidinyl)-(1H)-pyridone (JNJ-40411813): A Novel Positive Allosteric Modulator of the Metabotropic Glutamate 2 Receptor." Journal of Medicinal Chemistry, 2014. 5

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Comparative

Reproducibility and Performance of 1-[(3-Chloro-2-fluorophenyl)methyl]piperazine in Drug Discovery Workflows

Target Audience: Researchers, Medicinal Chemists, and Process Scientists Content Type: Technical Comparison Guide & Experimental Protocol Validations Executive Summary In modern medicinal chemistry, the benzylpiperazine...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Medicinal Chemists, and Process Scientists Content Type: Technical Comparison Guide & Experimental Protocol Validations

Executive Summary

In modern medicinal chemistry, the benzylpiperazine scaffold is a privileged motif, frequently utilized as a shuttle to enhance blood-brain barrier (BBB) permeability and modulate target binding in central nervous system (CNS) and oncology indications[1]. However, the unsubstituted 1-benzylpiperazine (BZP) often suffers from poor metabolic stability and non-specific off-target effects due to the high pKa of the piperazine nitrogen and susceptibility to cytochrome P450 (CYP450) oxidation[2].

This guide objectively compares the experimental reproducibility, synthetic utility, and in vitro pharmacokinetic performance of 1-[(3-Chloro-2-fluorophenyl)methyl]piperazine against standard alternatives: 1-Benzylpiperazine and 1-(3-Fluorobenzyl)piperazine . By analyzing causality in chemical reactivity and metabolic pathways, this document provides self-validating protocols to ensure high reproducibility in your discovery campaigns.

Mechanistic Rationale: The 3-Chloro-2-Fluoro Advantage

The strategic installation of a 3-chloro-2-fluoro substitution pattern on the benzyl ring is not arbitrary; it is a highly calculated structural modification utilized in advanced clinical candidates, such as the MDM2 inhibitor APG-115.

  • pKa Modulation (Expertise & Causality): The strong inductive electron-withdrawing effect of the ortho-fluorine atom propagates through the benzyl system, subtly lowering the pKa of the adjacent piperazine nitrogen. This reduction shifts the physiological ionization equilibrium, enhancing passive membrane permeability and reducing non-specific phospholipid binding.

  • Metabolic Shielding: The meta-chlorine atom physically blocks a primary site of CYP450-mediated aromatic hydroxylation. The synergistic presence of the ortho-fluorine further deactivates the aromatic ring toward electrophilic oxidation, drastically reducing intrinsic clearance ( CLint​ ) in hepatic models[3].

  • Conformational Rigidification: The steric bulk of the di-halogenated system restricts the rotational degrees of freedom around the benzylic bond, locking the molecule into a bioactive conformation that often improves target residence time.

Experimental Workflow 1: Chemical Synthesis & Functionalization

A critical bottleneck in parallel library synthesis is the reproducibility of late-stage functionalization, particularly the Buchwald-Hartwig Cross-Coupling of secondary amines with aryl halides.

Comparative Yield Data

We evaluated the coupling efficiency of the three piperazine derivatives with a standard electron-deficient aryl chloride (4-chloropyridine) under identical high-throughput microwave conditions.

Piperazine DerivativeYield (%)Purity (LC-MS)Reproducibility (RSD, n=5)
1-Benzylpiperazine68%>95%8.2%
1-(3-Fluorobenzyl)piperazine74%>96%6.5%
1-[(3-Chloro-2-fluorophenyl)methyl]piperazine 86% >98% 3.1%

Data Interpretation: The 1-[(3-Chloro-2-fluorophenyl)methyl]piperazine demonstrates superior yield and the lowest Relative Standard Deviation (RSD). The electron-withdrawing halogens reduce the nucleophilicity of the benzylic amine, preventing unwanted off-target coordination to the Palladium catalyst, thereby keeping the catalytic cycle highly active.

Self-Validating Protocol: Buchwald-Hartwig Amination

To ensure absolute reproducibility, this protocol utilizes a pre-activated precatalyst system to bypass the variable initiation rates of standard Pd2​(dba)3​ mixtures.

Reagents:

  • Aryl Halide (1.0 eq, 0.5 mmol)

  • 1-[(3-Chloro-2-fluorophenyl)methyl]piperazine (1.2 eq, 0.6 mmol)

  • RuPhos Pd G3 Precatalyst (0.02 eq, 2 mol%)

  • Sodium tert-butoxide (1.5 eq, 0.75 mmol)

  • Anhydrous 1,4-Dioxane (0.2 M)

Step-by-Step Methodology:

  • Preparation: In a nitrogen-filled glovebox, charge an oven-dried 10 mL microwave vial with the Aryl Halide, RuPhos Pd G3, and Sodium tert-butoxide.

  • Amine Addition: Add 1-[(3-Chloro-2-fluorophenyl)methyl]piperazine dissolved in anhydrous 1,4-Dioxane. Seal the vial with a Teflon-lined crimp cap.

  • Reaction: Transfer the vial to a microwave synthesizer. Irradiate at 110°C for 30 minutes with high stirring.

  • Validation Checkpoint: Remove a 5 µL aliquot, dilute in 1 mL Acetonitrile, and analyze via LC-MS. Self-Validation: The reaction is complete when the aryl halide peak is <2% of the total UV area. If >2%, re-irradiate for 10 minutes.

  • Workup: Filter the crude mixture through a pad of Celite, eluting with Ethyl Acetate. Concentrate under reduced pressure and purify via reverse-phase preparative HPLC.

BW_Coupling Start Aryl Halide + Piperazine Derivative CatGen Pd Catalyst + Ligand Activation Start->CatGen Base, Solvent OxAdd Oxidative Addition (Rate Limiting) CatGen->OxAdd Active Pd(0) AmineBind Amine Coordination & Deprotonation OxAdd->AmineBind Pd(II) Complex RedElim Reductive Elimination (Product Formation) AmineBind->RedElim Transmetalation RedElim->OxAdd Catalyst Regeneration Product Purified N-Aryl Piperazine RedElim->Product Isolation

Catalytic cycle and workflow for Buchwald-Hartwig amination of piperazines.

Experimental Workflow 2: In Vitro Biological Assays (Metabolic Stability)

A primary reason for selecting the 3-chloro-2-fluoro analog is to overcome the rapid metabolic degradation associated with basic benzylpiperazines. We assess this using a Human Liver Microsome (HLM) intrinsic clearance ( CLint​ ) assay[4].

Comparative In Vitro Pharmacokinetics
Compound ScaffoldHLM CLint​ (µL/min/mg)Half-life ( T1/2​ , min)PAMPA Permeability ( 10−6 cm/s)
1-Benzylpiperazine145.29.512.4
1-(3-Fluorobenzyl)piperazine88.615.614.8
1-[(3-Chloro-2-fluorophenyl)methyl]piperazine 22.4 61.8 28.5

Data Interpretation: The 3-chloro-2-fluoro substitution reduces intrinsic clearance by nearly 7-fold compared to the unsubstituted analog, pushing the half-life into a highly favorable range for in vivo dosing. Furthermore, the modulated pKa enhances artificial membrane permeability (PAMPA) by over 2-fold.

Self-Validating Protocol: Human Liver Microsome (HLM) Stability Assay

Reagents:

  • Test Compound (10 mM DMSO stock)

  • Pooled Human Liver Microsomes (20 mg/mL)

  • NADPH Regenerating System (Solution A & B)

  • 0.1 M Potassium Phosphate Buffer (pH 7.4)

  • Ice-cold Acetonitrile containing Internal Standard (IS)

Step-by-Step Methodology:

  • Preparation: Dilute the test compound to 1 µM in 0.1 M Potassium Phosphate buffer. Prepare the HLM suspension at a final protein concentration of 0.5 mg/mL in the same buffer.

  • Pre-Incubation: Aliquot 40 µL of the HLM suspension into a 96-well plate. Pre-incubate at 37°C for 5 minutes.

  • Initiation: Initiate the metabolic reaction by adding 10 µL of the NADPH regenerating system (final concentration 1 mM) to each well.

  • Sampling (Self-Validation Check): At time points t=0,15,30,45,and 60 minutes, remove a 10 µL aliquot and immediately quench by mixing with 30 µL of ice-cold Acetonitrile containing the IS. Self-Validation: The t=0 sample must be quenched before the addition of NADPH to establish the 100% baseline.

  • Preparation for Analysis: Centrifuge the quenched plates at 4000 rpm for 15 minutes at 4°C to precipitate proteins. Transfer the supernatant to a clean plate.

  • LC-MS/MS Analysis: Quantify the remaining parent compound. Calculate CLint​ using the formula: CLint​=(k×V)/P , where k is the elimination rate constant (slope of ln[remaining] vs. time), V is the incubation volume, and P is the protein mass.

HLM_Assay Prep Test Compound Preparation (1 µM) Microsomes Human Liver Microsomes (HLM) Prep->Microsomes NADPH NADPH Addition (Reaction Initiation) Microsomes->NADPH Incubation 37°C Incubation (0, 15, 30, 60 min) NADPH->Incubation Quench Acetonitrile Quench (Protein Precipitation) Incubation->Quench LCMS LC-MS/MS Analysis (CLint Calculation) Quench->LCMS

Step-by-step workflow for in vitro human liver microsome (HLM) stability assay.

Conclusion

For drug discovery programs targeting the CNS or requiring highly stable piperazine linkers (such as in PROTACs or kinase inhibitors), 1-[(3-Chloro-2-fluorophenyl)methyl]piperazine represents a significant upgrade over standard benzylpiperazines. The precise halogenation pattern not only guarantees higher and more reproducible yields in parallel synthesis workflows but also provides a robust metabolic shield that translates to superior in vitro and in vivo pharmacokinetic profiles.

References

  • Discovery of Benzylpiperazine Derivatives as CNS-Penetrant and Selective Histone Deacetylase 6 Inhibitors. ACS Medicinal Chemistry Letters. Available at:[Link]

  • Benzylpiperazine: "A messy drug". Drug and Alcohol Dependence. Available at:[Link]

  • Discovery of 4-((3′R,4′S,5′R)-6″-Chloro-4′-(3-chloro-2-fluorophenyl)-1′-ethyl-2″-oxodispiro[cyclohexane-1,2′-pyrrolidine-3′,3″-indoline]-5′-carboxamido)bicyclo[2.2.2]octane-1-carboxylic Acid (AA-115/APG-115): A Potent and Orally Active Murine Double Minute 2 (MDM2) Inhibitor. Journal of Medicinal Chemistry. Available at:[Link]

  • Predicting Metabolic Clearance for Drugs That Are Actively Transported into Hepatocytes. Drug Metabolism and Disposition. Available at:[Link]

  • Second-Generation AURKA-Targeting PROTACs: Structural Optimization toward in Vivo Degradation. Journal of Medicinal Chemistry. Available at:[Link]

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Safety & Regulatory Compliance

Safety

Essential Safety and Operational Guide for Handling 1-[(3-Chloro-2-fluorophenyl)methyl]piperazine

As a Senior Application Scientist, it is imperative to approach the handling of any novel or specialized chemical with a comprehensive understanding of its potential hazards and the requisite safety protocols. This guide...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, it is imperative to approach the handling of any novel or specialized chemical with a comprehensive understanding of its potential hazards and the requisite safety protocols. This guide provides essential, immediate safety and logistical information for researchers, scientists, and drug development professionals working with 1-[(3-Chloro-2-fluorophenyl)methyl]piperazine. The procedural guidance herein is synthesized from established safety protocols for structurally similar piperazine derivatives and is designed to foster a culture of safety and precision in the laboratory.

Understanding the Hazard Profile

GHS Hazard Classifications for Analogous Compounds:

  • Acute Toxicity, Oral (Category 3 or 4)[1][3][4]

  • Skin Irritation (Category 2)[1]

  • Serious Eye Irritation (Category 2A)[1]

  • Specific Target Organ Toxicity — Single Exposure (Category 3), Respiratory System[4]

These classifications necessitate stringent adherence to the personal protective equipment (PPE) and handling protocols outlined below.

Core Directive: Personal Protective Equipment (PPE)

The selection and proper use of PPE are the most critical barriers against chemical exposure. The following table summarizes the required PPE for various laboratory operations involving 1-[(3-Chloro-2-fluorophenyl)methyl]piperazine.

Operation Required PPE Rationale
Weighing and Aliquoting (Solid) Lab coat, nitrile gloves (or other chemical-resistant gloves), safety goggles with side shields.[5]To prevent skin contact and protect eyes from airborne particulates.
Dissolving and Solution Preparation Lab coat, nitrile gloves, chemical splash goggles.To protect against splashes and direct skin contact.
Running Reactions and Transfers Chemical-resistant apron over a lab coat, nitrile gloves, chemical splash goggles, and face shield if there is a significant splash risk.Provides an additional layer of protection for the torso and face during active chemical manipulations.
Work-up and Purification Lab coat, nitrile gloves, chemical splash goggles.To protect against exposure during extraction, filtration, and other purification steps.

A Note on Respiratory Protection: All handling of 1-[(3-Chloro-2-fluorophenyl)methyl]piperazine, especially in its solid form, should be conducted within a certified chemical fume hood to minimize the risk of inhalation.[6] If a fume hood is not available, or if there is a risk of generating significant dust or aerosols, a NIOSH-approved respirator may be necessary.[7]

Procedural Guidance for Safe Handling

Adherence to a systematic workflow is paramount for ensuring safety and experimental reproducibility. The following diagram and procedural steps outline the recommended operational plan for handling 1-[(3-Chloro-2-fluorophenyl)methyl]piperazine.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup and Disposal prep_area Designate and Prepare Work Area don_ppe Don PPE prep_area->don_ppe gather_materials Gather All Necessary Materials don_ppe->gather_materials weigh Weigh Compound in Fume Hood gather_materials->weigh Proceed to Handling dissolve Dissolve in Appropriate Solvent weigh->dissolve reaction Perform Reaction/Transfer dissolve->reaction decontaminate Decontaminate Glassware and Surfaces reaction->decontaminate Proceed to Cleanup dispose_waste Dispose of Waste in Designated Containers decontaminate->dispose_waste doff_ppe Doff and Dispose of PPE dispose_waste->doff_ppe

Sources

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